D-Isoleucine benzyl ester p-toluenesulfonate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVXTVKSVYPNE-MHDYBILJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to D-Isoleucine Benzyl Ester p-Toluenesulfonate for Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of D-Isoleucine Benzyl Ester p-Toluenesulfonate. Specifically tailored for researchers, scientists, and professionals in drug development, this document delves into the practical utility of this compound as a crucial intermediate in peptide synthesis and other advanced organic transformations. The guide emphasizes the causality behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative scientific references to ensure technical accuracy and field-proven insights.
Introduction: Strategic Importance in Synthesis
This compound is a protected form of the non-proteinogenic amino acid D-isoleucine. In the landscape of complex organic synthesis, particularly in the realm of peptide chemistry and the development of chiral pharmaceuticals, the strategic use of protecting groups is paramount. This compound offers a dual-functionality advantage: the benzyl ester effectively protects the carboxylic acid group, while the p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity, stability, and solubility in organic solvents.[1] This guide will elucidate the core attributes of this versatile building block, providing the necessary technical foundation for its effective application in research and development.
Physicochemical & Structural Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. These properties dictate the choice of reaction conditions, solvents, and purification methods.
Structural and Molecular Data
The compound consists of the D-isoleucine backbone, a benzyl ester protecting group on the carboxyl terminus, and a p-toluenesulfonate counter-ion associated with the protonated amino group.
| Property | Value | Source(s) |
| IUPAC Name | benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | [2][3] |
| Synonyms | H-D-Ile-OBzl·TosOH, D-Isoleucine benzyl ester tosylate salt | [3] |
| CAS Number | 80174-45-4 | [2] |
| Molecular Formula | C₂₀H₂₇NO₅S | [3] |
| Molecular Weight | 393.50 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 156-160 °C | [1] |
| Solubility | Soluble in methanol | |
| Hygroscopicity | Hygroscopic |
Spectroscopic Profile
The structural integrity and purity of this compound are typically confirmed through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Key chemical shifts are observed for the aromatic protons of both the benzyl and tosylate groups (typically in the range of 7.2–7.8 ppm), the benzylic methylene protons (~5.0-5.2 ppm), the α-proton of the isoleucine backbone, and the aliphatic protons of the isoleucine side chain.[2] The integration of these signals provides quantitative information about the compound's structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl and tosylate groups, the benzylic carbon, and the aliphatic carbons of the D-isoleucine residue.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include N-H stretching of the ammonium group, C=O stretching of the ester, S=O stretching of the sulfonate group, and C-H stretching of the aromatic and aliphatic portions. A broad absorption band in the region of 3650-3250 cm⁻¹ is indicative of the N-H bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the protonated D-isoleucine benzyl ester cation.[2] Common fragmentation patterns for benzyl esters involve cleavage of the C-O bond adjacent to the carbonyl group.[4]
Synthesis and Purification
The most common method for the preparation of amino acid benzyl ester p-toluenesulfonate salts is the Fischer-Speier esterification. This method involves the direct, acid-catalyzed reaction of the amino acid with benzyl alcohol.
Fischer-Speier Esterification: Reaction Workflow
Caption: Fischer-Speier esterification workflow for this compound synthesis.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system designed for high yield and purity. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Materials:
-
D-Isoleucine (1 equivalent)
-
Benzyl alcohol (5 equivalents)
-
p-Toluenesulfonic acid monohydrate (1.2 equivalents)
-
Cyclohexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine D-isoleucine, benzyl alcohol, p-toluenesulfonic acid monohydrate, and cyclohexane. Rationale: Cyclohexane forms a low-boiling azeotrope with water, facilitating its removal and driving the equilibrium towards the ester product. Benzyl alcohol is used in excess to further shift the equilibrium.
-
Azeotropic Reflux: Heat the mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap. Continue reflux for 4-6 hours, or until no more water is collected. Rationale: The continuous removal of water is crucial for achieving a high conversion to the desired product.
-
Crystallization: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to the flask and stir for 1 hour to induce precipitation of the product. Rationale: Ethyl acetate is a good anti-solvent for the tosylate salt, leading to its crystallization out of the reaction mixture.
-
Isolation and Drying: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethyl acetate to remove any residual benzyl alcohol. Dry the product under vacuum to a constant weight.
Applications in Peptide Synthesis
The primary application of this compound is as a protected amino acid building block in solution-phase peptide synthesis.
Role as a Protecting Group
The benzyl ester serves as a robust protecting group for the carboxylic acid functionality, preventing it from participating in unwanted side reactions during peptide coupling. Its stability to a wide range of reaction conditions, coupled with well-established deprotection methods, makes it an ideal choice for multi-step syntheses.
Deprotection of the Benzyl Ester: Catalytic Hydrogenolysis
The most common and efficient method for the removal of the benzyl ester protecting group is catalytic hydrogenolysis. This method is advantageous due to its mild reaction conditions and the clean conversion to the free carboxylic acid and toluene, a volatile byproduct.
Caption: Workflow for the deprotection of a benzyl ester via catalytic hydrogenolysis.
Materials:
-
Benzyl ester-protected peptide (1 equivalent)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (or other suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas supply (balloon or hydrogenation apparatus) or a hydrogen donor like ammonium formate
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Vacuum line
-
Büchner funnel and filter flask
Procedure:
-
Preparation: Dissolve the benzyl ester-protected peptide in methanol in a round-bottom flask to a concentration of approximately 0.1 M.[5]
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere if possible.[5] Rationale: Pd/C is the catalyst that facilitates the reaction. Handling it carefully is important as it can be pyrophoric.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.[5][6] Stir the reaction mixture vigorously at room temperature. Rationale: The hydrogen gas is the reducing agent that cleaves the benzyl ester bond.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[5][6] Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected peptide. Further purification can be achieved by crystallization or chromatography if necessary.[5]
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its successful use in synthesis.
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the compound. A reversed-phase HPLC method can be developed to separate the desired product from any starting materials or byproducts.
Illustrative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm. Rationale: The aromatic rings in both the benzyl and tosylate moieties provide strong UV absorbance at this wavelength.[7]
-
Injection Volume: 10 µL
The purity is determined by integrating the peak area of the main component relative to the total peak area.
Safety, Handling, and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Due to its potential as a skin and eye irritant, appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times when handling the solid or its solutions.[8][9]
-
Hygroscopicity: The compound is hygroscopic and should be stored in a tightly sealed container in a desiccator to prevent moisture absorption, which can affect its reactivity and shelf life.[10][11][12]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of peptide chemistry. Its well-defined chemical and physical properties, coupled with straightforward synthesis and deprotection protocols, make it a reliable choice for researchers and drug development professionals. This guide has provided a comprehensive technical overview, grounded in established scientific principles and practices, to facilitate its effective and safe utilization in the laboratory.
References
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(9), 1547–1554.
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators? Retrieved from [Link]
- Suhartono, S., & Rohman, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of PVA and four different amino acid salts. Retrieved from [Link]
- Royal Society of Chemistry. (1966). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives.
-
ResearchGate. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties. Retrieved from [Link]
-
MRC Lab. (n.d.). Desiccators. Retrieved from [Link]
- OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Journal of Oleo Science, 67(8), 957-963.
- ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2897-2903.
-
National Center for Biotechnology Information. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]
-
Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved from [Link]
- Contemporary Chemical Industry. (2017). Determination of the Purity of p-Toluenesulfonic Acid by HPLC. 3, 179-181.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Desiccator. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties. Retrieved from [Link]
-
National Safety, Inc. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra (ppm) of L-and D-isoleucine a) in the absence and b) in the presence of [Eu(L1a)]Cl in aqueous solution at pD 7.3 and 35˚C. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0059933). Retrieved from [Link]
- PubMed. (2018). Application of analytical quality by design principles for the determination of alkyl p-toluenesulfonates impurities in Aprepitant by HPLC. Validation using total-error concept. Journal of Pharmaceutical and Biomedical Analysis, 151, 245-252.
-
University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
YouTube. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). GENERAL INFORMATION. Retrieved from [Link]
-
ResearchGate. (2018). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]
- Springer. (2022). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain. Journal of Biomolecular NMR, 76(3-4), 131-138.
-
Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant?. Retrieved from [Link]
- MPG.PuRe. (2015). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraint. Journal of Magnetic Resonance, 252, 8-14.
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. nextsds.com [nextsds.com]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. mrclab.com [mrclab.com]
- 11. Desiccator - Wikipedia [en.wikipedia.org]
- 12. terrauniversal.com [terrauniversal.com]
Introduction: Strategic Importance of Benzyl-Protected Amino Acids
An In-Depth Technical Guide to the Synthesis of D-Isoleucine Benzyl Ester p-Toluenesulfonate
In the landscape of peptide synthesis and chiral drug development, α-amino acid benzyl esters are critical intermediates.[1][2][3] Their utility stems from the benzyl group's role as a robust C-terminus protecting group, which can be readily removed under mild hydrogenolysis conditions, preserving the integrity of other sensitive functionalities within a complex molecule. The synthesis of D-Isoleucine benzyl ester as its p-toluenesulfonate (tosylate) salt is a foundational procedure, yielding a stable, crystalline solid that is easily handled, purified, and stored.[1] This guide provides a comprehensive, field-proven protocol for this synthesis, grounded in the principles of Fischer-Speier esterification, with a focus on modern, safer methodologies that ensure high yield and enantiomeric purity.[2][3]
Core Principles: The Chemistry Behind the Synthesis
The synthesis of this compound is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (D-Isoleucine) with an alcohol (benzyl alcohol).
Key Chemical Entities and Their Roles:
-
D-Isoleucine: The chiral amino acid starting material.
-
Benzyl Alcohol: Serves as both the reactant alcohol and, in some protocols, the solvent. It provides the benzyl ester protecting group.
-
p-Toluenesulfonic Acid (p-TsOH): A strong organic acid that plays a dual role. Firstly, it acts as the essential catalyst for the esterification reaction. Secondly, it forms an ionic bond with the free amino group of the resulting amino acid ester, yielding a stable, crystalline p-toluenesulfonate salt which facilitates product isolation and purification.[1]
-
Azeotroping Solvent (Cyclohexane): The esterification is a reversible equilibrium reaction. To drive the reaction to completion, the water generated as a byproduct must be continuously removed.[1][4] This is achieved by refluxing the reaction in a solvent that forms a low-boiling azeotrope with water. Historically, hazardous solvents like benzene or carbon tetrachloride were used.[1][2][3] Modern, safer protocols utilize cyclohexane, which effectively removes water without the high toxicity and also helps prevent racemization that can occur at the higher temperatures required for toluene azeotropes.[1][3]
Reaction Mechanism Workflow
The following diagram outlines the key stages of the acid-catalyzed esterification process.
Caption: Key steps in the Fischer-Speier esterification and salt formation.
Experimental Protocol: A Validated Approach
This protocol is adapted from established methods that prioritize safety and enantiomeric purity by replacing hazardous solvents.[1][3][5]
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Moles (mol) | Equivalents | Amount | Notes |
| D-Isoleucine | 131.17 | 0.05 | 1.0 | 6.56 g | Starting amino acid. |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.06 | 1.2 | 11.41 g | Catalyst and salt former. |
| Benzyl Alcohol | 108.14 | 0.25 | 5.0 | 27.04 g (26 mL) | Reactant and solvent. |
| Cyclohexane | 84.16 | - | - | 30 mL | Azeotroping solvent. |
| Ethyl Acetate | 88.11 | - | - | 80 mL | Anti-solvent for precipitation. |
Step-by-Step Synthesis Workflow
The overall experimental workflow is depicted below, from setup to final product isolation.
Caption: The experimental workflow for the synthesis of this compound.
1. Reaction Setup:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charge the flask with D-Isoleucine (6.56 g, 0.05 mol), p-toluenesulfonic acid monohydrate (11.41 g, 0.06 mol), benzyl alcohol (26 mL, 0.25 mol), and cyclohexane (30 mL).[1]
-
Causality: The Dean-Stark trap is critical for the physical separation of water from the reaction mixture, driving the equilibrium toward the ester product. Using 1.2 equivalents of p-TsOH ensures complete catalysis and subsequent salt formation. A 5-fold excess of benzyl alcohol also helps to push the equilibrium forward according to Le Châtelier's principle.
-
2. Azeotropic Dehydration:
-
Heat the mixture to a steady reflux using a heating mantle. The cyclohexane-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is observed collecting in the trap.[1] The reaction mixture should become a clear, homogeneous solution.
-
Self-Validation: The volume of water collected (theoretically 0.9 mL from the reaction plus ~1.1 mL from the p-TsOH monohydrate, for a total of ~2.0 mL) serves as a direct visual indicator of reaction progress.
-
3. Product Crystallization and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Add ethyl acetate (80 mL) to the cooled solution while stirring.[1] The product will begin to precipitate as a white solid.
-
Causality: this compound has low solubility in the cyclohexane/ethyl acetate mixture, while the excess benzyl alcohol and any unreacted starting materials remain in solution. Ethyl acetate acts as an "anti-solvent" to induce crystallization.
-
-
Continue stirring the resulting slurry for 1 hour to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove residual benzyl alcohol.
4. Drying and Characterization:
-
Dry the solid product under vacuum at room temperature to a constant weight.
-
The expected product is a white, crystalline solid. The typical yield is in the range of 90-98%.
-
Characterization:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy: Confirm the presence of isoleucine, benzyl, and tosylate protons in the correct ratios.
-
Chiral HPLC: Crucially, analyze the enantiomeric purity to confirm that no racemization has occurred. The use of cyclohexane at its reflux temperature is known to preserve the stereochemical integrity of the amino acid.[1][3]
-
Physicochemical and Safety Data
| Property | Value / Information | Source |
| IUPAC Name | benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | [6][7] |
| Molecular Formula | C₂₀H₂₇NO₅S | [7][8] |
| Molecular Weight | 393.5 g/mol | [6][7] |
| Appearance | White crystalline solid | [1] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [8] |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzyl alcohol and cyclohexane are flammable; keep away from ignition sources.
-
p-Toluenesulfonic acid is corrosive; handle with care.
Conclusion and Outlook
This guide details a robust, safe, and efficient method for synthesizing this compound with high yield and enantiomeric purity. By replacing traditionally used hazardous solvents with cyclohexane, the protocol aligns with modern green chemistry principles without compromising the quality of this vital synthetic intermediate.[3] The stability and crystallinity of the tosylate salt make it an ideal form for use in further synthetic applications, particularly in the demanding field of peptide and pharmaceutical development.
References
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]
-
Bolchi, C., et al. (2015). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]
-
PubMed. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]
-
ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]
-
G., V. K., & V., V. S. (2015). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. [Link]
-
Chemical-Suppliers. L-Isoleucine benzyl ester p-toluenesulfonate | CAS 16652-75-8. [Link]
-
Organic Syntheses. p-Toluenesulfonic acid, butyl ester. [Link]
- Google Patents. PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER.
-
PHYWE. Preparation of p-toluenesulphonic acid. [Link]
-
PubChem. L-isoleucine benzyl ester tosylate. [Link]
-
ResearchGate. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spegroup.ru [spegroup.ru]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]
D-Isoleucine benzyl ester p-toluenesulfonate mechanism of action
An In-depth Technical Guide on the Function and Application of D-Isoleucine Benzyl Ester p-Toluenesulfonate
Abstract
This compound is a chemically stabilized form of the amino acid D-isoleucine, primarily engineered for utility in synthetic organic chemistry. Its structure is not associated with a direct pharmacological mechanism of action in a biological context. Instead, its "action" is rooted in its function as a pivotal intermediate, particularly in the field of peptide synthesis. This guide deconstructs the compound's molecular components to elucidate its role as a protected amino acid, details the chemical logic behind its design, and provides validated protocols for its synthesis and application. We will explore the distinct functions of the benzyl ester and the p-toluenesulfonate counterion, clarifying why this molecule is a tool for chemical construction rather than a bioactive agent.
Deconstructing the Molecule: A Tool for Synthesis
This compound is a salt composed of two key components: the D-isoleucine benzyl ester cation and the p-toluenesulfonate (tosylate) anion.[1] Its primary utility arises from the temporary modification of the native D-isoleucine structure to facilitate controlled chemical reactions.
-
D-Isoleucine Core: An enantiomer of the essential amino acid L-isoleucine. While L-amino acids are the building blocks of proteins, D-amino acids have distinct roles, particularly in bacterial cell walls and as components in some peptide-based pharmaceuticals.
-
Benzyl Ester Moiety: The carboxylic acid group of D-isoleucine is converted into a benzyl ester. This serves as a "protecting group," a temporary chemical modification that renders the carboxylic acid chemically inert during subsequent reaction steps. This protection is crucial in peptide synthesis to prevent the amino acid from reacting with itself.[2][3]
-
p-Toluenesulfonate (Tosylate) Counterion: Amino acid esters are often oils or amorphous solids that are difficult to purify and handle. By reacting the basic amino group of the isoleucine ester with a strong acid like p-toluenesulfonic acid, a stable, crystalline, and highly pure salt is formed.[4][5] This enhances the compound's shelf-life and makes it easier to work with in a laboratory setting.[6]
The compound's molecular formula is C₂₀H₂₇NO₅S, and its molecular weight is approximately 393.5 g/mol .[1][7]
Table 1: Component Functions
| Component | Chemical Name | Formula | Function |
| Cation | D-Isoleucine Benzyl Ester | C₁₃H₁₉NO₂ | Protected Amino Acid: The core building block with its C-terminus temporarily inactivated. |
| Anion | p-Toluenesulfonate | C₇H₇O₃S⁻ | Stabilizing Counterion: Confers crystallinity, stability, and ease of handling to the final product. |
The "Mechanism of Action": A Chemical Perspective
The concept of a "mechanism of action" for this compound must be interpreted through the lens of synthetic chemistry, not pharmacology. Its function is to deliver a protected D-isoleucine unit into a growing peptide chain in a controlled manner.
The overall workflow is a two-stage process: Protection & Incorporation followed by Deprotection .
-
Protection & Incorporation: this compound is used as the starting material. The tosylate salt ensures high purity. The benzyl ester protects the C-terminus while the free amino group is coupled with the activated C-terminus of another amino acid in the growing peptide chain.
-
Deprotection: Once the D-isoleucine unit is incorporated, the benzyl ester is removed to regenerate the free carboxylic acid. This newly deprotected C-terminus can then be activated for coupling with the next amino acid in the sequence. The most common method for benzyl ester cleavage is catalytic hydrogenation, which is highly efficient and yields benign byproducts (toluene).
This chemical "mechanism" is visualized in the workflow below.
Caption: Workflow of D-Isoleucine Benzyl Ester in Peptide Synthesis.
Hypothetical Biological Fate: A Lack of Pharmacological Action
If this compound were introduced into a biological system, it would not exhibit a specific mechanism of action. Instead, it would likely undergo metabolic degradation through hydrolysis.[2] The ester bond is susceptible to cleavage by ubiquitous esterase enzymes in the plasma and tissues.
This hydrolysis would break the compound down into its three constituent parts:
-
D-Isoleucine: Would enter the metabolic pool for D-amino acids.
-
Benzyl Alcohol: Would be metabolized, likely by oxidation to benzoic acid.
-
p-Toluenesulfonic Acid: Would be excreted as the tosylate anion.
It is crucial to distinguish this tosylate salt from tosylate esters (e.g., methyl p-toluenesulfonate). Alkyl tosylate esters are known potential genotoxic impurities in pharmaceuticals because they can alkylate DNA.[8][9][10] The tosylate anion in the title compound, however, serves only as a counterion and does not pose this risk.
Caption: Hypothetical Metabolic Breakdown of the Compound in a Biological System.
Key Experimental Methodologies
The protocols relevant to this compound are centered on its synthesis and use as a chemical reagent.
Protocol 1: Synthesis via Fischer-Speier Esterification
This protocol describes a common one-step method for preparing amino acid benzyl ester p-toluenesulfonate salts.[4][5]
Objective: To synthesize this compound from D-isoleucine.
Materials:
-
D-Isoleucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane (or Toluene)
-
Ethyl acetate
-
Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
Combine D-isoleucine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane in a round-bottom flask equipped with a Dean-Stark apparatus.[2]
-
Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting D-isoleucine is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to precipitate the product. Stir for 1 hour to maximize crystallization.
-
Collect the white solid product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Trustworthiness: This method is self-validating as the removal of water drives the equilibrium towards the ester product. The crystallization step ensures high purity, which can be confirmed by melting point and spectroscopic analysis.
Protocol 2: Quality Control and Characterization
Objective: To confirm the identity and purity of the synthesized product.
Methodologies:
-
Melting Point (MP): A sharp melting point indicates high purity. Compare the observed value to the literature value.
-
¹H NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks for the isoleucine side chain, the benzyl group protons, and the methyl group of the tosylate.[4]
-
Chiral HPLC: To ensure no racemization has occurred during synthesis, the product can be analyzed using a chiral column.[5] This is critical for applications in peptide synthesis where enantiomeric purity is paramount.
Protocol 3: Benzyl Ester Deprotection (Illustrative Use)
Objective: To remove the benzyl protecting group to yield the free carboxylic acid, simulating the next step in a peptide synthesis workflow.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the this compound in methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC. The reaction is complete when the starting material is no longer visible.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to yield the deprotected product, D-Isoleucine p-toluenesulfonate salt.
Conclusion
This compound is a classic example of chemical engineering at the molecular level. It does not possess a pharmacological mechanism of action. Its "action" is its designed function as a stable, pure, and protected building block for organic synthesis. By protecting the carboxylic acid as a benzyl ester and stabilizing the molecule as a tosylate salt, chemists can precisely control its reactivity, enabling the construction of complex peptides and other chiral molecules. Understanding this compound requires a shift in perspective from biology to the strategic logic of chemical synthesis, where its value as a reliable intermediate is paramount.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Innopharmchem Co.,Ltd. (n.d.). The Role of Sodium p-toluenesulfonate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Wall, M. E., Wani, M. C., Nicholas, A. W., Manikumar, G., Tele, C., & Hughes, L. (1993). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 36(18), 2689–2700. Retrieved from [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2018). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. Research on Chemical Intermediates, 44(1), 277-285. Retrieved from [Link]
-
Pearson Education. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Università degli Studi di Milano - AIR (Archivio Istituzionale della Ricerca). Retrieved from [Link]
-
Wikipedia. (n.d.). Amino esters. Retrieved from [Link]
-
Patsnap. (2024). What is Para-Toluenesulfonamide used for? Synapse. Retrieved from [Link]
-
Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2006). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Letters in Peptide Science, 9(4), 207-210. Retrieved from [Link]
-
Elder, D. P., Teasdale, A., & Lipczynski, A. (2008). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 698-705. Retrieved from [Link]
-
Chem-Impex. (n.d.). L-Isoleucine benzyl ester 4-toluenesulfonate salt. Retrieved from [Link]
Sources
- 1. This compound | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. nbinno.com [nbinno.com]
- 7. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [cymitquimica.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Applications of D-Isoleucine Benzyl Ester p-Toluenesulfonate
Abstract
This technical guide provides an in-depth exploration of D-Isoleucine benzyl ester p-toluenesulfonate, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. The unique structural features of this compound, namely the presence of a D-amino acid, a benzyl ester protecting group, and a tosylate counter-ion, afford it a versatile role in complex molecular architectures. This guide will delve into the core applications of this compound, with a primary focus on its utility in peptide synthesis and as a chiral resolving agent. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and application, and discuss the biological significance of incorporating D-isoleucine into peptide scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Introduction: The Strategic Importance of this compound
In the landscape of complex organic synthesis, particularly in the realm of peptide chemistry and chiral separations, the strategic choice of starting materials is paramount. This compound has emerged as a compound of significant interest due to the convergence of three key chemical motifs within a single molecule:
-
The D-Amino Acid Core: The presence of D-isoleucine, the enantiomer of the naturally occurring L-isoleucine, is of profound biological significance. Peptides incorporating D-amino acids exhibit enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2] This property is crucial for the development of peptide-based therapeutics with improved in vivo half-lives and bioavailability.[3]
-
The Benzyl Ester Protecting Group: The carboxyl group of D-isoleucine is protected as a benzyl ester. This protecting group is stable under a variety of reaction conditions, yet can be selectively removed, typically through catalytic hydrogenolysis.[4] This orthogonality makes it a valuable tool in multi-step synthetic sequences.[5]
-
The p-Toluenesulfonate (Tosylate) Counter-ion: The tosylate salt form of the amino acid ester enhances its crystallinity and stability, facilitating its handling, purification, and storage. It is introduced during the synthesis of the benzyl ester via Fischer-Speier esterification using p-toluenesulfonic acid as a catalyst.[6]
This unique combination of features makes this compound a versatile and valuable tool for the modern synthetic chemist.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇NO₅S | [7] |
| Molecular Weight | 393.5 g/mol | [7] |
| CAS Number | 80174-45-4 | [1] |
| IUPAC Name | benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | [7] |
| Appearance | White to off-white crystalline solid | General knowledge |
Spectroscopic Characterization
While a publicly available, comprehensive set of spectra for this compound is not readily found, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and tosylate groups, typically in the range of 7.2-7.8 ppm. The benzylic methylene protons (-CH₂-) would appear as a singlet or a pair of doublets around 5.0-5.2 ppm. The protons of the isoleucine side chain would be observed in the aliphatic region (0.8-2.2 ppm), and the α-proton would have a characteristic shift. The methyl group of the tosylate would be a sharp singlet around 2.3 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester at approximately 170-175 ppm. The aromatic carbons would resonate in the 125-145 ppm region. The benzylic carbon would be found around 65-70 ppm, and the aliphatic carbons of the isoleucine side chain would appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ester at approximately 1730-1750 cm⁻¹. The N-H stretching of the primary amine salt would be visible in the 3000-3300 cm⁻¹ region. Strong absorptions corresponding to the sulfonate group (S=O) of the tosylate would be present around 1150-1250 cm⁻¹ and 1000-1050 cm⁻¹.
Core Applications
Peptide Synthesis: A Building Block for Protease-Resistant Peptides
The primary application of this compound is in the synthesis of peptides containing D-isoleucine. The incorporation of D-amino acids is a well-established strategy to enhance the metabolic stability of peptide drugs.[3]
In peptide synthesis, the benzyl ester serves as a robust protecting group for the C-terminal carboxylic acid.[4] The synthesis typically proceeds in a stepwise manner, either in solution-phase or on a solid support. The free amino group of this compound can be coupled with an N-protected amino acid to form a dipeptide.
Caption: General workflow for dipeptide synthesis.
This protocol describes the synthesis of a model dipeptide, Boc-Ala-D-Ile-OBzl, using this compound.
Materials:
-
This compound
-
Boc-L-Alanine (Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
5% aqueous NaHCO₃ solution
-
1N aqueous HCl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Neutralization of the Amino Acid Ester: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 30 minutes.
-
Activation of the N-Protected Amino Acid: In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the neutralized amino acid ester solution from step 1 to the activated amino acid mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 5% NaHCO₃ solution, water, 1N HCl solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure protected dipeptide, Boc-Ala-D-Ile-OBzl.
The benzyl ester can be removed by catalytic hydrogenolysis to yield the free carboxylic acid.
Procedure:
-
Dissolve the protected peptide in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.
Chiral Resolution: Separation of Enantiomers
This compound can be utilized as a chiral resolving agent for the separation of racemic mixtures, particularly racemic carboxylic acids.
The principle behind this application is the formation of diastereomeric salts when the chiral amine of D-Isoleucine benzyl ester reacts with a racemic carboxylic acid. These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.
Caption: Workflow for chiral resolution of a racemic acid.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Suitable solvent (e.g., ethanol, isopropanol, acetonitrile)
-
Aqueous acid (e.g., 1N HCl)
-
Aqueous base (e.g., 1N NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Salt Formation: Dissolve the racemic carboxylic acid (1.0 eq) and this compound (0.5-1.0 eq) in a minimal amount of a suitable hot solvent.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 1N HCl to protonate the carboxylic acid and basify the organic layer with 1N NaOH to deprotonate the amine of the resolving agent. Separate the layers. The organic layer contains the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess (ee) of the resolved carboxylic acid using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Biological Significance of D-Isoleucine Containing Peptides
The incorporation of D-isoleucine into peptide sequences has profound implications for their biological activity and therapeutic potential.
-
Enhanced Proteolytic Stability: As previously mentioned, the primary advantage is the increased resistance to degradation by endogenous proteases.[1][2] This leads to a longer plasma half-life and improved pharmacokinetic profiles of peptide drugs.[3]
-
Modulation of Biological Activity: The stereochemistry of an amino acid residue can significantly influence the three-dimensional structure of a peptide and its interaction with biological targets such as receptors and enzymes.[3] In some cases, the D-isomer may exhibit higher binding affinity or a different pharmacological profile compared to its L-counterpart.
-
De Novo Design of Bioactive Peptides: The use of D-amino acids allows for the design of novel peptide structures that are not found in nature, opening up new avenues for drug discovery. Mirror-image phage display is a powerful technique used to identify D-peptides that bind to natural L-protein targets.
Conclusion
This compound is a highly valuable and versatile chiral building block for organic chemists and pharmaceutical scientists. Its utility in the synthesis of protease-resistant peptides and as a chiral resolving agent makes it an indispensable tool in the development of novel therapeutics and the preparation of enantiomerically pure compounds. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in their synthetic endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Importance of D-Amino Acids in Modern Peptide Chemistry: Focus on Fmoc-D-Isoleucine. [Link]
-
ASM Journals. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology. [Link]
-
Aapptec Peptides. Boc-D-Amino Acids. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Houben-Weyl. Synthesis of Peptides. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
PubMed Central. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? [Link]
-
PubMed. Commercially viable resolution of ibuprofen. [Link]
-
Applied Petrochemical Research. Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. [Link]
-
PubMed. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. [Link]
-
PubMed. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
Longdom. Functions and Significance of Peptides in Therapeutics and Diagnostics. [Link]
-
ResearchGate. Deprotection of benzyl in ester substrates. [Link]
-
PubMed Central. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. [Link]
-
ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
PubMed. Enantiomeric resolution of p-toluenesulfonate of valine benzyl ester by preferential crystallizaion. [Link]
- Google P
-
PubMed Central. Thermodynamics Properties of Leucine and Isoleucine Peptides in Water. [Link]
-
PubMed. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]
-
ResearchGate. Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. [Link]
-
PubMed. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. [Link]
-
Wordpress. Downstream Processing/ Purification/ Isolation of Peptides. [Link]
-
The Royal Society of Chemistry. Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. [Link]
-
Reddit. Deprotection of Tosylate/Mesylate. [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
-
PubMed Central. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
Physical and chemical properties of D-Isoleucine benzyl ester p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and applications of D-Isoleucine Benzyl Ester p-Toluenesulfonate. As a crucial chiral intermediate, its well-defined characteristics are paramount for its effective use in pharmaceutical and biochemical research.
Section 1: Core Molecular Attributes
This compound is a salt that combines the D-enantiomer of the essential amino acid isoleucine with a benzyl ester protecting group and a p-toluenesulfonate (tosylate) counter-ion.[1] This combination of moieties confers specific properties to the molecule that are highly advantageous in organic synthesis, particularly in the field of peptide chemistry.[1][2]
The benzyl ester group serves to protect the carboxylic acid functionality of the isoleucine, preventing it from participating in unwanted side reactions during peptide bond formation.[1] This protecting group can be readily removed under specific conditions, typically through hydrogenolysis, to yield the free carboxylic acid. The tosylate salt form enhances the compound's crystallinity, making it easier to handle, purify, and store compared to the free base or other salt forms.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 80174-45-4 | [1] |
| Molecular Formula | C₂₀H₂₇NO₅S | [3][4][5] |
| Molecular Weight | 393.50 g/mol | [1][3][4][5] |
| Appearance | White solid | [4] |
| Melting Point | 156 - 160 °C (for L-isomer) | [4] |
| Solubility | Soluble in DMSO (Slightly) | |
| InChI Key | XAWVXTVKSVYPNE-MHDYBILJSA-N | [1] |
Section 2: Synthesis and Mechanistic Insights
The primary synthetic route to this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of D-isoleucine with benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid, which also serves as the counter-ion in the final product.[6][7]
Causality in Experimental Design:
The choice of solvent and reaction conditions is critical to prevent racemization, a common challenge when working with chiral amino acids.[6] Historically, hazardous solvents like benzene or carbon tetrachloride were used to azeotropically remove the water formed during the esterification.[6][7] However, modern protocols favor safer and more sustainable alternatives like cyclohexane.[7] The use of toluene, while effective for azeotropic removal of water, can lead to racemization due to its higher boiling point.[6][7]
Step-by-Step Synthesis Protocol (Azeotropic Esterification):
-
Reaction Setup: Combine D-isoleucine, an excess of benzyl alcohol (typically 3-5 equivalents), and a slight excess of p-toluenesulfonic acid (around 1.2 equivalents) in a suitable solvent such as cyclohexane.[1][7]
-
Azeotropic Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water generated during the reaction.[1][7] This drives the equilibrium towards the formation of the ester.
-
Crystallization and Isolation: After the reaction is complete (monitored by the cessation of water collection), cool the reaction mixture. The product, being a salt, will often precipitate out of the non-polar solvent. Addition of a co-solvent like ethyl acetate can aid in precipitation.[7]
-
Purification: The precipitated solid is collected by filtration, washed with a non-polar solvent to remove excess benzyl alcohol and other impurities, and then dried.[7]
Diagram 1: Synthesis Workflow
Caption: Fischer-Speier esterification workflow for this compound synthesis.
Section 3: Analytical Characterization
To ensure the identity, purity, and enantiomeric integrity of this compound, a combination of analytical techniques is employed.
Table 2: Analytical Methodologies
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation. | Characteristic peaks for the aromatic protons of the benzyl and tosylate groups, the isoleucine side chain protons, and the α-proton.[6] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to all unique carbon atoms in the molecule.[6] |
| FT-IR | Identification of functional groups. | Strong absorptions for the ester carbonyl, amine salt, and sulfonate groups. |
| Chiral HPLC | Determination of enantiomeric purity. | A single peak corresponding to the D-enantiomer when analyzed on a suitable chiral stationary phase.[6] |
| Melting Point | Assessment of purity. | A sharp melting point range consistent with the literature value indicates high purity.[4] |
Self-Validating Protocol: Enantiomeric Purity Determination by Chiral HPLC
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase.
-
Column Selection: Utilize a chiral column, such as one with a cellulose or amylose-based stationary phase, known to resolve amino acid ester enantiomers.
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol.[6] The exact ratio should be optimized for baseline separation of the D- and L-enantiomers.
-
Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of both enantiomers.
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-isomers in the chromatogram of the sample. For a highly pure sample, only the peak corresponding to the D-enantiomer should be observed.
Section 4: Applications in Research and Development
The primary application of this compound is as a building block in solid-phase and solution-phase peptide synthesis.[1][2] The use of the D-enantiomer is of particular importance in the design of peptidomimetics, enzyme inhibitors, and peptide-based drugs with enhanced stability against enzymatic degradation.
Diagram 2: Role in Peptide Synthesis
Caption: Role of this compound in a typical peptide synthesis workflow.
Beyond peptide synthesis, this compound can be utilized in the synthesis of various chiral molecules where the D-isoleucine backbone is a key structural feature. Its well-defined stereochemistry makes it a valuable starting material for asymmetric synthesis.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry place.[4]
-
In case of exposure:
References
-
PubChem. This compound | C20H27NO5S | CID 90477229. [Link]
-
Bolchi, C., et al. (2019). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. ResearchGate. [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [Link]
-
Vasanthakumar, G. R., et al. (2002). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. [Link]
-
Chemsrc. 2,2-Dimethylcyclopropanecarboxylic acid | CAS#:14590-53-5. [Link]
-
XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 28624-52-4. [Link]
-
Chemical-Suppliers. L-Isoleucine benzyl ester p-toluenesulfonate | CAS 16652-75-8. [Link]
-
MySkinRecipes. D-Leucine benzyl ester p-toluenesulfonate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
D-Isoleucine benzyl ester p-toluenesulfonate molecular structure and weight
An In-Depth Technical Guide to D-Isoleucine Benzyl Ester p-Toluenesulfonate: Molecular Structure, Properties, and Synthesis
Introduction
This compound is a protected form of the non-proteinogenic amino acid D-isoleucine. In this compound, the carboxylic acid group of D-isoleucine is protected as a benzyl ester, and the molecule exists as a salt with p-toluenesulfonic acid (also known as tosylic acid). This chemical modification is crucial for its application in synthetic organic chemistry, particularly in the stepwise assembly of peptides. The benzyl ester group serves as a temporary protecting group that prevents the carboxylic acid from reacting during the formation of a peptide bond at the amino terminus. The p-toluenesulfonate salt form often improves the compound's crystallinity and handling characteristics, making it a stable, weighable solid. This guide provides a detailed overview of its molecular structure, physicochemical properties, and a validated synthesis protocol for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
The structural integrity and properties of this compound are derived from the combination of its three core components: the chiral D-isoleucine backbone, the aromatic benzyl ester protecting group, and the p-toluenesulfonate counter-ion.
The IUPAC name for this compound is benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid[1]. The "(2R,3R)" designation defines the specific stereochemistry of the D-isoleucine enantiomer.
Key Properties and Identifiers
A summary of the essential quantitative data for this compound is presented in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇NO₅S | [1][2][3] |
| Component Formula | C₁₃H₁₉NO₂ · C₇H₈O₃S | [4][5] |
| Molecular Weight | 393.5 g/mol | [1][2][3][5][6] |
| CAS Number | 80174-45-4 | [6] |
| Appearance | White powder | [5] |
| Canonical SMILES | CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CS(=O)(=O)O)C1=CC=C(C)C=C1 | |
| InChI Key | XAWVXTVKSVYPNE-MHDYBILJSA-N | [6] |
The molecule's structure features an isoleucine moiety, a benzyl ester group that enhances solubility in organic solvents and protects the carboxyl group, and a p-toluenesulfonate functional group which forms an ionic bond with the protonated amino group of the isoleucine ester[6].
Visualization of the Molecular Structure
The following diagram illustrates the two-dimensional chemical structure of this compound, showing the covalent bonds within the D-isoleucine benzyl ester cation and its ionic interaction with the p-toluenesulfonate anion.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup : In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine D-isoleucine (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (5 equivalents), and cyclohexane (approx. 600 mL per mole of D-isoleucine).[7]
-
Azeotropic Dehydration : Heat the mixture to reflux. The cyclohexane-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the esterification to completion. Continue refluxing for 4-6 hours, or until no more water is collected.[7]
-
Crystallization : Cool the reaction mixture to room temperature. Add ethyl acetate (approx. 1600 mL per mole of D-isoleucine) to the flask.[7]
-
Precipitation : Stir the mixture for 1 hour at room temperature. The product will precipitate as a white solid.[7]
-
Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove residual benzyl alcohol.
-
Drying : Dry the product under vacuum to yield the pure this compound.
This method has been shown to produce the desired product in high yield and excellent enantiomeric purity, avoiding the racemization issues associated with higher-boiling solvents.[7]
Core Applications in Research and Development
The primary utility of this compound lies in its role as a key intermediate in synthetic chemistry.
-
Peptide Synthesis : It is widely used as a C-terminally protected amino acid in the synthesis of peptides containing D-isoleucine. The benzyl ester is stable to the conditions used for N-terminal deprotection (e.g., TFA for Boc-group removal) and peptide coupling but can be readily cleaved under mild conditions, typically by hydrogenolysis, to reveal the free carboxylic acid at the end of the synthesis.[5]
-
Pharmaceutical Development : As a building block for D-amino acid-containing peptides, it is crucial for the development of therapeutic agents. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[5]
-
Chiral Ligand Synthesis : The chiral nature of the D-isoleucine backbone makes this compound a useful starting material for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis.
Conclusion
This compound is a fundamentally important derivative for synthetic chemists, particularly those in the field of peptide science and drug discovery. Its well-defined molecular structure and weight, combined with its stability and reactivity, make it an invaluable tool. The development of safer and more efficient synthesis protocols, which avoid hazardous solvents and preserve enantiomeric integrity, has further solidified its place in the modern synthetic chemist's toolbox. This guide provides the core technical information required for its effective use and synthesis in a research and development setting.
References
- Benchchem.
-
PubChem. This compound | C20H27NO5S | CID 90477229. [Link]
- Bolchi, C., et al. (2018). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane.
- Karmakar, B., et al. (2014). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi.
- Chemical-Suppliers.
-
PubChem. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459. [Link]
Sources
- 1. This compound | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-ISOLEUCINE BENZYL ESTER P-TOLUENESULFONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Isoleucine benzyl ester p-toluenesulfonate | CAS 16652-75-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. air.unimi.it [air.unimi.it]
Leveraging the p-Toluenesulfonate Salt Form for Amino Acid Derivatives: A Strategic Approach to Optimizing Physicochemical Properties
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Amino acid derivatives represent a cornerstone of modern therapeutics, yet their intrinsic physicochemical properties can present significant hurdles in drug development, from poor solubility and bioavailability to manufacturing challenges. Salt formation is a primary and effective strategy to mitigate these issues. This guide provides an in-depth technical analysis of the p-toluenesulfonate (tosylate) salt form, a frequently advantageous but complex choice for optimizing basic amino acid derivatives. We will explore the underlying chemical principles, provide field-proven experimental protocols for synthesis and characterization, and discuss critical risk factors such as disproportionation and genotoxic impurities, offering a comprehensive framework for its successful implementation in a pharmaceutical development pipeline.
The Core Challenge: Sub-Optimal Properties of Free-Form Amino Acid Derivatives
Active Pharmaceutical Ingredients (APIs), including many amino acid derivatives, often emerge from discovery with properties ill-suited for formulation and clinical application.[1] These challenges commonly include:
-
Poor Aqueous Solubility: A significant portion of new chemical entities are poorly soluble in water, which is a major barrier to achieving desired drug concentrations in systemic circulation for pharmacological effect.[2]
-
Chemical and Physical Instability: The free-form API may be susceptible to degradation or exist in an amorphous, non-crystalline state, complicating purification, handling, and stable formulation.[3][4]
-
Low Dissolution Rate: Even if thermodynamically soluble, the rate of dissolution can be too slow for effective absorption in the gastrointestinal tract.[5]
-
Difficult Handling and Manufacturing: Poor flowability and inconsistent particle properties can hinder robust manufacturing processes like blending and tablet compression.[5]
Salt formation is a well-established and powerful technique to address these liabilities by modifying the API's crystal lattice and molecular interactions, thereby improving its overall developability.[3][6]
The Tosylate Advantage: Why p-Toluenesulfonate is a Strategic Counter-ion Choice
The selection of a counter-ion is a critical decision. While common choices like hydrochloride are effective, the p-toluenesulfonate anion (tosylate) offers a unique combination of properties derived from its structure: a strong, hydrophilic sulfonic acid group and a moderately lipophilic aromatic ring.[7] p-Toluenesulfonic acid (p-TsOH) is a strong organic acid with a pKa of approximately -1.34, making it highly effective at protonating weakly basic amino groups on the API.[8][9]
Key advantages of the tosylate salt form include:
-
Enhanced Crystallinity: The planar, rigid structure of the tosylate anion often promotes the formation of stable, well-defined crystalline lattices. Crystalline salts are typically easier to isolate, purify, and handle than their amorphous free-base counterparts.[3][10] This was demonstrated in the development of a therapeutic compound where the tosylate salt was found to be fully crystalline and non-amorphous.[11]
-
Improved Solubility and Dissolution: While not as universally solubilizing as hydrochloride, the tosylate salt often provides a significant and favorable increase in aqueous solubility. In one study, a febuxostat-tosylate salt exhibited a five-fold improvement in aqueous solubility compared to the free form.[9]
-
Enhanced Stability: The formation of a stable crystal lattice can protect the API from chemical degradation and reduce hygroscopicity, leading to a longer shelf life and more robust formulation.[11][12]
-
Versatility in Synthesis: p-Toluenesulfonic acid and its salts are readily available and used as catalysts in various organic reactions, making their integration into synthesis workflows straightforward.[13][14]
The following diagram illustrates the decision-making process where a tosylate salt might be selected over other common salt forms based on the initial properties of the free-base API.
Caption: Decision tree for pharmaceutical salt selection.
From Theory to Practice: Synthesis and Characterization
A self-validating protocol requires not just a procedure, but an understanding of the causality behind each step. The goal is to create a robust, reproducible crystalline tosylate salt.
Experimental Protocol: Synthesis and Crystallization
This protocol describes a general method for preparing the p-toluenesulfonate salt of a model basic amino acid derivative.
Materials:
-
Amino Acid Derivative (Free Base)
-
p-Toluenesulfonic acid monohydrate[15]
-
Solvent (e.g., Isopropanol, Ethanol, Acetonitrile)
-
Anti-solvent (e.g., Methyl tert-butyl ether (MTBE), Heptane)
Methodology:
-
Dissolution (The "Why"): Dissolve 1.0 equivalent of the amino acid derivative free base in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 50-60 °C). Causality: Using a minimal volume at elevated temperature ensures complete dissolution and creates a supersaturated solution upon cooling, which is the driving force for crystallization.
-
Counter-ion Addition (The "Why"): In a separate vessel, dissolve 1.0-1.05 equivalents of p-toluenesulfonic acid monohydrate in the same solvent. Add this solution dropwise to the API solution while maintaining the temperature and stirring. Causality: Stoichiometric or a slight excess of the acid ensures complete conversion to the salt form.[15] Dropwise addition prevents localized supersaturation and potential "oiling out" or amorphous precipitation.
-
Crystallization Induction (The "Why"): Slowly cool the reaction mixture to room temperature over several hours. If no crystals form, consider seeding with a small amount of previously formed salt or proceed to anti-solvent addition. Causality: Slow cooling is critical for forming large, well-ordered crystals. Rapid cooling often leads to smaller, less pure crystals or amorphous material.
-
Anti-Solvent Addition (Optional, The "Why"): If the salt is highly soluble, slowly add an anti-solvent (e.g., MTBE) in which the tosylate salt is insoluble until turbidity is observed. Causality: The anti-solvent reduces the overall solubility of the salt in the mixture, forcing it to precipitate out of the solution in a controlled manner.
-
Maturation (The "Why"): Stir the resulting slurry at room temperature or a reduced temperature (e.g., 0-5 °C) for 12-24 hours. Causality: This "aging" or "digestion" period allows the system to reach thermodynamic equilibrium, often converting any metastable forms or amorphous material into the most stable crystalline form and improving overall purity.
-
Isolation and Drying (The "Why"): Isolate the crystalline solid by filtration. Wash the filter cake with a small amount of the anti-solvent to remove residual impurities. Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C). Causality: Washing removes soluble impurities. Vacuum drying at a mild temperature removes residual solvents without causing thermal degradation or polymorph conversion.
A Multi-Technique Characterization Workflow
Confirming the identity, purity, and solid-state properties of the newly formed salt is paramount. A combination of analytical techniques provides a complete picture.
Caption: Integrated workflow for tosylate salt characterization.
Key Characterization Techniques:
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique to confirm the crystalline nature of the material. The resulting diffraction pattern is a unique fingerprint for a specific crystalline form (polymorph).[11][16]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It provides the melting point, which is a key indicator of purity and identity, and can reveal the presence of different polymorphs or solvates.[9][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the API and quantifying the p-toluenesulfonate counter-ion. A robust method is needed to separate the API, the counter-ion, and any potential impurities.[7][18]
Experimental Protocol: HPLC Analysis of API and Counter-ion
This protocol outlines a general mixed-mode HPLC method for the simultaneous analysis of a basic amino acid derivative and the tosylate counter-ion.
Instrumentation & Columns:
-
HPLC system with UV or Charged Aerosol Detector (CAD)
-
Mixed-mode column (e.g., Reversed-Phase/Anion-Exchange)[18]
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 20 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to elute the API.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength for the API and/or CAD for universal detection.[18]
Methodology:
-
Standard Preparation: Prepare individual stock solutions of the API free base and p-toluenesulfonic acid. Create a mixed standard at a known concentration (e.g., 1:1 molar ratio).
-
Sample Preparation: Accurately weigh and dissolve the tosylate salt sample in the mobile phase or a suitable diluent to a known concentration.
-
Analysis: Inject the standards and sample onto the HPLC system.
-
Quantification (The "Why"): The basic API will be retained by a reversed-phase mechanism, while the tosylate anion is retained by the anion-exchange mechanism.[18] By comparing the peak areas from the sample to those of the standard, one can accurately determine the purity of the API and confirm the molar ratio of API to counter-ion, verifying the correct salt stoichiometry.
Risk Assessment and Mitigation
While advantageous, the use of tosylate salts is not without potential liabilities that must be understood and controlled.
Disproportionation: The Risk of Reversion
Salt disproportionation is the process where a salt converts back to its neutral free base (or acid) form.[19][20] This is a major stability concern, as the resulting free base often has significantly lower solubility, which can negatively impact the drug product's performance and bioavailability.[3]
The risk of disproportionation is primarily governed by the microenvironmental pH relative to a critical value known as pHmax. If the local pH rises above the pHmax, the salt becomes unstable and can convert to the free base.[3][20]
Mitigation Strategies:
-
Excipient Selection: Avoid alkaline excipients in the formulation that can raise the microenvironmental pH.[20]
-
pH Modifiers: Incorporate acidic stabilizers or buffering agents into the formulation to maintain a local pH well below the pHmax.
-
Moisture Control: Limit exposure to humidity, as water can facilitate the ionic interactions that lead to disproportionation.[3]
Caption: Mechanism of salt disproportionation in a solid dosage form.
Genotoxic Impurities: A Hidden Danger
A significant and highly regulated risk associated with using sulfonic acids (like p-TsOH) in the presence of alcohols (like methanol or ethanol, which are common synthesis solvents) is the potential formation of alkyl sulfonate esters.[21] For tosylates, this can generate methyl p-toluenesulfonate or ethyl p-toluenesulfonate. These compounds are potent alkylating agents and are classified as potential genotoxic impurities (PGIs).[22] Regulatory agencies like the FDA and EMA have established a very low Threshold of Toxicological Concern (TTC) for such impurities, typically 1.5 µ g/day .[22]
Mitigation and Control:
-
Solvent Choice: Where possible, avoid using simple alcohol solvents in the final crystallization step where p-TsOH is present.
-
Process Control: Carefully control reaction temperature and time to minimize the formation of these impurities.
-
Trace Analysis: Develop and validate highly sensitive analytical methods (e.g., HPLC-UV or LC-MS) to detect and quantify these specific impurities at parts-per-million (ppm) levels to ensure the final API is safe and meets regulatory standards.[22][23]
Conclusion
The p-toluenesulfonate salt form is a powerful tool in the arsenal of the pharmaceutical development scientist for optimizing the properties of basic amino acid derivatives. Its ability to promote crystallinity, enhance stability, and improve solubility can transform a challenging development candidate into a viable drug product. However, this strategic advantage must be balanced with a thorough understanding and proactive mitigation of the associated risks, namely salt disproportionation and the potential for genotoxic impurity formation. By employing the robust synthesis, characterization, and control strategies outlined in this guide, researchers can confidently and effectively leverage the tosylate salt form to accelerate the development of safe and efficacious medicines.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of p-Toluenesulfonic acid. Retrieved from [Link][18]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Sodium p-Toluenesulfonate: Properties and Production. Retrieved from [Link][10]
-
Gong, Y., & Mauger, J. (2023). Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs. Molecular Pharmaceutics. Retrieved from [Link][19]
-
Google Patents. (n.d.). BR112013011593B1 - p-toluenesulfonic acid salt. Retrieved from [24]
-
Wikipedia. (2025). Sodium p-toluenesulfonate. Retrieved from [Link][25]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24195884, Sodium p-toluenesulfonate. Retrieved from [Link][26]
-
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link][3][20]
-
Google Patents. (n.d.). EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof. Retrieved from [11]
-
PHYWE Systeme GmbH & Co. KG. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link][13]
-
HHX Chemical. (n.d.). P-toluenesulfonic Acid. Retrieved from [Link][14]
-
Reddy, G. S., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. American Journal of Analytical Chemistry. Retrieved from [Link][23]
-
Taylor & Francis eBooks. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. Retrieved from [Link][21]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6101, p-Toluenesulfonic acid. Retrieved from [Link][8]
-
European Patent Office. (n.d.). EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof. Retrieved from [Link][17]
-
IISc. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients. Retrieved from [Link][16]
-
Tariq, M., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Retrieved from [Link][5]
-
Girolami Group Website - University of Illinois. (n.d.). p-toluenesulfonyl Salts of Transition Metals. Retrieved from [Link][27]
-
Coroș, M., et al. (2023). Febuxostat–p-Toluenesulfonic Acid Multi-Component Crystal: Characterization, Crystal Growth and Elucidation of the Salt/Co-Crystal Nature. Pharmaceutics. Retrieved from [Link][9]
-
SIELC Technologies. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Retrieved from [Link][28]
-
Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology. Retrieved from [Link][6]
-
Pharmaceutical Technology. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link][1]
-
ResearchGate. (n.d.). X-ray of tosylate 8. Retrieved from [Link][29]
-
Google Patents. (n.d.). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine. Retrieved from [15]
-
ResearchGate. (n.d.). X-ray structure of 7: tosyl group, lower rim aliphatic chains and.... Retrieved from [Link][30]
-
NIH. (n.d.). X-ray dynamical diffraction in amino acid crystals. Retrieved from [Link][31]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link][2]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85570, p-Toluenesulfonate. Retrieved from [Link][32]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 12. Sodium p-toluenesulfonate | 657-84-1 [chemicalbook.com]
- 13. spegroup.ru [spegroup.ru]
- 14. P-toluenesulfonic Acid| HHX Chemical [hhxchemical.com]
- 15. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]
- 16. Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids [etd.iisc.ac.in]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. helixchrom.com [helixchrom.com]
- 19. Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. crystalpharmatech.com [crystalpharmatech.com]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BR112013011593B1 - p-toluenesulfonic acid salt - Google Patents [patents.google.com]
- 25. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 26. Sodium p-toluenesulfonate | C7H8O3S.Na | CID 24195884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 28. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 32. p-Toluenesulfonate | C7H7O3S- | CID 85570 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of D-Isoleucine Benzyl Ester p-Toluenesulfonate in Solid-Phase Peptide Synthesis
Abstract
This technical guide provides an in-depth exploration of D-Isoleucine benzyl ester p-toluenesulfonate, a critical building block for introducing non-natural D-amino acids into synthetic peptides. We will dissect the chemical rationale for its structure, its strategic role within the tert-butoxycarbonyl (Boc) / Benzyl (Bzl) protection scheme of solid-phase peptide synthesis (SPPS), and provide detailed, field-proven protocols for its effective application. This document is intended for researchers, chemists, and drug development professionals seeking to enhance peptide stability and explore novel therapeutic designs by incorporating D-isoleucine.
Foundational Chemistry: Understanding the Reagent
The successful application of any reagent in SPPS begins with a firm understanding of its chemical components and their respective functions. This compound is a multi-functionalized amino acid derivative designed for stability, handling, and reactivity.
-
D-Isoleucine Moiety : The incorporation of a D-amino acid is a common strategy to increase the proteolytic resistance of a synthetic peptide, thereby enhancing its in-vivo half-life. The bulky side chain of isoleucine also sterically hinders racemization at the alpha-carbon during the activation and coupling steps[1].
-
Benzyl (Bzl) Ester : The benzyl ester serves as a robust protecting group for the amino acid's C-terminal carboxylic acid. Within the context of the Boc/Bzl SPPS strategy, the Bzl ester is stable to the repeated mild acid treatments (e.g., trifluoroacetic acid in dichloromethane) used for N-terminal Boc group removal[2]. Its cleavage requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), ensuring it remains intact throughout chain assembly[2][3].
-
p-Toluenesulfonate (Tosylate) Salt : The amino acid ester is supplied as a tosylate salt. This confers several practical advantages: it renders the compound as a stable, crystalline solid that is easier to handle and weigh than a free amine oil. The salt form also protects the alpha-amino group from unwanted reactions during storage. Critically, this means the free amine must be generated in situ during the coupling step by the addition of a non-nucleophilic base[4].
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇NO₅S | PubChem[5] |
| Molecular Weight | 393.5 g/mol | PubChem[5] |
| Appearance | White to off-white crystalline solid | General Knowledge |
| Synonyms | H-D-Ile-OBzl · p-tosylate, D-Isoleucine benzyl ester tosylate | PubChem[5] |
The Strategic Framework: The Boc/Bzl SPPS Strategy
The choice of this compound inherently places the synthesis within the Boc/Bzl protection framework. This methodology is built on a principle of differential acid lability, often termed "quasi-orthogonality"[2][6].
-
N-α-Protection : The temporary N-terminal protecting group is the Boc group , which is cleaved at each cycle using a moderate acid like Trifluoroacetic Acid (TFA)[3].
-
Side-Chain & C-Terminal Protection : Permanent protecting groups for reactive side chains and the C-terminus are typically benzyl-based , which require a very strong acid like Hydrogen Fluoride (HF) for removal during the final cleavage step[2].
This differential stability allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain or C-terminal protecting groups.
Caption: General workflow of the Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) cycle.
Protocol: Coupling this compound
This protocol details the steps for incorporating D-Isoleucine into a growing peptide chain on a solid support using the Boc/Bzl strategy. It assumes the synthesis is proceeding on a pre-existing peptide-resin with a Boc-protected N-terminus.
Materials & Reagents
-
Peptide-Resin (e.g., Boc-Peptide-Merrifield Resin)
-
This compound
-
Boc-protected amino acid for the subsequent cycle (if applicable)
-
Deprotection Solution : 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3]
-
Neutralization Base : 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or N,N-Dimethylformamide (DMF)[3]
-
Coupling Reagent : e.g., N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[7][8]
-
Coupling Additive (for carbodiimides) : 1-Hydroxybenzotriazole (HOBt)
-
Solvents : High-purity DCM and DMF[9]
-
SPPS reaction vessel
Step-by-Step Methodology
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin into the reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Swell the resin in DCM for 30-60 minutes.
Step 2: N-terminal Boc Deprotection
-
Drain the swelling solvent.
-
Add the deprotection solution (25-50% TFA in DCM) to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a second portion of the deprotection solution and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (5-6 times) to remove all traces of TFA. The N-terminus of the peptide-resin is now a TFA salt.
Step 3: Neutralization
-
Add the neutralization solution (e.g., 10% DIPEA in DCM) to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess base. The resin now has a free amine ready for coupling.
Step 4: Amino Acid Activation and Coupling This step is critical. The D-Isoleucine derivative must be activated and its tosylate salt neutralized simultaneously.
-
In a separate vessel, dissolve This compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents, if using DIC) in DMF.
-
Add DIPEA (2-4 equivalents) to this solution to neutralize the p-toluenesulfonate salt, liberating the free amine.
-
For Carbodiimide Activation : Add DIC (2-4 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
For Onium Salt Activation (HBTU) : Add HBTU (2-4 equivalents) to the amino acid solution. The required DIPEA for the coupling is typically added at the same time as the neutralization base (total DIPEA will be 4-8 equivalents).
-
Add the activated amino acid solution to the neutralized peptide-resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
Step 5: Washing and Monitoring
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
(Optional but Recommended) Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating the coupling reaction has gone to completion. If the test is positive, the coupling step should be repeated.
The resin is now ready for the next cycle of deprotection and coupling.
Caption: Workflow for the activation and coupling of D-Isoleucine benzyl ester tosylate.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all permanent (benzyl-based) protecting groups.
WARNING : Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated HF cleavage apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment[2].
-
Procedure : The peptide-resin is treated with anhydrous HF, typically with a scavenger like anisole or p-cresol, at 0°C for 1-2 hours. The scavenger cations are generated during deprotection, preventing side reactions with sensitive residues like Trp and Met.
-
Workup : After cleavage, the HF is evaporated, and the crude peptide is precipitated and washed with cold diethyl ether. The peptide is then dissolved in an aqueous buffer (e.g., 10% acetic acid) and lyophilized.
-
Purification : The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90477229, this compound. Retrieved from [Link]
-
CUSABIO. (n.d.). Solid-phase peptide synthesis introduction. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Bolchi, C., et al. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). L-Isoleucine benzyl ester p-toluenesulfonate | CAS 16652-75-8. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Vasanthakumar, G-R., et al. (2006). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. Retrieved from [Link]
-
Bolchi, C., et al. (2021). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
MySkinRecipes. (n.d.). D-Leucine benzyl ester p-toluenesulfonate. Retrieved from [Link]
-
PubMed. (2007). A new synthesis of lysophosphatidylcholines and related derivatives. Use of p-toluenesulfonate for hydroxyl group protection. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents and General reagents for SPPS. Retrieved from [Link]
-
PubMed. (1980). The use of p-toluene sulfonate to dissolve synaptosomal membrane proteins into organic solvents. Retrieved from [Link]
-
CEM Corporation. (2024). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: D-Isoleucine Benzyl Ester p-Toluenesulfonate in Solution-Phase Peptide Synthesis
Introduction: The Strategic Role of D-Isoleucine Benzyl Ester p-Toluenesulfonate in Peptide Architectonics
Solution-phase peptide synthesis (SPPS), though a classical methodology, remains a cornerstone for the production of short peptides, peptide fragments for convergent synthesis, and instances where the purification of intermediates is paramount for final product purity.[1][2][3] Unlike its solid-phase counterpart, solution-phase synthesis offers the distinct advantage of allowing for the isolation and characterization of intermediates at each step, providing greater control over the synthetic process.[3] Within this paradigm, the selection of appropriately protected amino acid derivatives is critical to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity.[1][4][5]
This compound is a key reagent in this context, serving as a versatile building block for the introduction of a D-isoleucine residue at the C-terminus of a peptide. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will delve into the causality behind its use, provide detailed experimental protocols, and offer insights into the nuances of its application in solution-phase peptide synthesis.
Why this compound?
The utility of this compound stems from the strategic combination of its constituent parts:
-
D-Isoleucine: The incorporation of D-amino acids into peptide sequences is a common strategy in medicinal chemistry to enhance metabolic stability against enzymatic degradation and to modulate biological activity.
-
Benzyl Ester: The benzyl ester serves as a robust protecting group for the carboxylic acid functionality.[1][6] It is stable under the conditions required for the removal of many common N-terminal protecting groups, such as the tert-Butoxycarbonyl (Boc) group, yet can be readily cleaved under specific conditions like catalytic hydrogenolysis.[1][6][7] This orthogonality is fundamental to successful stepwise peptide synthesis.[5][8]
-
p-Toluenesulfonate (Tosylate) Salt: The tosylate salt form enhances the crystallinity and handling properties of the amino acid ester.[9][10][11][12] It also serves to protect the free amino group during storage and handling, which is then liberated in situ during the coupling reaction by the addition of a base.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇NO₅S | PubChem |
| Molecular Weight | 393.5 g/mol | [13] |
| Appearance | White to off-white crystalline solid | General Knowledge |
| Solubility | Soluble in organic solvents such as DMF, DCM | General Knowledge |
Core Application: Dipeptide Synthesis
The primary application of this compound is as the C-terminal starting material in the synthesis of peptides. The following sections provide a detailed protocol for the synthesis of a dipeptide, for example, the coupling of an N-protected Alanine (e.g., Boc-Ala-OH) to D-Isoleucine benzyl ester.
Reaction Mechanism Overview
The fundamental chemistry involves the activation of the carboxylic acid of the N-protected amino acid, followed by nucleophilic attack by the free amino group of the D-Isoleucine benzyl ester to form a peptide bond. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), are commonly employed as coupling reagents.[14][15][16] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[14] To suppress racemization and improve coupling efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often included.[17][18]
}
Peptide coupling reaction pathway.
Experimental Protocol: Synthesis of Boc-Ala-D-Ile-OBn
This protocol details the steps for coupling N-Boc-Alanine with this compound.
Materials
-
N-Boc-Alanine (Boc-Ala-OH)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure
-
Reactant Preparation:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution to neutralize the tosylate salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
-
Activation of N-Boc-Alanine:
-
In a separate flask, dissolve Boc-Ala-OH (1.05 equivalents) and HOBt (1.05 equivalents) in anhydrous DCM.
-
Cool this solution in an ice bath to 0 °C.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled Boc-Ala-OH/HOBt solution.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.[15]
-
Allow the activation to proceed for 30 minutes at 0 °C.
-
-
Coupling Reaction:
-
Add the activated Boc-Ala-OH solution (containing the DCU precipitate) to the solution of D-Isoleucine benzyl ester.
-
Rinse the activation flask with a small amount of DCM and add it to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight (or until TLC analysis indicates completion of the reaction).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x)
-
Saturated NaHCO₃ solution (2 x)
-
Brine (1 x)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization (e.g., from EtOAc/hexane) or flash column chromatography on silica gel.[19][20]
-
Deprotection of the Benzyl Ester
Once the desired peptide sequence is assembled, the C-terminal benzyl ester can be removed. The most common method is catalytic hydrogenolysis.[7]
Protocol: Hydrogenolysis of Boc-Ala-D-Ile-OBn
-
Reaction Setup:
-
Dissolve the protected dipeptide (Boc-Ala-D-Ile-OBn) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
-
Reaction:
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the Boc-protected dipeptide acid (Boc-Ala-D-Ile-OH).
-
}
Overall workflow for dipeptide synthesis.
Conclusion
This compound is a valuable and reliable reagent for the incorporation of D-isoleucine in solution-phase peptide synthesis. Its well-defined structure, stability, and predictable reactivity make it an excellent choice for the controlled, stepwise construction of peptides. The protocols outlined in this application note provide a robust framework for its successful implementation in the laboratory. By understanding the underlying chemical principles and adhering to careful experimental technique, researchers can effectively leverage this building block to create novel peptides for a wide range of applications in research and drug development.
References
- Benchchem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
- Benchchem. (n.d.). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing L-Isoleucine Benzyl Ester Hydrochloride (Bzl-Ile-OMe HCl).
- Wikipedia. (n.d.). Peptide synthesis.
- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
- (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- (n.d.). Recent development of peptide coupling reagents in organic synthesis.
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 941-948. [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Glycine Benzyl Ester Tosylate Salt.
- ResearchGate. (2015). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
- ResearchGate. (2017). (PDF) One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Bachem. (2020). Peptide Purification Process & Methods: An Overview.
- American Peptide Society. (n.d.). Peptide Purification.
- PubChem. (n.d.). L-isoleucine benzyl ester tosylate.
- Benchchem. (n.d.). The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. biosynth.com [biosynth.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. file.globalso.com [file.globalso.com]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 19. americanpeptidesociety.org [americanpeptidesociety.org]
- 20. bachem.com [bachem.com]
Application of D-Isoleucine Benzyl Ester p-Toluenesulfonate in the Chiral Resolution of Racemic Carboxylic Acids
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This reality has driven regulatory agencies and industry leaders to prioritize the development of single-enantiomer drugs. One of the most robust and scalable methods for separating enantiomers from a racemic mixture is diastereomeric salt crystallization.[1] This classical technique involves reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess distinct physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.[1]
This application note provides a detailed guide for researchers on the use of D-Isoleucine Benzyl Ester p-Toluenesulfonate as an effective resolving agent for racemic carboxylic acids. We will explore the underlying principles, provide a comprehensive, field-tested protocol for resolution, and detail the analytical methods required to validate the separation's success.
The Resolving Agent: this compound
This compound is a chiral compound that serves as an excellent resolving agent for several key reasons. As a derivative of the naturally occurring amino acid D-isoleucine, it is readily available in high enantiomeric purity. The molecule possesses a basic primary amine group that readily reacts with acidic carboxyl groups of a racemic substrate to form diastereomeric ammonium-carboxylate salts.
The structure of this resolving agent offers a unique combination of features conducive to effective chiral recognition and crystallization:
-
Rigid Chiral Center: The stereogenic centers on the D-isoleucine backbone provide a well-defined three-dimensional framework for differential interaction with the enantiomers of the racemic acid.
-
Aromatic Moieties: The benzyl ester and p-toluenesulfonate (tosylate) groups introduce opportunities for π-π stacking and other non-covalent interactions, which can stabilize the crystal lattice of one diastereomeric salt over the other.
-
Bulky Side Chain: The sec-butyl side chain of isoleucine provides steric hindrance that can further enhance the stereochemical discrimination between the two forming diastereomeric salts.
The combination of these structural elements allows for the formation of diastereomeric salts with significantly different crystal packing energies and, consequently, different solubilities in various organic solvents, which is the cornerstone of a successful resolution.
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which are physically inseparable by simple crystallization, into a pair of diastereomers with distinct physical properties. When a racemic carboxylic acid, (R/S)-Acid, is reacted with the enantiomerically pure resolving agent, D-Isoleucine Benzyl Ester (D-IBE), two diastereomeric salts are formed in solution.
(R/S)-Acid + 2 D-IBE → [(R)-Acid • D-IBE] + [(S)-Acid • D-IBE]
These two salts, (R)-Acid • D-IBE and (S)-Acid • D-IBE, are not mirror images of each other. The differential intermolecular interactions—ionic bonding, hydrogen bonding, van der Waals forces, and potential π-stacking—between the components lead to different crystal lattice energies. This difference manifests as a disparity in solubility in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one diastereomeric salt will preferentially crystallize out of the solution while the other remains dissolved in the mother liquor.
Caption: Mechanism of diastereomeric salt formation for chiral resolution.
Generalized Protocol for the Resolution of (±)-Mandelic Acid
This protocol outlines a representative procedure for the chiral resolution of racemic mandelic acid using this compound. Note that optimization of solvent, stoichiometry, and temperature is crucial for any new racemic substrate and should be determined empirically through screening experiments.
PART 1: Diastereomeric Salt Formation and Crystallization
Objective: To selectively crystallize one diastereomeric salt from the mixture.
Materials:
-
(±)-Mandelic Acid (racemate)
-
This compound (resolving agent)
-
Solvent(s): e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, or mixtures thereof.
-
Erlenmeyer flasks
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve 1.0 equivalent of (±)-Mandelic Acid in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating (40-60 °C) and stirring. The goal is to achieve a clear, homogeneous solution.
-
Causality: Using a minimal amount of solvent is key to ensuring the solution becomes supersaturated upon cooling, which is necessary to induce crystallization. Heating increases the solubility to ensure all reactants are fully dissolved before the cooling process begins.
-
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, also with gentle warming. Add this solution dropwise to the stirred mandelic acid solution.
-
Causality: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is a common strategy. Theoretically, it can only form a salt with half of the racemic mixture, maximizing the yield and purity of the less soluble diastereomer in the first crystallization.
-
-
Crystallization: Once the addition is complete, remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow and selective crystal growth, the flask can be insulated (e.g., placed in a Dewar flask or wrapped in glass wool).
-
Causality: Slow cooling is critical to allow for the selective crystallization of the thermodynamically more stable, less soluble diastereomeric salt. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in poor enantiomeric enrichment.
-
-
Maximizing Yield: After the solution has reached room temperature and crystal formation appears to have ceased (typically after several hours or overnight), place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the less soluble salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor which contains the more soluble diastereomer.
-
Causality: Washing with ice-cold solvent is crucial to remove impurities without significantly re-dissolving the desired crystalline product.
-
-
Drying: Dry the isolated crystals under vacuum to a constant weight. This is the diastereomerically enriched salt.
PART 2: Liberation of the Enantiomerically Enriched Mandelic Acid
Objective: To recover the resolved mandelic acid from the purified diastereomeric salt.
Materials:
-
Diastereomerically enriched salt from Part 1
-
Aqueous acid solution (e.g., 1 M HCl)
-
Organic extraction solvent (e.g., Ethyl Acetate, Diethyl Ether)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Salt Dissolution: Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate) in a separatory funnel.
-
Acidification: Add 1 M HCl solution dropwise while shaking the funnel. The acid will protonate the mandelate anion to regenerate the free carboxylic acid and will protonate the resolving agent's amine, forming a water-soluble salt. Continue adding acid until the aqueous layer is acidic (test with pH paper).
-
Causality: The acidification step breaks the ionic bond of the diastereomeric salt. The desired enantiomerically enriched mandelic acid becomes a neutral molecule that is preferentially soluble in the organic layer, while the resolving agent becomes a protonated, water-soluble salt.
-
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. Drain the aqueous layer and collect the organic layer. Wash the organic layer with one or two small portions of water to remove any remaining resolving agent salt.
-
Drying and Concentration: Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched mandelic acid as a solid.
Sources
Application Note & Protocol: Strategic Incorporation of D-Isoleucine Benzyl Ester p-Toluenesulfonate for the Synthesis of Protease-Resistant Bioactive Peptides
Abstract
The therapeutic potential of peptide-based drugs is often limited by their susceptibility to rapid degradation by endogenous proteases. A proven strategy to enhance peptide stability is the site-specific incorporation of non-natural D-amino acids. This guide provides a comprehensive overview and detailed protocols for the use of D-Isoleucine benzyl ester p-toluenesulfonate, a key building block for synthesizing peptides with increased enzymatic resistance and potentially altered bioactivity. We will explore the rationale behind using D-amino acids, the specific advantages of this reagent, and provide a step-by-step protocol for its application in solution-phase peptide synthesis, followed by methods for characterization and quality control.
The Strategic Advantage of D-Amino Acids in Peptide Therapeutics
Naturally occurring peptides are composed exclusively of L-amino acids, and as a result, proteases have evolved with active sites that are stereospecific for this configuration.[1] Introducing a D-amino acid creates a stereochemical mismatch that prevents the peptide from fitting correctly into the enzyme's active site.[1] This steric hindrance renders the adjacent peptide bonds resistant to cleavage, significantly enhancing the peptide's stability and in vivo half-life.[1][2][3]
Key benefits of incorporating D-amino acids include:
-
Enhanced Proteolytic Stability: Increased resistance to degradation by common proteases leads to a longer circulation half-life.[2][3][4][5]
-
Altered Conformation: D-amino acids can induce specific turns or secondary structures, which can be crucial for optimizing binding affinity to therapeutic targets.
-
Improved Bioavailability: By resisting enzymatic breakdown, a higher concentration of the active peptide can reach its target site.[3]
-
Reduced Immunogenicity: Peptides composed of D-amino acids may exhibit lower immunogenicity compared to their L-counterparts.[2]
The choice of D-Isoleucine, in particular, can be critical for modulating the hydrophobicity and steric bulk within a peptide sequence, influencing its interaction with biological receptors and membranes.
Physicochemical Profile: this compound
This compound is an amino- and carboxyl-protected form of D-Isoleucine, optimized for use in peptide synthesis. Each component of this salt serves a distinct and critical purpose.
| Property | Value / Description | Rationale & Significance |
| Chemical Name | Benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | Systematic IUPAC name.[6] |
| Molecular Formula | C20H27NO5S | Defines the elemental composition.[6] |
| Molecular Weight | 393.51 g/mol | Essential for stoichiometric calculations in synthesis protocols.[7] |
| Form | Crystalline Solid | The salt form promotes crystallinity, making the compound easier to handle, weigh, and store compared to a free base oil. |
| Benzyl (Bzl) Ester | Carboxyl Protecting Group | Protects the carboxylic acid from participating in unwanted side reactions during peptide coupling.[8][9] It is stable to the basic conditions used for Fmoc-deprotection and the mild acidic conditions for Boc-deprotection, ensuring orthogonality.[9] |
| p-Toluenesulfonate (Tosylate/TsOH) Salt | Amino Group Protection (as a salt) | The tosylate anion protonates the free alpha-amino group, preventing it from self-polymerizing.[10] This salt formation improves the compound's stability and handling properties.[11][12] |
Synthesis Strategies & Mechanistic Considerations
This compound is primarily used in Solution-Phase Peptide Synthesis (SPPS) , although its derivatives can be adapted for solid-phase methods. The synthesis workflow involves two key chemical transformations: neutralization of the amine salt and subsequent peptide bond formation.
Step 1: Neutralization (In Situ Amine Deprotection) Before the amino group can act as a nucleophile in a coupling reaction, it must be deprotonated from its tosylate salt form. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. The base abstracts the proton from the ammonium group, liberating the free amine of the D-Isoleucine benzyl ester.
Step 2: Peptide Coupling Once the free amine is generated, it attacks the activated carboxyl group of the incoming N-protected amino acid (e.g., an Fmoc- or Boc-amino acid). This activation is facilitated by a coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), which converts the carboxylic acid into a highly reactive intermediate, promoting efficient amide bond formation.
Caption: Mechanism: Neutralization and Peptide Coupling.
Detailed Experimental Protocol: Synthesis of a Model Dipeptide (Fmoc-Phe-D-Ile-OBzl)
This protocol details the synthesis of a model dipeptide to illustrate the practical application of this compound in a solution-phase coupling reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 393.51 | 1.18 g | 3.0 |
| Fmoc-L-Phenylalanine (Fmoc-Phe-OH) | 387.44 | 1.05 g | 2.7 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 0.62 g | 3.0 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 0.41 g | 3.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.52 mL | 3.0 |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| n-Hexane | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Brine (Saturated NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Step-by-Step Procedure:
-
Dissolution & Activation: In a 100 mL round-bottom flask, dissolve Fmoc-Phe-OH (1.05 g, 2.7 mmol) and HOBt (0.41 g, 3.0 mmol) in 15 mL of anhydrous DCM. Cool the flask in an ice bath (0 °C).
-
Coupling Reagent Addition: Add DCC (0.62 g, 3.0 mmol) to the cooled solution. A white precipitate (dicyclohexylurea, DCU) will begin to form. Allow the activation reaction to proceed for 20 minutes with stirring.
-
Neutralization of Amino Component: In a separate flask, suspend this compound (1.18 g, 3.0 mmol) in 15 mL of anhydrous DCM. Add DIPEA (0.52 mL, 3.0 mmol) and stir at room temperature for 10 minutes to generate the free amine.
-
Coupling Reaction: Add the neutralized D-Isoleucine benzyl ester solution from step 3 to the activated Fmoc-Phe-OH solution from step 2. Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup - DCU Removal: Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM and combine the filtrates.
-
Workup - Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.
-
Wash sequentially with 1 M HCl (2 x 20 mL).
-
Wash with saturated NaHCO₃ solution (2 x 20 mL).
-
Wash with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography (using a gradient of EtOAc in Hexane) or by recrystallization to yield the pure, protected dipeptide, Fmoc-Phe-D-Ile-OBzl.
Characterization and Quality Control
Ensuring the identity and purity of the synthesized peptide is a critical final step.[13] A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provides a robust workflow for this characterization.[14][15]
Analytical Workflow:
Caption: Analytical Workflow for Peptide Characterization.
Expected Analytical Data for Fmoc-Phe-D-Ile-OBzl:
| Analysis Technique | Parameter | Expected Result | Purpose |
| RP-HPLC | Purity | >95% (Area under the curve) | Quantifies the purity of the final product.[16] |
| LC-MS (ESI+) | [M+H]⁺ | 601.29 (Calculated for C₃₈H₄₀N₂O₅) | Confirms the identity and molecular weight of the target peptide.[13][17] |
Note on HPLC/MS Methods:
-
HPLC: A typical method uses a C18 reversed-phase column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[16]
-
LC-MS: For mass spectrometry, TFA can cause ion suppression. It is often replaced with 0.1% formic acid (FA) in the mobile phase to improve ionization efficiency.[16][17]
Final Deprotection
To obtain the final bioactive peptide, the terminal protecting groups (N-terminal Fmoc and C-terminal Benzyl ester) must be removed.
-
Fmoc Removal: The Fmoc group is labile to basic conditions and is typically removed with a solution of 20% piperidine in a solvent like DMF.[8]
-
Benzyl Ester Removal: The benzyl ester is stable to a wide range of conditions but can be cleaved via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst) or by treatment with strong acids like hydrofluoric acid (HF).[18][19] The choice of method depends on the other amino acid side-chain protecting groups present in the full peptide sequence.
References
- Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). LabRulez LCMS.
- Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Benchchem.
- This compound | 80174-45-4. Benchchem.
- D-Amino Acid-Containing Peptide Synthesis. CD Formulation.
- Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec Peptides.
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Annals of Translational Medicine.
- Peptide Synthesis. Chemistry LibreTexts.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent.
- Characterization of Synthetic Peptides by Mass Spectrometry. Request PDF.
- Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology.
- Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences.
- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry.
- A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids. Benchchem.
- Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences.
- D-amino acid peptides to resist common proteases. LifeTein.
- The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS. Benchchem.
- This compound | C20H27NO5S | CID 90477229. PubChem.
- l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. ResearchGate.
- The use of p-toluene sulfonate to dissolve synaptosomal membrane proteins into organic solvents. Analytical Biochemistry.
- Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science and Human Wellness.
- L-Isoleucine benzyl ester 4-toluenesulfonate salt. Chem-Impex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. lifetein.com [lifetein.com]
- 4. pnas.org [pnas.org]
- 5. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The use of p-toluene sulfonate to dissolve synaptosomal membrane proteins into organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
Application Notes and Protocols: D-Isoleucine Benzyl Ester p-Toluenesulfonate in Drug Discovery
Introduction: The Strategic Value of a Chiral Building Block
In modern medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for designing safe and efficacious therapeutics. Non-proteinogenic amino acids, such as D-isoleucine, are invaluable chiral building blocks for creating novel peptides and small molecules with enhanced metabolic stability and unique pharmacological profiles.[1][2] D-Isoleucine benzyl ester p-toluenesulfonate is a strategically optimized starting material designed for seamless integration into complex synthetic workflows. This crystalline, stable salt form provides chemists with a reliable and easy-to-handle precursor, circumventing many of the challenges associated with the free amino acid or its unprotected ester.[3]
This guide provides an in-depth exploration of this reagent's properties, its strategic advantages in drug discovery, and detailed, field-proven protocols for its application.
Physicochemical Properties and Handling
The p-toluenesulfonate (tosylate) salt form confers superior handling properties compared to the free base, which is often an oil. It is a stable, crystalline solid, which simplifies weighing, storage, and dissolution.[3]
| Property | Value | Source |
| IUPAC Name | benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | PubChem[4] |
| CAS Number | 80174-45-4 | Benchchem[1] |
| Molecular Formula | C₂₀H₂₇NO₅S | PubChem[4] |
| Molecular Weight | 393.5 g/mol | PubChem[4] |
| Appearance | White crystalline solid | General Knowledge |
| Storage | Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere. | General Lab Practice |
Core Advantages in Synthetic Drug Discovery
The utility of this compound stems from the synergistic function of its three key components: the D-amino acid core, the benzyl ester protecting group, and the tosylate counter-ion.
-
The D-Isoleucine Core: The incorporation of a D-amino acid into a peptide sequence is a classic strategy to impart resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] This can significantly increase the in-vivo half-life of a peptide-based drug candidate. Furthermore, the unique stereochemistry of D-isoleucine provides access to novel chemical space, enabling the synthesis of peptidomimetics and other complex chiral molecules that are not readily accessible from the natural chiral pool.[2][5]
-
The Benzyl (Bzl) Ester Protecting Group: The benzyl ester serves as a robust protecting group for the carboxylic acid functionality. This is critical during reactions involving the free amine, such as peptide bond formation, to prevent unwanted side reactions like self-polymerization. The benzyl group is prized for its stability across a wide range of reaction conditions (e.g., basic conditions used for Fmoc deprotection) and its clean removal via catalytic hydrogenolysis, a mild and highly selective deprotection method.[6][7]
-
The p-Toluenesulfonate (Tosylate) Salt: The tosylate salt form is a key feature for practical chemical synthesis. It converts the typically oily and less stable free amino acid ester into a high-melting, crystalline solid.[3] This crystallinity facilitates purification by recrystallization, ensures accurate weighing, and enhances the compound's shelf-life by protecting the free amine from atmospheric degradation.[1][3] The tosylate must be neutralized in situ or in a separate step to liberate the nucleophilic free amine for subsequent coupling reactions.
Experimental Protocols and Workflows
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and purification to ensure the integrity of the synthetic process.
Workflow Overview: From Starting Material to Dipeptide
This diagram illustrates the typical synthetic sequence involving the liberation of the free amine, followed by a standard peptide coupling reaction.
Caption: Peptide Coupling Workflow
Protocol 1: Liberation of the Free Amine and Peptide Coupling
This protocol describes the in situ neutralization of the tosylate salt and subsequent coupling with an N-protected amino acid.
Rationale: The non-nucleophilic base, DIEA (Diisopropylethylamine), is used to neutralize the tosylate salt without competing in the coupling reaction. HATU is a highly efficient coupling reagent that, in combination with an additive like HOBt, minimizes racemization and promotes rapid amide bond formation.
Materials:
-
This compound (1.0 eq)
-
N-Fmoc-L-Alanine (1.0 eq)
-
HATU (1.0 eq)
-
HOBt (1.0 eq)
-
DIEA (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aq. NaHCO₃, 1M HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Fmoc-L-Alanine (1.0 eq), HATU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
-
Addition of Amino Component: Add this compound (1.0 eq) to the activated mixture.
-
Neutralization & Coupling: Cool the mixture to 0°C in an ice bath. Slowly add DIEA (2.5 eq) dropwise. The extra equivalent of base ensures complete neutralization of both the tosylate salt and the HOBt/HATU acidic byproducts.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). Visualize spots under UV light and by staining with ninhydrin (the starting amine will be ninhydrin positive).
-
Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-Ala-D-Ile-OBzl.
Protocol 2: Deprotection of the Benzyl Ester via Catalytic Hydrogenolysis
This protocol details the removal of the benzyl ester to yield the free carboxylic acid, a crucial step before further C-terminal modifications or final deprotection.
Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for hydrogenolysis. A hydrogen atmosphere cleaves the C-O bond of the benzyl ester, releasing the free acid and toluene as a byproduct.[6][7] Methanol or ethanol are common solvents as they readily dissolve the substrate and hydrogen gas.
Caption: Benzyl Ester Deprotection
Materials:
-
Protected Peptide-OBzl (e.g., Fmoc-Ala-D-Ile-OBzl) (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite™
Procedure:
-
Setup: Dissolve the protected peptide-benzyl ester in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Add it under an inert atmosphere or as a slurry in the reaction solvent.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum and backfill with H₂ from the balloon. Repeat this cycle 3 times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under the H₂ atmosphere (balloon pressure is sufficient).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours). The product will have a different retention factor and will no longer be UV active if the only chromophore was the benzyl group.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: The filter cake is saturated with hydrogen and can ignite upon exposure to air. Keep it wet with solvent during and after filtration.
-
Concentration: Rinse the filter cake with additional methanol. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide with a free carboxylic acid. This product is often pure enough for the next step without further purification.
Conclusion
This compound is a highly practical and versatile starting material for drug discovery. Its pre-packaged protecting group and stable salt form streamline synthesis, while the D-amino acid core provides a direct route to creating molecules with enhanced therapeutic potential. The protocols outlined here provide a robust framework for leveraging this key building block in the development of next-generation therapeutics.
References
-
Benchchem. This compound | 80174-45-4.
-
PubChem. This compound | C20H27NO5S | CID 90477229.
-
Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.
-
ResearchGate. l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane.
-
ResearchGate. Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts.
-
CymitQuimica. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt.
-
Google Patents. US6822116B2 - Method for producing D-allo-isoleucine.
-
Benchchem. The Role of D-Alloisoleucine in Custom Synthesis Projects.
-
Common Organic Chemistry. Benzyl Protection.
-
Organic Chemistry Portal. Benzyl Esters.
-
Chemical-Suppliers. L-Isoleucine benzyl ester p-toluenesulfonate | CAS 16652-75-8.
-
Organic Chemistry Portal. Benzyl Ethers.
-
CHIMIA. Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals.
-
Benchchem. A Comparative Guide to DL-Isoleucine Synthesis: Chemical vs. Biological Routes.
-
Sigma-Aldrich. L-ISOLEUCINE BENZYL ESTER P-TOLUENESULFONATE AldrichCPR.
-
Chem-Impex. L-Isoleucine benzyl ester 4-toluenesulfonate salt.
-
ResearchGate. Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide.
-
Google Patents. US6830904B2 - Methods for producing diastereomers of isoleucine.
-
LGC Standards. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt.
-
Semantic Scholar. Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide.
-
MySkinRecipes. D-Leucine benzyl ester p-toluenesulfonate.
-
ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
-
PubMed. The use of p-toluene sulfonate to dissolve synaptosomal membrane proteins into organic solvents.
-
Quora. Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
Application Note & Protocol: A Detailed Guide to the Fischer Esterification of D-Isoleucine
Introduction
The esterification of amino acids is a fundamental chemical transformation in the fields of peptide synthesis, medicinal chemistry, and drug development. Amino acid esters serve as crucial intermediates, primarily by protecting the carboxylic acid moiety to prevent unwanted side reactions during peptide coupling.[1][2] The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a direct and widely employed method for this purpose.[2][3][4][5] This application note provides a comprehensive guide for the successful esterification of D-Isoleucine, a non-polar, aliphatic amino acid, to its corresponding methyl ester hydrochloride.[6] We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and discuss the critical parameters that ensure a high yield and purity of the final product. The zwitterionic nature of amino acids presents unique challenges compared to simple carboxylic acids, necessitating specific reaction conditions to achieve efficient conversion.[7][8]
Mechanistic Overview of the Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[4][9] The equilibrium nature of the reaction requires specific strategies to drive it towards the formation of the ester product.[9][10] This is typically achieved by using a large excess of the alcohol or by removing the water generated during the reaction.[10][11]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[5][11][12]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[9][11]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[11][12]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[11][12]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[11]
Caption: Mechanism of the Fischer Esterification of D-Isoleucine.
Experimental Protocol: Synthesis of D-Isoleucine Methyl Ester Hydrochloride
This protocol details the esterification of D-Isoleucine using methanol and a strong acid catalyst. Two common and effective methods for generating the acidic environment are presented: using concentrated sulfuric acid or generating hydrogen chloride in situ from thionyl chloride.[4][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| D-Isoleucine | ≥98% | Sigma-Aldrich | |
| Methanol (Anhydrous) | ≥99.8% | Fisher Scientific | Use of anhydrous solvent is crucial to drive the equilibrium. |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | VWR | Handle with extreme caution in a fume hood. |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics | Highly corrosive and toxic; handle with extreme caution in a fume hood. |
| Diethyl Ether (Anhydrous) | ≥99% | EMD Millipore | Required for precipitation and washing of the product. |
| Round-bottom flask (100 mL) | - | - | Must be dried thoroughly before use. |
| Reflux condenser | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Ice bath | - | - | |
| Rotary evaporator | - | - | |
| Buchner funnel and filter paper | - | - |
Protocol 1: Using Sulfuric Acid as a Catalyst
This is a straightforward and common method for Fischer esterification.[3][13]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend D-Isoleucine (e.g., 5.0 g, 38.1 mmol) in anhydrous methanol (50 mL).
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and cautiously add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring suspension.[13] The addition should be dropwise to control the exothermic reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) with continuous stirring.[6][13] Allow the reaction to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.[13]
-
Product Precipitation: To the concentrated residue, add anhydrous diethyl ether (50-100 mL) to precipitate the D-Isoleucine methyl ester hydrochloride salt.[4]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold anhydrous diethyl ether (20 mL each) to remove any remaining impurities.
-
Drying: Dry the product under vacuum to obtain the final D-Isoleucine methyl ester hydrochloride as a white crystalline solid.
Protocol 2: Using Thionyl Chloride as a Catalyst Source
This method generates anhydrous HCl in situ, which acts as the catalyst. This approach avoids the need to handle gaseous HCl directly.[4]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend D-Isoleucine (e.g., 5.0 g, 38.1 mmol) in anhydrous methanol (50 mL).
-
Catalyst Precursor Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (e.g., 3.1 mL, 42.0 mmol) dropwise from the dropping funnel to the stirring suspension over 15-20 minutes. This reaction is highly exothermic and releases SO₂ and HCl gases, so it must be performed in a well-ventilated fume hood.[4]
-
Reflux: After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3-5 hours.[4]
-
Work-up and Isolation: Follow steps 4-8 from Protocol 1 for the work-up, isolation, and purification of the product.
Experimental Workflow and Logic
The experimental workflow is designed to ensure the reaction goes to completion and the product is isolated in high purity.
Caption: Experimental workflow for the Fischer esterification of D-Isoleucine.
Discussion of Key Experimental Parameters
-
Choice of Catalyst: Both sulfuric acid and thionyl chloride are effective. Sulfuric acid is a direct catalyst, while thionyl chloride reacts with methanol to form HCl and methyl sulfite, with the HCl acting as the primary catalyst.[4][7][8] The choice often depends on availability and the specific requirements of subsequent reactions. Trimethylchlorosilane (TMSCl) in methanol is another mild and efficient alternative reported for various amino acids.[14][15]
-
Reaction Temperature and Time: Refluxing the reaction mixture is essential to provide the necessary activation energy for the esterification to proceed at a reasonable rate.[6] Reaction times can vary depending on the specific amino acid and the efficiency of the reflux setup.
-
Solvent: Anhydrous methanol serves as both the reactant and the solvent. Using a large excess of methanol helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[10]
-
Work-up and Purification: The product is isolated as its hydrochloride salt, which is typically a crystalline solid and is more stable and easier to handle than the free base ester.[1][4] Precipitation with a non-polar solvent like diethyl ether is an effective method for isolation.[4] Further purification can be achieved by recrystallization, for instance, from an ethanol/ether mixture if necessary.[4]
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling concentrated sulfuric acid and thionyl chloride.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid and thionyl chloride are highly corrosive and will cause severe burns upon contact with skin. Handle with extreme care.
-
The addition of the acid catalyst to methanol is exothermic and should be done slowly and with cooling to prevent splashing and uncontrolled boiling.
Conclusion
The Fischer esterification of D-Isoleucine is a robust and reliable method for the synthesis of its methyl ester hydrochloride. By carefully controlling the reaction conditions, particularly the exclusion of water and the use of an appropriate acid catalyst, high yields of the desired product can be achieved. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to successfully perform this important transformation.
References
-
University of Colorado Boulder. The Fischer Esterification. [Link]
-
Pearson. Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]
- Google Patents.
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
- Google Patents.
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Nagahata, R., et al. (2017). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Natural Science, 9, 110-122. [Link]
- Google Patents. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
BYJU'S. Fischer esterification reaction. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
University of Colorado Boulder. Experiment 29 – The Fischer Esterification. [Link]
-
ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. [Link]
-
Master Organic Chemistry. Fischer Esterification. [Link]
-
University of Michigan-Dearborn. Fischer Esterification. [Link]
- Google Patents.
-
MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. Esterification of Amino Acids and Mono Acids Using Triphosgene. [Link]
-
ResearchGate. (PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. [Link]
-
KAST. Separation and Refining of Amino acids. [Link]
-
PubMed. [Separation of a mixture of L-isoleucine and L-leucine]. [Link]
-
NIH. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC. [Link]
- Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Incorporation of D-Isoleucine into peptide chains using benzyl ester protection
Application Notes & Protocols
Topic: Incorporation of D-Isoleucine into Peptide Chains Using Benzyl Ester Protection
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of D-Isoleucine in Peptide Therapeutics
In the landscape of modern peptide chemistry, the deliberate inclusion of non-canonical amino acids is a cornerstone of rational drug design. Peptides composed exclusively of L-amino acids are often susceptible to rapid proteolytic degradation, limiting their therapeutic potential.[1][2] The incorporation of D-amino acids, such as D-Isoleucine, offers a powerful strategy to overcome this limitation.[2][3] By introducing a D-enantiomer, the peptide backbone's susceptibility to endogenous proteases is significantly reduced, which can enhance metabolic stability, extend in-vivo half-life, and ultimately improve bioavailability.[1][4][5]
D-Isoleucine, a stereoisomer of the naturally occurring L-Isoleucine, is particularly noteworthy. Its bulky, hydrophobic side chain plays a crucial role in peptide structure and receptor interactions. The strategic placement of D-Isoleucine can induce specific conformational constraints, potentially leading to enhanced binding affinity and selectivity for biological targets.[1] This guide provides a detailed examination of the chemical strategy and protocols for incorporating D-Isoleucine into a growing peptide chain using benzyl ester protection for the C-terminus, a robust method particularly well-suited for the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.
Core Principles: Benzyl Ester Protection in Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides is a precise, stepwise process requiring the temporary masking of reactive functional groups to prevent unwanted side reactions.[6][7] Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized this process by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts through simple washing and filtration steps.[8][9][10]
The choice of protecting groups is critical and defines the overall synthetic strategy. A widely used approach, particularly for its robustness, is the Boc/Bzl strategy.[11][12] In this system:
-
The Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group.
-
Reactive amino acid side chains are protected by groups derived from benzyl (Bzl) alcohol.
-
The C-terminal carboxyl group is protected as a benzyl ester , formed by covalently linking the first amino acid to a chloromethylated polystyrene resin, commonly known as Merrifield resin.[8][10]
The key to this strategy is orthogonality : the Nα-Boc group can be selectively removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain and C-terminal protecting groups remain stable.[12][13] These more robust benzyl groups require a strong acid, such as anhydrous hydrofluoric acid (HF), for their removal, which is performed in the final step to simultaneously cleave the completed peptide from the resin support.[11]
Mechanism of Benzyl Ester Linkage Formation
The initial step involves anchoring the C-terminal D-Isoleucine to the Merrifield resin. This is typically achieved via a nucleophilic substitution (SN2) reaction. The carboxylate of the Nα-Boc-protected D-Isoleucine, often activated as a cesium salt to enhance its nucleophilicity, attacks the benzylic chloride on the resin, displacing the chloride and forming a stable benzyl ester bond.[12]
Caption: Formation of the benzyl ester linkage to Merrifield resin.
Experimental Workflow: Boc-SPPS Cycle
The synthesis proceeds via a repetitive cycle of deprotection, neutralization, and coupling for each amino acid to be added to the chain.
Caption: Iterative cycle for Boc-based Solid-Phase Peptide Synthesis.
Detailed Protocols
Protocol 1: Loading of Boc-D-Isoleucine onto Merrifield Resin
This protocol describes the esterification of the first amino acid, Boc-D-Isoleucine, to the solid support.
| Parameter | Description | Rationale |
| Resin | Merrifield Resin (1% DVB cross-linked polystyrene, 100-200 mesh) | Standard solid support for Boc/Bzl chemistry, providing the chloromethyl group for benzyl ester formation. |
| Amino Acid | Boc-D-Isoleucine (1.5 - 2.0 eq. relative to resin capacity) | The first residue to be attached. An excess ensures efficient loading. |
| Activating Salt | Cesium Carbonate (Cs₂CO₃) (0.5 eq. relative to amino acid) | Forms the highly nucleophilic cesium salt of the amino acid, facilitating the SN2 reaction. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively swells the resin and dissolves reactants. |
| Temperature | 50-60 °C | Moderate heating accelerates the esterification reaction. |
| Reaction Time | 12 - 24 hours | Sufficient time to drive the loading reaction to completion. |
| Capping Agent | Acetic Anhydride / DIEA | Used after loading to block any unreacted chloromethyl sites, preventing the formation of deletion sequences. |
Step-by-Step Methodology:
-
Resin Swelling: Swell Merrifield resin (1.0 g, e.g., 1.0 mmol/g capacity) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Cesium Salt Formation: In a separate flask, dissolve Boc-D-Isoleucine (1.5 mmol) in methanol (5 mL). Add water (1 mL) and neutralize with an aqueous solution of Cs₂CO₃ (0.75 mmol) until a pH of 7.0 is reached. Evaporate the solution to dryness under reduced pressure.
-
Loading Reaction: Add a solution of the dried Boc-D-Isoleucine cesium salt in DMF (8 mL) to the swelled resin.
-
Incubation: Agitate the mixture at 55 °C for 18 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DMF/Water (1:1, 3x), DMF (3x), and Dichloromethane (DCM, 3x). Dry the resin under vacuum.
-
Capping (Optional but Recommended): To cap unreacted sites, treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIEA) (10 eq.) in DCM for 1 hour. Wash as in step 5.
Protocol 2: Iterative Chain Elongation (Single Cycle)
This protocol outlines the steps for adding the next amino acid in the sequence.
| Step | Reagent/Solvent | Time | Purpose |
| 1. Deprotection | 50% TFA in DCM | 1 x 2 min, 1 x 20 min | Removes the Nα-Boc protecting group. |
| 2. Washing | DCM (3x), Isopropanol (1x), DCM (3x) | ~5 min | Removes TFA and byproducts. |
| 3. Neutralization | 5% DIEA in DCM | 2 x 2 min | Neutralizes the TFA salt to the free amine. |
| 4. Washing | DCM (3x), DMF (3x) | ~5 min | Removes excess DIEA. |
| 5. Coupling | Boc-AA (3 eq.), HBTU (3 eq.), DIEA (6 eq.) in DMF | 1 - 2 hours | Activates the incoming amino acid and forms the peptide bond.[14] |
| 6. Washing | DMF (3x), DCM (3x) | ~5 min | Removes excess reagents and byproducts. |
| 7. Monitoring | Kaiser Test | ~5 min | A qualitative test to confirm the completion of the coupling reaction (a negative result indicates success).[11] |
Note on D-Isoleucine: As a sterically hindered amino acid, coupling of or to D-Isoleucine may be slower.[15][16] If the Kaiser test is positive after the standard coupling time, a second coupling (repeating step 5) is recommended to ensure the reaction goes to completion and to prevent deletion sequences.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups. For a benzyl ester linkage and Bzl-based side-chain groups, this is most commonly achieved by treatment with strong, anhydrous acids.
HF Cleavage:
-
Apparatus: A specialized hydrofluoric acid (HF) cleavage apparatus is mandatory due to the extreme toxicity and corrosiveness of HF.
-
Scavengers: A "scavenger" mixture (e.g., anisole, p-cresol) must be added to the peptide-resin. These molecules trap the reactive carbocations generated during the deprotection of benzyl groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.
-
Procedure: The peptide-resin and scavengers are cooled to ~ -5 °C, and liquid HF is distilled into the reaction vessel. The reaction is typically stirred at 0 °C for 1-2 hours.
-
Work-up: The HF is removed by a stream of nitrogen, and the crude peptide is precipitated and washed with cold diethyl ether to remove the scavengers.
Peptide Purification and Characterization
The crude peptide obtained after cleavage is rarely pure and requires purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18]
Characterization of the final D-Isoleucine-containing peptide should include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide, verifying the correct sequence assembly.[19] Modern MS techniques can also be used to differentiate between isobaric residues like leucine and isoleucine.[20][21]
-
Analytical RP-HPLC: To assess the purity of the final product.[18]
-
Amino Acid Analysis (AAA): To confirm the amino acid composition and stereochemical integrity (D vs. L isomers).[19]
Conclusion
The incorporation of D-Isoleucine via a benzyl ester linkage to a solid support is a robust and effective strategy within the framework of Boc/Bzl SPPS. This approach leverages the stability of the benzyl protecting group, which withstands the repetitive acid treatments required for Nα-Boc removal. While the final HF cleavage step requires specialized equipment and handling precautions, the overall methodology is well-established for producing D-amino acid-containing peptides that are crucial for advancing therapeutic drug development. Careful monitoring of coupling steps, especially for sterically hindered residues like isoleucine, is critical to ensure high-purity final products.
References
- Benchchem. Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
- Biosynth. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Scholarly Commons. Solid-Phase Peptide Synthesis of d-Amino Acids.
- Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
- Amino Acid Derivatives for Peptide Synthesis.
- THE SYNTHESIS OF SEVERAL ISOLEUCYL PEPTIDES AND CERTAIN OF THEIR PROPERTIES.
- Morikawa, M., et al. (2012). Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. PubMed.
- solid phase peptide synthesis. (2013, July 18).
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of D-Amino Acids in Modern Peptide Chemistry: Focus on Fmoc-D-Isoleucine.
- CD Formulation. D-Amino Acid-Containing Peptide Synthesis.
- Benchchem. The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS.
- Benchchem. The Benzyl Ester Advantage: A Comparative Guide to C-Terminal Protection in Peptide Synthesis.
- GCW Gandhi Nagar Jammu. 2. Carboxyl protecting groups.
- Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
- Benchchem. A Comparative Study of Isoleucine Derivatives in Solid-Phase Peptide Synthesis.
- Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Organic Chemistry. (2024). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method.
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
- ResearchGate. Amino Acid-Protecting Groups.
- ChemPep. Fmoc-D-Ile-OH.
- Wikipedia. Peptide synthesis.
- Chemistry LibreTexts. (2024, September 30). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method.
- Prestidge, R. L., Harding, D. R., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579-2583.
- ChemRxiv. D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities.
- Pearson. (2024, November 1). Merrifield Solid-Phase Peptide Synthesis: Videos & Practice Problems.
- Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development.
- Biosynth. (2024, November 12). Complex Peptide Production, Challenges and Manufacturing.
- ChemRxiv. to C-Peptide Synthesis, Arguably the Future for Sustainable Production.
- Jaskolla, T. W., & Karas, M. (2010). Discrimination of isobaric leucine and isoleucine residues and analysis of post-translational modifications in peptides by MALDI in-source decay mass spectrometry combined with collisional cooling. PubMed.
- BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- UNT Digital Library. (2007, December 5). R. Bruce Merrifield and Solid-Phase Peptide Synthesis: A Historical Assessment.
- Zhu, F., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry.
- NIH. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Nobel Lecture. Bruce Merrifield.
- ACS Publications. (2015). Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer. Analytical Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. chempep.com [chempep.com]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biosynth.com [biosynth.com]
- 18. ijsra.net [ijsra.net]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. Discrimination of isobaric leucine and isoleucine residues and analysis of post-translational modifications in peptides by MALDI in-source decay mass spectrometry combined with collisional cooling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Use of D-Isoleucine Benzyl Ester p-Toluenesulfonate in the Generation of Proteolytically Stable Peptide Libraries
Introduction: Overcoming the Stability Hurdle in Peptide Therapeutics
Peptide libraries are a cornerstone of modern drug discovery, offering a vast chemical space for identifying novel ligands, enzyme inhibitors, and therapeutic agents.[1] The power of combinatorial chemistry allows for the simultaneous synthesis of millions to billions of unique peptide sequences, which can be screened for desired biological activity.[2] However, a primary obstacle limiting the clinical translation of peptide-based therapeutics is their inherent susceptibility to degradation by endogenous proteases.[3][4] These enzymes are stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids, the exclusive building blocks of natural proteins.[4]
A powerful and field-proven strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural enantiomers of L-amino acids.[3][5] Peptides containing D-amino acids are resistant to common proteases, leading to a significantly extended in vivo half-life and enhanced therapeutic potential.[3][6] D-Isoleucine, with its bulky, chiral, and hydrophobic side chain, is a particularly valuable component for introducing both steric hindrance and chemical diversity into a peptide library.
This guide provides an in-depth technical overview of the use of D-Isoleucine benzyl ester p-toluenesulfonate , a key chemical intermediate, within the framework of Solid-Phase Peptide Synthesis (SPPS) for constructing robust and diverse peptide libraries. We will explore the causality behind the chosen chemical strategies, provide detailed, self-validating protocols, and present the necessary data for successful implementation in a research or drug development setting.
The Reagent: A Strategic Trifecta for Peptide Synthesis
This compound (H-D-Ile-OBzl · TsOH) is not merely a D-amino acid; it is a strategically engineered molecule where each component serves a critical function in the context of peptide synthesis.
-
D-Isoleucine Core : This provides the foundational advantage of proteolytic resistance. Its incorporation into a peptide backbone disrupts the stereospecific recognition sites for degradative enzymes.[4][5]
-
Benzyl Ester (Bzl) Protection : The carboxyl group is protected as a benzyl ester. This is a robust protecting group, central to the Boc/Bzl protection strategy in SPPS.[7][8] It remains stable during the repetitive, mild-acid steps used to deprotect the N-terminus but can be removed under specific, harsh conditions at the end of the synthesis.[7][9]
-
p-Toluenesulfonate (Tosylate) Salt : The α-amino group is protonated and forms a stable, crystalline salt with p-toluenesulfonic acid. This enhances the compound's stability and handling characteristics compared to the free amino ester.[10][11] During the coupling step, this salt is neutralized in situ to liberate the nucleophilic free amine.
The Workflow: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
The use of benzyl ester protection for the C-terminus logically places this workflow within the Boc/Bzl SPPS strategy. This method is considered "quasi-orthogonal" because both the temporary N-terminal Boc group and the "permanent" C-terminal benzyl ester and side-chain protecting groups are acid-labile.[8][12] However, their removal requires vastly different acid strengths, allowing for selective deprotection.[9][12]
-
Temporary Protection (N-terminus) : The tert-butoxycarbonyl (Boc) group is removed with a moderate acid, typically Trifluoroacetic Acid (TFA), in each cycle.[12]
-
Permanent Protection (C-terminus & Side Chains) : Benzyl-based groups (Bzl, Z) are stable to TFA but are cleaved by very strong acids like anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA).[7][13]
The following diagram illustrates this principle of differential acid lability, which is the cornerstone of the Boc/Bzl strategy.
Caption: Boc/Bzl strategy relies on differential acid lability for synthesis.
Application Protocol: Building a D-Isoleucine-Containing Peptide Library via "Split-and-Mix" SPPS
This protocol details the synthesis of a combinatorial peptide library using the "split-and-mix" (or "split-and-pool") method, which generates a library where each individual resin bead carries a single, unique peptide sequence.[2][14][15] We will use D-Isoleucine as the first residue (C-terminus) by coupling Boc-D-Isoleucine-OH to a Merrifield resin, which provides the C-terminal benzyl ester linkage.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Purity |
| Merrifield Resin (1% DVB) | Solid support with chloromethyl groups | 100-200 mesh, ~1.0 meq/g |
| Boc-D-Isoleucine-OH | First amino acid building block | >99% Purity |
| Other Boc-L-Amino Acids | Library building blocks | >99% Purity |
| Dichloromethane (DCM) | Solvent for swelling, washing, reactions | Peptide Synthesis Grade |
| Dimethylformamide (DMF) | Solvent for washing, coupling | Peptide Synthesis Grade |
| Diisopropylethylamine (DIEA) | Non-nucleophilic base for neutralization | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Boc deprotection agent | >99%, Reagent Grade |
| HBTU / HATU | Coupling (activation) agent | >98% |
| Anhydrous Hydrofluoric Acid (HF) | Final cleavage and deprotection | High Purity |
| Anisole / p-Thiocresol | Scavengers for cleavage | Reagent Grade |
Experimental Workflow: The "Split-and-Mix" Method
The core of combinatorial library synthesis is the split-and-mix process. This workflow exponentially increases the diversity of the library with each coupling cycle.
Caption: The "Split-and-Mix" workflow for combinatorial library synthesis.
Step-by-Step Methodology
Step 1: Anchoring the First Residue (Boc-D-Isoleucine)
-
Resin Swelling : Swell Merrifield resin (1.0 eq) in DCM for 1 hour in a peptide synthesis vessel. Drain the solvent.
-
Cesium Salt Preparation : Dissolve Boc-D-Isoleucine-OH (1.5 eq) in a solution of methanol and water. Neutralize to pH 7.0 with 25% aqueous cesium carbonate (Cs₂CO₃). Lyophilize the solution to obtain the Boc-D-Isoleucine cesium salt as a white powder.
-
Coupling : Dissolve the cesium salt in DMF and add it to the swollen resin. Heat the mixture at 50°C for 12-24 hours.
-
Washing : Drain the reaction solution and wash the resin extensively with DMF (3x), DMF/Water (1:1, 3x), DMF (3x), and DCM (3x).
-
Capping : To block any unreacted chloromethyl sites, treat the resin with a solution of diisopropylethylamine (DIEA) and methanol in DCM (1:1:8 v/v/v) for 2 hours. Wash the resin as in the previous step and dry under vacuum.
-
Causality: The cesium salt method is a standard and efficient way to achieve esterification onto Merrifield resin with minimal side reactions. Capping ensures that subsequent coupling reactions only occur on the N-terminus of the growing peptide chain.
-
Step 2: The SPPS Cycle for Library Elongation
For each subsequent amino acid addition, perform the following cycle on each "split" portion of the resin.
-
Boc Deprotection : Treat the resin with 50% TFA in DCM (v/v) for 30 minutes. Drain and wash with DCM (5x).
-
Neutralization : Treat the resin with 10% DIEA in DCM (v/v) for 5 minutes (2x). Wash with DCM (3x) and DMF (3x).
-
Coupling :
-
In a separate vessel, pre-activate the incoming Boc-L-amino acid (3.0 eq) with HBTU (2.9 eq) and DIEA (6.0 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
-
Monitoring : Perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.[7]
-
Washing : Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Trustworthiness: The Kaiser test at each step is a self-validating mechanism, ensuring that each coupling reaction proceeds to completion before the next cycle begins, which is critical for the purity of the final library members.
-
Step 3: Final Cleavage and Deprotection
This procedure must be performed in a specialized, HF-rated apparatus in a certified fume hood by trained personnel.
-
Preparation : Place the dried peptide-resin (e.g., 1 gram) in the HF reaction vessel. Add a magnetic stir bar and the scavenger mixture (e.g., 1 mL p-cresol/p-thiocresol).
-
HF Cleavage : Cool the vessel to -10°C. Distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel. Stir the mixture at 0°C for 1-2 hours.[13]
-
HF Evaporation : Remove the HF under a stream of nitrogen.
-
Peptide Precipitation : Wash the resin with cold diethyl ether to remove the scavengers. Triturate the residue with ether to precipitate the crude peptide library.
-
Extraction & Lyophilization : Extract the peptide library from the resin using 10% aqueous acetic acid. Lyophilize the aqueous solution to obtain the library as a fluffy white powder.
-
Expertise: The simultaneous cleavage of the peptide from the benzyl ester linker and removal of all benzyl-based side-chain protecting groups by HF is a hallmark of the Boc/Bzl strategy, providing an efficient final deprotection step.[7][13] Scavengers are critical to trap reactive carbocations generated during cleavage, preventing modification of sensitive residues like Trp and Met.[12]
-
Conclusion
The strategic use of D-amino acids, facilitated by versatile intermediates like this compound, is a powerful approach for creating peptide libraries with enhanced proteolytic stability. By integrating these building blocks into a well-controlled Boc/Bzl SPPS workflow, researchers can generate diverse libraries of robust peptides. This methodology directly addresses one of the most significant challenges in peptide drug development, paving the way for the discovery of next-generation therapeutics with improved pharmacokinetic profiles and greater clinical potential.
References
- BenchChem. (2025). Benzyl Ester vs.
- Xie, J., et al. (2020). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem AG.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025). D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide. BenchChem.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- BenchChem. (n.d.).
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec.
- Activotec. (2020). Synthesis of Combinatorial Library - Split and Mix Method. Activotec.
- Vagner, J., et al. (2008). Synthesis of combinatorial peptide libraries by the “split-and-mix” method.
- QYAOBIO. (n.d.). Synthesis of Peptide Library. QYAOBIO.
- Aapptec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec.
- Bidwell, G. L., & Raucher, D. (2009). Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides. Methods in Molecular Biology.
- LifeTein. (2024). Should My Peptides Have D-Amino Acids?. LifeTein.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- BenchChem. (2025). The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS. BenchChem.
Sources
- 1. qyaobio.com [qyaobio.com]
- 2. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing racemization of D-Isoleucine benzyl ester p-toluenesulfonate during synthesis
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Welcome to the Technical Support Center for the synthesis and handling of D-Isoleucine Benzyl Ester p-Toluenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization (epimerization) during the synthesis of this important chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your product.
Troubleshooting Guide: Minimizing Epimerization
This section addresses common issues encountered during the synthesis of this compound, with a focus on practical solutions to minimize the formation of the diastereomeric impurity, D-allo-isoleucine benzyl ester.
Problem 1: Significant Epimerization Detected in the Final Product
Root Cause Analysis: The primary cause of racemization (specifically, epimerization at the α-carbon) in amino acid esters is the abstraction of the α-proton, leading to the formation of a planar enolate intermediate.[1][2] This process is significantly influenced by reaction temperature, solvent, and the presence of basic species.[3][4][5] For isoleucine, which has a second chiral center at the β-carbon, this results in the formation of the D-allo-isoleucine diastereomer.[6]
Solutions and Optimization Strategies:
-
Solvent Selection: The choice of solvent for the azeotropic removal of water during Fischer-Speier esterification is critical.
-
Recommended: Cyclohexane is highly recommended.[7][8] Its lower boiling point for the azeotrope with water helps to keep the reaction temperature down, thus minimizing epimerization.[7][9]
-
To Avoid: Toluene, while commonly used, can lead to significant racemization due to the higher temperature required for reflux.[7][9] Other hazardous solvents like benzene and carbon tetrachloride should also be avoided.[8]
-
-
Temperature Control: Maintain the reaction temperature at the lowest possible point that still allows for efficient water removal. Overheating the reaction mixture is a primary driver of epimerization.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times. Prolonged exposure to acidic conditions at elevated temperatures can contribute to racemization.
-
Base Contamination: Ensure all glassware and reagents are free from basic residues. Even trace amounts of base can catalyze the abstraction of the α-proton.
Problem 2: Inconsistent Enantiomeric Purity Between Batches
Root Cause Analysis: Batch-to-batch inconsistency often points to subtle variations in reaction setup, reagent quality, or work-up procedures. The p-toluenesulfonate salt is crucial for stabilizing the amino acid ester, but its formation and purification must be carefully controlled.
Solutions and Optimization Strategies:
-
Stoichiometry of p-Toluenesulfonic Acid (p-TsOH): Use a slight excess (approximately 1.2 equivalents) of p-TsOH.[10] This ensures complete protonation of the amino group, which helps to deactivate the α-carbon towards proton abstraction. p-TsOH also acts as the catalyst for the esterification.[11]
-
Crystallization and Precipitation:
-
After the reaction is complete, cool the mixture to 60–90°C before adding a solvent like ethyl acetate to induce precipitation.[7][10]
-
Controlled cooling (e.g., 3–15°C/h) can improve the crystalline structure and purity of the product.[10]
-
Avoid using diethyl ether for precipitation if possible, as ethyl acetate has been shown to be an effective and safer alternative.[7]
-
-
Reagent Quality: Ensure the D-isoleucine starting material has high enantiomeric purity. The quality of benzyl alcohol and p-TsOH should also be verified, as impurities could potentially interfere with the reaction.
Problem 3: Difficulty in Accurately Determining the Enantiomeric Purity
Root Cause Analysis: Accurate determination of enantiomeric (or in this case, diastereomeric) purity is essential for quality control. The choice of analytical method is crucial for resolving and quantifying the D-isoleucine and D-allo-isoleucine forms.
Solutions and Optimization Strategies:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[7][9]
-
It may be necessary to analyze the free amino acid ester after liberating it from the tosylate salt.
-
Specialized chiral columns are required for separation.[12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to differentiate between isoleucine and allo-isoleucine diastereomers.[6] The chemical shift and coupling constants of the α-proton are often distinct for each stereoisomer.[6]
-
LC-MS with Chiral Labeling Reagents: For highly sensitive and accurate quantification, derivatization with a chiral labeling reagent followed by LC-MS analysis can be employed.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for D-Isoleucine benzyl ester?
A1: The primary mechanism is epimerization at the α-carbon. It proceeds through the formation of a carbanion intermediate following the abstraction of the α-proton by a base.[1] While the reaction is conducted under acidic conditions, localized deprotonation-reprotonation equilibria can still occur, especially at elevated temperatures. The presence of the electron-withdrawing ester group makes the α-proton acidic and thus susceptible to removal.[6]
Q2: Why is the p-toluenesulfonate salt used in this synthesis?
A2: The p-toluenesulfonic acid serves two main purposes. First, it acts as a catalyst for the Fischer-Speier esterification reaction between the carboxylic acid of D-isoleucine and benzyl alcohol.[11] Second, it forms a stable, crystalline salt with the amino group of the resulting D-Isoleucine benzyl ester.[7] This salt form facilitates the isolation and purification of the product and improves its stability during storage.
Q3: Which amino acids are generally most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are known to be particularly prone to racemization during peptide synthesis.[14][15] However, any amino acid can undergo racemization under harsh conditions, especially when its carboxyl group is activated, as is the case during esterification and peptide coupling.[4]
Q4: Can bases other than triethylamine be used in subsequent reactions, and what is their impact on racemization?
A4: Yes, and the choice of base is critical. Sterically hindered bases with lower basicity are preferred to minimize racemization. For instance, N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) generally cause less racemization than triethylamine due to their greater steric bulk.[4] In cases with a high risk of racemization, even weaker bases like 2,4,6-collidine may be recommended.[4][16]
Q5: What are the best practices for storing this compound to maintain its stereochemical integrity?
A5: The p-toluenesulfonate salt is relatively stable. However, to minimize any potential for degradation or racemization over long-term storage, it is best to store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture. Avoid exposure to basic environments.
Experimental Protocols and Data
Optimized Synthesis Protocol for this compound
This protocol is adapted from established methods with modifications to minimize epimerization.[7][10]
Materials:
-
D-Isoleucine (1 eq)
-
Benzyl alcohol (5 eq)
-
p-Toluenesulfonic acid monohydrate (1.2 eq)
-
Cyclohexane
Procedure:
-
Combine D-isoleucine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. The azeotrope of cyclohexane and water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to approximately 70°C.
-
Slowly add ethyl acetate while stirring to induce precipitation of the product.
-
Continue to cool the mixture slowly to room temperature, and then further cool in an ice bath for 1 hour to maximize crystallization.
-
Collect the white solid by filtration, wash with cold ethyl acetate, and then with a small amount of diethyl ether.
-
Dry the product under vacuum.
Data Summary: Solvent Effect on Racemization
| Solvent for Azeotropic Distillation | Typical Reflux Temp. (°C) | Racemization Potential | Reference |
| Cyclohexane | ~81 | Low | [7],[9] |
| Toluene | ~111 | High | [7],[9] |
| Benzene | ~80 | Low (but highly hazardous) | [7],[8] |
| Carbon Tetrachloride | ~77 | Low (but highly hazardous) | [7],[8] |
Visual Guides
Mechanism of Epimerization
Caption: Epimerization at the α-carbon via a planar enolate intermediate.
Synthetic Workflow
Caption: Optimized workflow for the synthesis of this compound.
References
- Williams, A. W., & Young, G. T. (n.d.). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. RSC Publishing.
- This compound | 80174-45-4. (n.d.). Benchchem.
- Flouret, G., & Nakagawa, S. H. (1975). On a Convenient Resolution Method for the Preparation of Isoleucine Optical Isomers. The Journal of Organic Chemistry, 40(18), 2635–2637.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (2022, January 12). BOC Sciences.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 943–949.
- Yamamoto, S., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. International Journal of Molecular Sciences, 24(21), 15894.
- Gooden, D. M., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(44), 9376–9383.
- l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. (n.d.). ResearchGate.
- Kriausakul, K., & Mitterer, R. M. (1978). Isoleucine epimerization in peptides and proteins: kinetic factors and application to fossil proteins. Science, 201(4360), 1011–1014.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Chen, Y., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Fletcher, A. R., et al. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512–516.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Yamamoto, S., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. R Discovery.
- Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions. (2025, December). BenchChem.
- Rodriguez, M. A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11985.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 943–949.
- p-Toluenesulfonic acid – Knowledge and References. (n.d.). Taylor & Francis.
- Rodriguez, M. A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11985.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it [pubmed.ncbi.nlm.nih.gov]
- 6. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bachem.com [bachem.com]
Side reactions of D-Isoleucine benzyl ester p-toluenesulfonate in peptide synthesis
A Guide to Navigating and Troubleshooting Side Reactions in Peptide Synthesis
Welcome to the technical support center for D-Isoleucine benzyl ester p-toluenesulfonate. As Senior Application Scientists, we understand that incorporating non-canonical amino acids like D-Isoleucine is critical for developing peptides with enhanced stability and unique biological activities. However, this specific building block, with its dual chiral centers, bulky side chain, and salt form, presents unique challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will move beyond simple procedural steps to explain the underlying chemical mechanisms, empowering you to not only solve current issues but also to proactively design more robust synthetic routes.
Section 1: The Challenge of Epimerization
The stereochemical integrity of your peptide is paramount. For D-Isoleucine, which has two chiral centers (α-carbon and β-carbon), the primary stereochemical side reaction is epimerization at the α-carbon, converting the desired D-Isoleucine residue into a D-allo-Isoleucine diastereomer. This can be exceptionally difficult to separate and can drastically alter the peptide's final conformation and function.
Q1: I've detected a diastereomeric impurity in my peptide containing D-Isoleucine. What is the most likely cause?
A1: The most probable cause is epimerization of the D-Isoleucine residue during the coupling (amide bond formation) step. This occurs when the carboxylic acid of the D-Isoleucine benzyl ester is activated for coupling. The activation process renders the α-proton (the hydrogen on the chiral α-carbon) acidic and susceptible to abstraction by a base.
The primary mechanism involves the formation of a planar 5(4H)-oxazolone (or "azlactone") intermediate. Once this planar structure forms, the stereochemical information at the α-carbon is lost. Reprotonation of the intermediate can occur from either face, leading to a mixture of the original D-Isoleucine and the undesired D-allo-Isoleucine epimer.[1][2][3]
Caption: Mechanism of epimerization via oxazolone formation.
Q2: How can I minimize or prevent epimerization during the coupling of D-Isoleucine benzyl ester?
A2: Controlling epimerization requires a multi-faceted approach focused on the choice of coupling reagents, additives, base, and reaction conditions.
-
Coupling Reagents & Additives: The goal is to achieve rapid amide bond formation that outcompetes the rate of oxazolone formation.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally superior to HBTU. The 7-azabenzotriazole (OAt) group in HATU is a better leaving group and is less basic, which accelerates coupling and reduces the time the activated ester is susceptible to epimerization.[1]
-
Carbodiimides: If using a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide), the use of a racemization-suppressing additive is mandatory . OxymaPure® (Ethyl cyanohydroxyiminoacetate) or HOBt (Hydroxybenzotriazole) are essential. They form an active ester that is more stable and less prone to epimerization than the initial O-acylisourea intermediate.[1][2]
-
Phosphonium Salts: Reagents like PyBOP are also effective, but for particularly sensitive couplings, DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has shown remarkable resistance to racemization.[2]
-
-
Choice of Base: The base used for neutralization and coupling is critical.
-
Sterically Hindered Bases: Use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of triethylamine (TEA). Their bulkiness and lower basicity reduce the rate of α-proton abstraction.[4]
-
Collidine: For extremely sensitive couplings, 2,4,6-collidine is an even weaker base that can further minimize epimerization, though it may result in slower coupling kinetics.[2]
-
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Lower temperatures disfavor the proton abstraction and oxazolone formation pathways.
| Reagent/Additive Combination | Relative Racemization Risk | Coupling Speed | Key Consideration |
| HATU / DIEA | Low | Very Fast | Often the best choice for suppressing racemization.[1] |
| HBTU / DIEA | Moderate | Fast | More prone to racemization than HATU. |
| DIC / OxymaPure® or HOBt | Low-Moderate | Moderate | Additive is essential. A reliable and cost-effective option.[2] |
| DIC alone | Very High | Moderate | Should not be used without an additive. |
Q3: I suspect epimerization has occurred. How can I definitively detect it?
A3: The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .
-
Methodology: You must first hydrolyze your final peptide back into its constituent amino acids using a strong acid (e.g., 6N HCl at 110°C for 24 hours). The resulting amino acid mixture can then be analyzed on a chiral HPLC column.
-
Detection: By comparing the chromatogram to authentic standards of D-Isoleucine and D-allo-Isoleucine, you can quantify the percentage of the undesired epimer. Standard reverse-phase HPLC (like C18) will likely not be able to separate these diastereomers.
See Appendix A, Protocol 1 for a detailed hydrolysis and analysis procedure.
Section 2: Diketopiperazine (DKP) Formation
A common and frustrating side reaction, especially in the early stages of synthesis, is the formation of a diketopiperazine (DKP). This intramolecular cyclization reaction cleaves the first two amino acids from the peptide chain, halting further elongation.
Q4: My synthesis yield dropped dramatically after coupling the second amino acid. LC-MS analysis shows a major peak corresponding to the mass of a dipeptide. What is happening?
A4: This is a classic signature of Diketopiperazine (DKP) formation. The reaction occurs after you have successfully coupled the second amino acid to the N-terminal D-Isoleucine and subsequently removed the N-terminal protecting group (e.g., Fmoc or Boc) of that second amino acid.
The newly freed N-terminal amine of the second residue can perform a nucleophilic attack on the benzyl ester carbonyl of the first residue (D-Isoleucine). This intramolecular reaction is highly favorable, forming a stable six-membered ring and cleaving the dipeptide from the rest of the peptide chain or the solid support.[5][6][7]
Caption: Intramolecular cyclization leading to DKP formation.
Q5: Which amino acid sequences are most prone to DKP formation with an N-terminal D-Isoleucine?
A5: While DKP formation is a general risk, the rate is highly sequence-dependent.[6] The risk is highest when the second amino acid (AA2) is:
-
Proline: The fixed cis-amide bond conformation of X-Pro sequences makes cyclization extremely rapid.
-
Glycine: The lack of steric hindrance allows the N-terminus to easily approach the ester carbonyl.
-
Other small or flexible residues like Alanine can also increase the rate of DKP formation.
The bulky side chain of D-Isoleucine itself may slightly hinder the reaction compared to a smaller residue like Glycine at position 1, but the risk remains significant, especially with a Pro or Gly at position 2.[8]
Q6: How can I prevent DKP formation?
A6:
-
Use a Dipeptide Synthon: The most effective strategy is to bypass the problematic dipeptide ester intermediate altogether. Synthesize the dipeptide (e.g., Fmoc-AA2-D-Ile-OH) separately in solution, where DKP formation is less of an issue, and then couple this dipeptide block onto your peptide chain. This avoids the presence of a free N-terminus adjacent to the C-terminal ester.
-
Use 2-Chlorotrityl Chloride Resin (for SPPS): If performing Solid Phase Peptide Synthesis (SPPS), using a highly sterically hindered resin like 2-chlorotrityl chloride can help. The bulkiness of the resin linkage can sterically shield the C-terminal ester from attack by the N-terminus of the second residue.[9]
-
Immediate Coupling: After the deprotection of the second amino acid, proceed immediately to the coupling of the third amino acid without any delay. Leaving the deprotected dipeptide-resin intermediate sitting in solution, especially in the presence of base, significantly increases the risk of DKP formation.[7]
Section 3: Handling the Tosylate Salt and Benzyl Ester Group
The p-toluenesulfonate (tosylate) salt form and the benzyl ester protecting group require specific handling steps that, if performed incorrectly, can lead to failed reactions or impurities.
Q7: My coupling reaction with this compound has failed or is very low-yielding. What did I do wrong?
A7: The most common error is incomplete neutralization of the p-toluenesulfonate salt. The starting material is a salt where the amino group is protonated (R-NH3+). For the amino group to be nucleophilic and participate in the coupling reaction, it must be converted to the free amine (R-NH2) by a base. If you do not add a sufficient amount of base to neutralize the tosylate salt before the coupling reaction, the coupling will fail.
See Appendix A, Protocol 2 for the correct neutralization and coupling procedure.
Q8: How do I properly remove the p-toluenesulfonate counterion from my final peptide product?
A8: The tosylate counterion is considered an impurity in the final peptide. It must be exchanged for a more biologically compatible counterion like acetate or chloride, especially for pharmaceutical applications.[10][11] This is typically done during the final purification step.
-
Reverse-Phase HPLC (RP-HPLC): The standard method for peptide purification is RP-HPLC. By using a mobile phase containing a different acid (e.g., 0.1% Trifluoroacetic Acid - TFA, or for final formulation, acetic acid), the tosylate will be washed away and replaced by the counterion from the mobile phase.[12]
-
Ion Exchange Chromatography: For a more targeted removal, you can use an anion exchange resin. The peptide is passed through a column charged with the desired counterion (e.g., acetate), which will displace the tosylate.[13]
Q9: Is the benzyl ester group completely stable during synthesis?
A9: The benzyl ester (Bzl) is robust but not indestructible. It is generally stable to the mildly acidic conditions used for Boc-group deprotection (e.g., TFA in DCM).[14] However, in solid-phase synthesis, repeated TFA treatments over many cycles can cause a small amount of premature cleavage from a standard benzyl ester-linked resin (Wang resin). This is less of a concern in solution-phase synthesis. The Bzl group is typically removed at the final deprotection step using strong acids like liquid HF or by catalytic hydrogenolysis.[15]
Appendix A: Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Epimerization
-
Peptide Hydrolysis: Place ~1 mg of your purified peptide into a hydrolysis tube. Add 1 mL of 6N HCl.
-
Degas: Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.
-
Heating: Heat the sealed tube at 110 °C for 24 hours.
-
Drying: Cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or using a lyophilizer.
-
Reconstitution: Reconstitute the dried amino acid hydrolysate in the initial mobile phase for HPLC analysis.
-
Analysis: Inject the sample onto a suitable chiral HPLC column (e.g., a ligand-exchange or cyclodextrin-based column) and run alongside standards for D-Isoleucine and D-allo-Isoleucine to identify and quantify the peaks.
Protocol 2: Neutralization and Coupling in Solution Phase
-
Dissolution: Dissolve this compound (1.0 eq) and your N-protected amino acid (1.05 eq) in an appropriate solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Neutralization: Add a sterically hindered base (e.g., DIEA, 1.0 eq) to neutralize the tosylate salt. Stir for 10-15 minutes. This step is critical.
-
Pre-activation/Coupling:
-
For HATU: In a separate flask, dissolve HATU (1.05 eq) in DMF. Add DIEA (2.0 eq) to this solution. Add this activation mixture to the amino acid solution.
-
For DIC/Oxyma: Add OxymaPure® (1.1 eq) to the amino acid solution, followed by DIC (1.1 eq).
-
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS until completion.
References
- A new benzyl ester resin with increased stability during Nα-t-butyloxycarbonyl deblocking in solid-phase peptide synthesis. RSC Publishing.
- D-Isoleucine benzyl ester p-toluenesulfon
- A New Benzyl Ester Resin with Increased Stability during Butyloxycarbonyl Deblocking in Solid -phase Peptide Synthesis. ElectronicsAndBooks.
- Benzyl Ester vs.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
- 26.7: Peptide Synthesis. Chemistry LibreTexts.
- Is my peptide forming diketopiperazine in solution?
- SYNTHESIS OF DIKETOPIPERAZINES. Canadian Science Publishing.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society.
- Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Coupling. Benchchem.
- Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ScienceDirect.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Further Studies of Racemisation during Peptide Synthesis. RSC Publishing.
- One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Springer.
- General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form
- General method to prepare amino acids benzyl esters and to isolate them...
- A counterion exchange process for peptides.
- The Role of Counter-Ions in Peptides—An Overview. PMC - NIH.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Spps and side reactions in peptide synthesis. Slideshare.
- The Effects of Counter-Ions on Peptide Structure, Activity, and Applic
- A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography.
- Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. EP1709065B1 - A counterion exchange process for peptides - Google Patents [patents.google.com]
- 11. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications [mdpi.com]
- 12. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with D-Isoleucine Benzyl Ester p-Toluenesulfonate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in solid-phase peptide synthesis (SPPS): low yield when incorporating D-Isoleucine, specifically when using its benzyl ester p-toluenesulfonate salt. This guide provides in-depth, field-proven insights and actionable troubleshooting protocols to enhance your synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significant drop in yield after the coupling of D-Isoleucine benzyl ester p-toluenesulfonate. A Kaiser test is positive, indicating incomplete coupling. What is the primary cause?
A1: The primary culprit is likely the steric hindrance of the D-Isoleucine residue.[1][2] Isoleucine is a β-branched amino acid, and its bulky side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric clash slows down the reaction rate and can lead to incomplete coupling, which is a common issue with sterically hindered amino acids.[3] The use of the D-enantiomer does not fundamentally change the steric challenge compared to the L-form.
Furthermore, the benzyl ester, while serving as a protecting group, adds to the overall bulk of the amino acid derivative being coupled. While the p-toluenesulfonate salt form is primarily to aid in crystallinity and handling of the amino acid, it necessitates in-situ neutralization before the coupling reaction can proceed, which if not optimized, can affect the efficiency of the subsequent steps.
Q2: What are the immediate steps to troubleshoot an incomplete coupling of this compound?
A2: When faced with a positive Kaiser test after the initial coupling, a systematic approach is crucial. The immediate goal is to drive the reaction to completion without compromising the integrity of the peptide.
Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Recommended Actions:
-
Double Coupling: This is the most direct solution. Simply repeat the coupling step with a fresh preparation of the activated D-Isoleucine benzyl ester.[4] This provides a second opportunity for the reaction to go to completion.
-
Extended Coupling Time: For sterically hindered residues, a standard coupling time of 1-2 hours may be insufficient.[2] Extending the reaction time to 4 hours or even overnight can significantly improve the yield.
-
Choice of Coupling Reagents: If double coupling fails, consider more potent coupling reagents.
In-Depth Troubleshooting Guides
Issue 1: Persistent Low Coupling Efficiency with D-Isoleucine
Q: We have tried double coupling and extended reaction times, but mass spectrometry of a test cleavage still shows a significant amount of truncated peptide (missing D-Isoleucine). How can we enhance the coupling efficiency?
A: Deeper Mechanistic Insights & Protocol Adjustments
When standard troubleshooting fails, a more robust strategy is required, focusing on the activation step and the reaction environment. The choice of coupling reagent is paramount for sterically demanding couplings.
Expertise & Experience: Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are often insufficient for hindered amino acids.[5] Uronium/aminium-based reagents are generally more effective due to their higher activation efficiency and faster reaction kinetics.
Recommended Coupling Reagents for Hindered Amino Acids:
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium | Highly efficient, especially for hindered couplings.[6] |
| HBTU | Uronium | A common and effective choice, similar to HATU.[6] |
| COMU | Uronium | High coupling efficiency comparable to HATU, with improved safety (non-explosive byproducts) and solubility.[6] |
| PyBOP | Phosphonium | Effective for hindered couplings, though may generate more side products than uronium reagents. |
Protocol: Enhanced Coupling of this compound
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3x) to remove all traces of piperidine.
-
Amino Acid Preparation:
-
In a separate vessel, dissolve this compound (3 eq.), your chosen uronium coupling reagent (e.g., HATU, 3 eq.), and an additive like HOBt or Oxyma (3 eq.) in DMF.
-
Add a non-nucleophilic base, typically diisopropylethylamine (DIEA), in a quantity sufficient to neutralize both the p-toluenesulfonate salt and the hydrochloride formed during activation (typically 6 eq.).
-
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes. You may observe a color change.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for a minimum of 2 hours at room temperature. For particularly difficult sequences, consider microwave-assisted SPPS, which can significantly accelerate the coupling of bulky amino acids.[3]
-
Monitoring: Perform a Kaiser test. If it is still positive, perform a second coupling.
Issue 2: Low Yield Attributed to On-Resin Aggregation
Q: Our peptide sequence is hydrophobic, and we suspect resin aggregation is inhibiting the coupling of D-Isoleucine. The resin beads appear clumped and do not swell properly. What strategies can mitigate this?
A: Disrupting Secondary Structures to Improve Reagent Accessibility
Expertise & Experience: On-resin aggregation is a phenomenon where growing peptide chains interact with each other through hydrogen bonds, forming secondary structures that shield the reactive N-terminus.[7] This is particularly common in hydrophobic sequences. The result is a physically inaccessible reaction site, leading to failed couplings and truncated sequences.
Workflow for Mitigating Aggregation:
Caption: Strategies to overcome on-resin aggregation.
Detailed Protocols:
-
Solvent Modification: Standard solvents like DMF may not be sufficient to disrupt aggregation.
-
Action: Switch to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to your DMF.[7]
-
-
Chaotropic Agents: These are salts that disrupt hydrogen bonding networks.
-
Action: Add a chaotropic salt like LiCl (up to 0.4 M) to the coupling reaction.[8] Be sure to perform thorough washes afterward to remove the salt.
-
-
Elevated Temperature: Increasing the kinetic energy of the system can help break up aggregates.
-
Action: Perform the coupling at an elevated temperature (e.g., 40-50°C). This can be carefully controlled with a heated shaker or in a microwave peptide synthesizer.[9]
-
Issue 3: Incomplete Deprotection Leading to Deletion Sequences
Q: We observe a peptide species with a mass corresponding to the sequence before the D-Isoleucine residue. Could this be a deprotection issue rather than a coupling problem?
A: Ensuring a Free Amine for a Successful Reaction
Expertise & Experience: An incomplete Fmoc deprotection is a common but often overlooked cause of low yield.[10][11][12] If the N-terminal Fmoc group of the preceding amino acid is not fully removed, there is no free amine available for the incoming D-Isoleucine to couple with, leading to a deletion sequence. This can be sequence-dependent and exacerbated by aggregation.
Troubleshooting Deprotection:
-
Extend Deprotection Time: The standard 2 x 10-minute treatment with 20% piperidine in DMF may be insufficient. Increase the second treatment to 20-30 minutes.
-
Use a Stronger Base: For highly resistant Fmoc groups, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU and 2% piperidine in DMF.[13]
-
Caution: DBU can promote aspartimide formation if an Aspartic Acid residue is present in the sequence.[13]
-
-
Monitor Deprotection: The cleavage of the Fmoc group can be monitored by UV-Vis spectrophotometry of the fulvene-piperidine adduct in the waste stream. A consistent peak area for each deprotection step indicates efficient and complete removal.
Summary of Key Recommendations
| Problem | Primary Cause(s) | Recommended Solutions |
| Incomplete Coupling | Steric hindrance of D-Isoleucine | Double couple, extend reaction time, use stronger coupling reagents (HATU, COMU), consider microwave synthesis.[2][3][4][6] |
| On-Resin Aggregation | Peptide secondary structure formation | Switch to NMP or add DMSO, add chaotropic salts (LiCl), increase coupling temperature.[7][8] |
| Deletion Sequences | Incomplete Fmoc deprotection | Extend piperidine treatment time, use DBU as a stronger deprotection base (with caution).[10][13] |
| Low Final Yield after Cleavage | Inefficient cleavage from resin | Ensure appropriate cleavage cocktail for benzyl ester, increase cleavage time, re-cleave the resin.[14] |
References
-
Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed. Available at: [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. APL. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). APL. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. Available at: [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]
-
Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. Available at: [Link]
-
l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. ResearchGate. Available at: [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. Available at: [Link]
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Anaspec. Available at: [Link]
-
Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
D-Isoleucine benzyl ester p-toluenesulfonate compatibility with different coupling reagents
Technical Support Center: D-Isoleucine Benzyl Ester p-Toluenesulfonate
A Guide to Successful Coupling Reactions for Drug Development Professionals
Introduction: Navigating the Challenges of a Sterically Hindered Amino Acid
This compound is a critical building block in the synthesis of many peptide-based therapeutics.[1] Its unique structure, featuring a β-branched, sterically hindered side chain, presents significant challenges during peptide bond formation.[2][3] Inefficient coupling can lead to low yields, sequence deletions, and diastereomeric impurities that are difficult to separate, compromising the purity and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth analysis of the compatibility of this compound with various classes of coupling reagents. We will explore the mechanistic nuances of each reagent class, offer field-proven troubleshooting advice, and provide validated protocols to help you overcome common hurdles and ensure the stereochemical integrity of your peptide.
Section 1: The Core Challenge—Steric Hindrance and Racemization
The primary obstacle in coupling D-Isoleucine is the steric bulk of its sec-butyl side chain, which impedes the approach of the incoming nucleophile (the N-terminal amine of the growing peptide chain). This steric clash can significantly slow down the rate of amide bond formation.[2][3]
A slow coupling reaction increases the risk of a critical side reaction: racemization . The activation of the carboxylic acid makes the α-proton more acidic and susceptible to abstraction by base.[4] This can lead to the formation of an oxazolone intermediate, which readily loses its chiral integrity.[4][5] For sterically hindered residues like isoleucine, where the desired reaction is slow, this competing racemization pathway becomes a major concern.[6][7] Therefore, the choice of coupling reagent is not just about driving the reaction to completion but also about doing so faster than racemization can occur.
Section 2: Comparative Guide to Coupling Reagents
The selection of a coupling reagent and associated additives is the most critical factor for successfully incorporating D-Isoleucine. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides (e.g., DCC, DIC, EDC)
-
Mechanism of Action: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9][10] This intermediate is then attacked by the amine to form the peptide bond.
-
Compatibility Insights: While cost-effective, using carbodiimides alone for hindered couplings is not recommended.[5][11] The O-acylisourea intermediate is highly susceptible to racemization and can undergo an intramolecular rearrangement to a stable N-acylurea, terminating the reaction.[9][12]
-
Crucial Recommendation: To be effective and minimize racemization, carbodiimides must be used with an additive like 1-hydroxybenzotriazole (HOBt) or, more preferably, OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate).[8][12][13] These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, active ester (OBt or Oxyma ester), which is less prone to racemization.[8][9][10][14] OxymaPure is often superior to HOBt in suppressing racemization and offers a significantly better safety profile, as HOBt can be explosive.[8][15]
Phosphonium Salts (e.g., PyBOP®, BOP)
-
Mechanism of Action: Phosphonium reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) activate the carboxylic acid in the presence of a base to form an OBt active ester directly.[16][17][18]
-
Compatibility Insights: PyBOP is a powerful and reliable reagent for many standard couplings.[11][12] For the particularly challenging case of D-Isoleucine, its aza-derivative, PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), is often more effective.[17] The OAt-active esters formed by PyAOP are more reactive than their OBt counterparts, accelerating the coupling of sterically hindered amino acids.[17][18] A key advantage of phosphonium reagents is that they do not pose a risk of guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.[19]
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU)
-
Mechanism of Action: These reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), function similarly to phosphonium salts by generating active esters.[20][21][22]
-
Compatibility Insights: HBTU is a workhorse reagent but may show limitations with severely hindered couplings.[23] For D-Isoleucine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard in this class.[19][23] Like PyAOP, HATU incorporates the HOAt moiety, forming a highly reactive OAt ester that dramatically improves reaction speed and purity, especially for difficult sequences.[23]
Third-Generation Uronium Salts (e.g., COMU®)
-
Mechanism of Action: COMU® ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a modern reagent based on an OxymaPure leaving group.[12][24][25]
-
Compatibility Insights: COMU demonstrates coupling efficiencies comparable to or even exceeding HATU in some cases.[12][24][26] Its major advantages are a superior safety profile (it is not explosive like HOAt-based reagents) and better solubility.[24][25] The byproducts are also water-soluble, simplifying purification.[15][25] For these reasons, COMU is an excellent and increasingly popular choice for difficult couplings.[24][25]
Section 3: Data Summary & Reagent Comparison
| Reagent Class | Recommended Reagent | Speed with D-Ile | Racemization Risk | Key Advantage | Key Disadvantage |
| Carbodiimides | DIC + OxymaPure | Moderate | Low (with additive) | Cost-effective | Prone to side reactions without additives[12] |
| Phosphonium Salts | PyAOP | High | Low | No guanidinylation risk[19] | Higher cost |
| Aminium/Uronium | HATU | Very High | Very Low | Gold standard for difficult couplings[19][23] | Explosive nature of HOAt moiety; potential for guanidinylation[27] |
| 3rd Gen. Uronium | COMU® | Very High | Very Low | High efficiency and superior safety profile[24][25] | Higher cost; can degrade in DMF over time[26] |
Section 4: Troubleshooting Guide & FAQs
Q1: My coupling reaction with D-Isoleucine is slow or incomplete, as indicated by a positive Kaiser test. What should I do?
-
A1: First, ensure you are using a high-potency reagent like HATU or COMU .[19][24] These are specifically designed for hindered couplings. Second, consider extending the reaction time (e.g., from 2 hours to 4-6 hours) or performing a "double coupling," where the coupling procedure is repeated with fresh reagents before moving to the next deprotection step. Finally, ensure your solvent (DMF or NMP) is anhydrous, as water can hydrolyze the activated ester.
Q2: I'm observing significant racemization (>1%) of the D-Isoleucine residue in my final peptide. How can I minimize this?
-
A2: Racemization is a race against time. To minimize it:
-
Use a Fast Reagent: Switch to HATU or COMU, which accelerate the desired peptide bond formation, giving less time for the oxazolone intermediate to form.[23][24]
-
Optimize the Base: The choice and amount of base are critical. Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[28] Use the minimum amount necessary for the reaction; typically 2 equivalents for uronium/phosphonium reagents.[18] Using a weaker base like N-methylmorpholine (NMM) can sometimes reduce racemization, though it may slow the coupling rate.[28]
-
Control Temperature: Perform the coupling at room temperature. While microwave heating can accelerate reactions, it can also increase racemization for sensitive residues if not carefully controlled.[6][29]
-
Q3: The this compound salt has poor solubility in my reaction solvent. What can I do?
-
A3: This is a common issue. The tosylate salt must be neutralized to the free amine to become reactive and improve solubility.[30][31] You can perform a separate neutralization step before adding the coupling reagent, or use an "in situ neutralization" protocol where the base is added along with the coupling reagents.[30][32] In situ neutralization is often more efficient.[30] If solubility in DMF is still an issue, consider using N-methylpyrrolidone (NMP) as a solvent.
Q4: Which is better as an additive: HOBt or OxymaPure?
-
A4: For difficult couplings and minimizing racemization, OxymaPure is demonstrably superior to HOBt .[8][15] It provides lower levels of epimerization and has a much better safety profile, as it is not explosive.[8][15] Given the challenges of D-Isoleucine, OxymaPure should be your default choice when using a carbodiimide-based method.
Section 5: Experimental Protocols
Protocol 1: In Situ Neutralization & Coupling with HATU
This protocol is recommended for achieving high coupling efficiency with minimal racemization.
-
Resin Preparation: If performing solid-phase peptide synthesis (SPPS), ensure the N-terminal amine of the peptide-resin has been deprotected (e.g., with piperidine for Fmoc-SPPS) and thoroughly washed with DMF.
-
Reagent Solution Preparation: In a separate vessel, dissolve this compound (1.5 eq.), HATU (1.45 eq.), and DIEA (3.0 eq.) in anhydrous DMF (or NMP).
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes. You may observe a color change.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the peptide-resin (or the C-terminal protected amino acid in solution-phase synthesis).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, continue the reaction for another 1-2 hours or perform a second coupling.
-
Wash: Once the reaction is complete (negative Kaiser test), thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Section 6: Visualization of Workflows & Mechanisms
Troubleshooting Workflow for D-Isoleucine Coupling
Caption: A logical workflow for troubleshooting incomplete coupling reactions.
General Mechanism of Amide Bond Formation via Active Ester
Caption: Simplified two-step mechanism for peptide bond formation.
References
- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. (n.d.). BenchChem.
- An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation. (n.d.). BenchChem.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). BenchChem.
- OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives. (n.d.). BenchChem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- This compound | 80174-45-4. (n.d.). BenchChem.
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-8. Retrieved from [Link]
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. (n.d.). BenchChem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4919-4930. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. Chimica Oggi/Chemistry Today, 31(4). Retrieved from [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Novabiochem® Letter 1/09. (2009). Merck Millipore.
- Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
-
HBTU. (n.d.). In Wikipedia. Retrieved from [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Application Note: Neutralization Protocols Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS). (n.d.). BenchChem.
- An In-depth Technical Guide to Phosphonium Salt Coupling Reagents. (n.d.). BenchChem.
- A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. (n.d.). BenchChem.
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Retrieved from [Link]
-
VROUBLEVSKAIA, A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(1), 8017. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF. Retrieved from [Link]
- Commonly Used Coupling Reagents in Peptide Synthesis. (n.d.).
-
Peptide synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Phosphonium Salts. (n.d.).
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
DCC Coupling With HOBt Activation Mechanism. (2023, February 1). Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51474-51479. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. file.globalso.com [file.globalso.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. youtube.com [youtube.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 21. HBTU - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 28. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 29. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 30. peptide.com [peptide.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Peptide synthesis - Wikipedia [en.wikipedia.org]
Strategies to improve the solubility of D-Isoleucine benzyl ester p-toluenesulfonate
Welcome to the technical support center for D-Isoleucine benzyl ester p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the solubility of this compound in various experimental settings. As Senior Application Scientists, we have compiled this resource based on fundamental physicochemical principles and field-proven methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the molecule's structure is the first step to troubleshooting its solubility. It is an organic salt composed of a D-isoleucine core, a benzyl ester protecting group, and a p-toluenesulfonate (tosylate) counter-ion.[1][2] This structure imparts both polar (the salt component) and non-polar (the benzyl and isobutyl side-chain) characteristics, making solvent selection non-trivial.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₇NO₅S | [2] |
| Molecular Weight | 393.5 g/mol | [1][2][3] |
| Appearance | Crystalline solid | [4] |
| General Solubility | Generally soluble in water; insoluble in non-polar organic solvents.[4] Known to be slightly soluble in DMSO.[5] |
Q2: I'm having trouble dissolving the compound in my desired solvent. What is the first thing I should check?
A2: Before modifying your solvent system, verify the purity and solid-state form (e.g., polymorph, hydration state) of your material. Impurities can significantly depress solubility. Furthermore, different crystalline forms of the same compound can have vastly different solubilities due to variations in crystal lattice energy.[6][7] If possible, obtain a certificate of analysis (CoA) for your batch or analyze it via techniques like NMR or HPLC for purity and XRPD for crystallography.
Q3: Why is my compound "oiling out" or forming a precipitate when I add it to my aqueous reaction mixture?
A3: This often occurs due to pH changes or a "common ion effect."[8] The compound's solubility is highly dependent on the pH of the aqueous medium because of its amino acid backbone.[9][10] If the pH of your mixture is near the isoelectric point (pI) of the D-isoleucine ester, its net charge will approach zero, minimizing its interaction with polar water molecules and causing it to precipitate.[11] Most proteins and amino acids exhibit their minimum solubility at their isoelectric pH.[11]
Part 2: In-Depth Troubleshooting and Strategy Guides
This section provides detailed, step-by-step strategies to systematically improve the solubility of this compound.
Strategy 1: Systematic Solvent & Co-Solvent Screening
The principle of "like dissolves like" is the cornerstone of solvent selection.[12] Given the compound's dual polar/non-polar nature, a single solvent may not be ideal. A co-solvent system is often necessary.[6][13]
Q4: How should I approach selecting a solvent or co-solvent system?
A4: A systematic screening approach is most effective. Start with small-scale solubility tests (e.g., 1-5 mg of compound in 0.1-0.5 mL of solvent) to conserve material. We recommend testing a range of solvents with varying polarities.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: General workflow for troubleshooting solubility issues.
Table 2: Common Solvents for Screening Organic Salts
| Solvent | Type | Dielectric Constant (Approx.) | Rationale for Use |
|---|---|---|---|
| Water | Polar Protic | 80.1 | Excellent for dissolving salts and polar compounds.[13] |
| Methanol (MeOH) | Polar Protic | 32.7 | Good for dissolving polar molecules and can act as a co-solvent with water.[13] |
| Ethanol (EtOH) | Polar Protic | 24.5 | A common, less toxic co-solvent for increasing the solubility of non-polar compounds in water.[13] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | A powerful solvent for a wide variety of organic compounds and some inorganic salts.[13] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | A high-boiling point polar aprotic solvent, useful for compounds that are difficult to dissolve.[13] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Often used in reverse-phase HPLC, can be a useful co-solvent. |
Experimental Protocol: Co-Solvent System Development
-
Initial Dissolution: Attempt to dissolve the compound in the primary solvent (e.g., water or an aqueous buffer).
-
Co-solvent Addition: While vigorously stirring, add a miscible co-solvent (e.g., ethanol or DMSO) dropwise from a burette or syringe pump for precise control.
-
Monitoring: Observe the mixture for clarity. The point at which the solution becomes clear is the optimal solvent ratio.
-
Record Ratio: Carefully record the final volume ratio of the primary solvent to the co-solvent. This ratio should be used for scaling up your experiment.
-
Proceed: Continue your experiment in the now-optimized co-solvent system.
Strategy 2: pH Adjustment
The solubility of amino acids and their derivatives is profoundly influenced by pH.[14][15][16][17] The compound exists as a salt of a protonated amine. Adjusting the pH away from the isoelectric point will increase the net charge on the molecule, enhancing its interaction with polar solvents like water.
Q5: How do I determine the optimal pH for solubilizing my compound?
A5: You must perform a pH-solubility profile. This involves attempting to dissolve the compound in a series of buffers across a relevant pH range.
dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Impact of pH on the ionization state and solubility.
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at a constant ionic strength.
-
Sample Preparation: Add a pre-weighed excess of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility against the pH to identify the pH range that provides the highest solubility. For this compound, solubility will likely be highest at acidic pH values (pH < 4) where the amine is fully protonated and lowest near its pI.
Causality Note: At low pH, the equilibrium is pushed towards the fully protonated (cationic) form, which is highly polar and readily solvated by water. As the pH increases towards the pI, the zwitterionic form begins to dominate, which can aggregate and precipitate.[11][18] At high pH, while the free amine might be generated, you run a significant risk of base-catalyzed hydrolysis of the benzyl ester, which would chemically alter your compound.[1]
Strategy 3: Temperature Modification
For most solids, solubility increases with temperature.[12] This can be a simple and effective method, provided the compound is thermally stable.
Q6: Can I just heat the mixture to get my compound to dissolve?
A6: Yes, this is a viable strategy, often referred to as thermal gradient solubilization. However, you must consider two critical factors:
-
Thermal Stability: Confirm that this compound is stable at elevated temperatures in your chosen solvent. Run a control experiment where you heat a solution and then re-analyze it after cooling to check for degradation products via HPLC or TLC.
-
Metastability: The compound may precipitate out of solution upon cooling. If your experiment must be run at room temperature, this method may only be suitable for initial dissolution before being added to a larger volume, but it may not create a stable stock solution.
Strategy 4: Advanced Formulation Techniques
If standard methods fail, more advanced pharmaceutical formulation techniques can be employed, particularly for in-vivo or formulation development applications.
Q7: What other options do I have if co-solvents, pH, and temperature adjustments are insufficient?
A7:
-
Use of Surfactants: Below the critical micelle concentration (CMC), surfactants can improve wetting. Above the CMC, they can form micelles that encapsulate the non-polar parts of the molecule, increasing its apparent solubility.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The non-polar benzyl group of your compound can form an inclusion complex within the cyclodextrin cavity, enhancing its aqueous solubility.[6][13]
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level. Techniques like solvent evaporation or hot-melt extrusion can be used to create these dispersions, which can significantly improve dissolution rates.[6]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2013). Which specific organic solvent for organic compounds does not dissolve salts?. Retrieved from [Link]
-
ResearchGate. (n.d.). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. Retrieved from [Link]
- Pradhan, A. A., & Vera, J. H. (1998). Effect of acids and bases on the solubility of amino acids. Fluid Phase Equilibria, 150-151, 523-531.
- Behera, A. L., et al. (2010). Enhancement of Solubility: A Pharmaceutical Overview. Der Pharmacia Lettre, 2(2), 310-318.
-
Quora. (2024). Is the solubility of amino acids affected by their pH levels?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. Retrieved from [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
-
ResearchGate. (2015). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Daschel, M. (2015, May 21). The Effect of Ph on protein solubility [Video]. YouTube. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solubility of amino acids in mixed solvent systems. Retrieved from [Link]
- Gagliardi, L. G., et al. (2020). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 20(10), 6599-6609.
-
Chemical-Suppliers. (n.d.). L-Isoleucine benzyl ester p-toluenesulfonate | CAS 16652-75-8. Retrieved from [Link]
- Gould, P. L. (1986). Salt Selection for Basic Drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
-
UW-Madison Demonstration Lab. (n.d.). Biochemistry- Effect of pH on Protein Solubility. Retrieved from [Link]
-
ResearchGate. (2015). Solubility of Amino Acids, Sugars, and Proteins. Retrieved from [Link]
- Al-Ghananeem, A. M. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 1-8.
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
-
Chem-Impex. (n.d.). L-Isoleucine benzyl ester 4-toluenesulfonate salt. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16652-75-8 CAS MSDS (L-Isoleucine benzyl ester 4-toluenesulphonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. books.rsc.org [books.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. caymanchem.com [caymanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Effect of acids and bases on the solubility of amino acids | Semantic Scholar [semanticscholar.org]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 16. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 17. Solubility of amino acids in mixed solvent systems. | Semantic Scholar [semanticscholar.org]
- 18. Biochemistry- Effect of pH on Protein Solubility – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
Technical Support Center: p-Toluenesulfonic Acid (p-TsOH) Removal
Welcome to the technical support center for synthetic chemistry workups. As a Senior Application Scientist, I understand that efficient purification is as critical as the reaction itself. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of p-toluenesulfonic acid (p-TsOH), a common and powerful acid catalyst in organic synthesis.[1][2][3] Its removal, while often straightforward, can present challenges depending on the nature of your reaction product.
This document is designed to provide you with not just the "how," but the "why," grounding each recommendation in the fundamental principles of chemical properties and separation science.
Key Properties of p-Toluenesulfonic Acid (p-TsOH)
Understanding the physical and chemical properties of p-TsOH is the foundation for designing an effective removal strategy. It is a strong organic acid, comparable in strength to mineral acids, yet it is a conveniently weighable, non-oxidizing solid.[4][5][6]
| Property | Value | Significance for Workup |
| Chemical Formula | C₇H₈O₃S (often as monohydrate, C₇H₈O₃S·H₂O) | The sulfonic acid group is the key to its reactivity and removal. |
| Appearance | White, crystalline, hygroscopic solid[1][7] | Its solid form allows for easy handling and measurement.[5][6] |
| pKa | ~ -2.8 (in H₂O)[1][2][4] | As a strong acid, it will be fully deprotonated by weak bases like sodium bicarbonate. |
| Solubility | Highly soluble in water (~67 g/100 mL), alcohols, and other polar organic solvents.[1][7] | High water solubility is the primary property exploited for its removal via aqueous extraction. |
| Molar Mass | 172.20 g/mol (anhydrous), 190.22 g/mol (monohydrate)[7] | Useful for calculating molar equivalents. |
Troubleshooting Guide: Common Scenarios
This section addresses specific issues that researchers encounter during the workup of reactions catalyzed by p-TsOH.
Q1: What is the standard and most reliable method for removing p-TsOH from a reaction in a common organic solvent (e.g., ethyl acetate, DCM)?
Answer: The most effective and widely used method is a liquid-liquid extraction using a mild aqueous base.[8] This procedure exploits the fundamental acid-base chemistry of p-TsOH.
The Underlying Principle: p-Toluenesulfonic acid (p-TsOH) is a strong acid that is soluble in many organic solvents. By washing the organic layer with a weak aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the p-TsOH is deprotonated. This converts it into its corresponding salt, sodium p-toluenesulfonate. This salt is an ionic compound and is therefore highly soluble in the aqueous layer and virtually insoluble in less polar organic solvents, allowing for a clean separation.[8]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. P - Toluenesulfonic acid P-Tos Tosylic Acid - 5000g - SYNTHETIKA [synthetikaeu.com]
- 3. preprints.org [preprints.org]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]
- 6. P-Toluenesulfonic_acid [chemeurope.com]
- 7. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Diketopiperazine Formation with D-Isoleucine Benzyl Ester p-Toluenesulfonate
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in peptide chemistry: the formation of diketopiperazine (DKP) byproducts. Specifically, we will delve into the use of D-Isoleucine benzyl ester p-toluenesulfonate as a strategic tool to mitigate this side reaction. As Senior Application Scientists, we aim to provide not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide formed through an intramolecular cyclization of a dipeptidyl ester.[1] This side reaction is particularly problematic as it leads to the truncation of the growing peptide chain and results in a significant loss of yield of the desired full-length peptide. The DKP byproduct can also co-elute with the target peptide during purification, complicating the isolation of the final product. In a scenario known as "traceless" DKP formation, the C-terminal dipeptide is cleaved from the resin and washed away, leading to a lower yield without a corresponding impurity peak in the final crude product analysis, making it challenging to diagnose.[2]
Q2: What are the primary factors that promote DKP formation?
A2: Several factors can influence the rate and extent of DKP formation:
-
Peptide Sequence: Dipeptides containing proline at the second position (from the C-terminus) are exceptionally prone to DKP formation due to the unique cyclic structure of proline, which favors the cis-amide bond conformation necessary for cyclization.[3][4] Glycine residues, lacking steric hindrance, also increase susceptibility.[1]
-
Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, most commonly 20% piperidine in DMF, are a known catalyst for DKP formation due to the increased nucleophilicity of the N-terminal amine.[2]
-
Resin Type: The choice of resin plays a crucial role. Resins that link the peptide via an ester bond, such as Wang resin, are more susceptible to DKP formation.[5]
-
Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of DKP formation.[3]
-
Stereochemistry: The presence of D-amino acids in a peptide chain can influence the propensity for DKP formation, sometimes increasing it due to favorable ring conformations.
Q3: How does this compound help in minimizing DKP formation?
A3: The use of this compound is a strategic choice to minimize DKP formation through a combination of steric and electronic effects:
-
Steric Hindrance: The bulky sec-butyl side chain of the isoleucine residue provides significant steric hindrance. This bulkiness restricts the conformational flexibility of the dipeptide backbone, making it energetically unfavorable for the N-terminal amine to achieve the necessary proximity to the C-terminal ester carbonyl for the intramolecular cyclization to occur.[6][7] The D-configuration of the isoleucine further influences the peptide backbone conformation in a way that can disfavor the cyclization transition state.
-
Electronic Effect of the p-Toluenesulfonate Salt: The D-Isoleucine benzyl ester is supplied as a p-toluenesulfonate (tosylate) salt. In this form, the N-terminal α-amino group is protonated (R-NH₃⁺). This protonation renders the amino group non-nucleophilic and thus incapable of initiating the intramolecular attack on the ester carbonyl that leads to DKP formation.[8] The free, nucleophilic amine is only generated in situ upon the addition of a tertiary base (e.g., DIEA) during the subsequent coupling step. This "in situ neutralization" minimizes the time the reactive amine is present, thereby reducing the opportunity for DKP formation.[9][10]
Q4: What is the role of the benzyl ester in this context?
A4: The benzyl ester is a commonly used protecting group for the C-terminal carboxylic acid in solution-phase peptide synthesis and for anchoring the first amino acid to certain resins in solid-phase peptide synthesis.[11][12] While ester linkages are susceptible to nucleophilic attack and subsequent DKP formation, the combination of steric hindrance from the D-isoleucine side chain and the protonated state of the N-terminal amine due to the p-toluenesulfonate counter-ion effectively mitigates this vulnerability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant DKP formation observed by LC-MS. | 1. Incomplete protonation of the N-terminal amine. 2. Prolonged exposure to basic conditions during coupling. 3. Elevated reaction temperature. | 1. Ensure the starting material is the p-toluenesulfonate salt. 2. Use in situ neutralization protocols. Add the base (e.g., DIEA) to the reaction mixture just before or simultaneously with the activated amino acid.[9][10] 3. Perform the coupling reaction at room temperature or below. |
| Low yield of the desired peptide. | 1. "Traceless" DKP formation where the dipeptide has cleaved from the resin.[2] 2. Inefficient coupling of the subsequent amino acid due to steric hindrance from D-Isoleucine. | 1. Implement the solutions for significant DKP formation. 2. Use a more potent coupling reagent such as HATU or HCTU to overcome steric hindrance. 3. Extend the coupling time for the amino acid being coupled to the D-Isoleucine residue. |
| Presence of epimerization in the final product. | 1. Use of certain coupling reagents or excessive base can lead to racemization. | 1. Avoid prolonged pre-activation times. 2. Use a hindered base like 2,4,6-collidine in place of DIEA. |
Experimental Protocols
Protocol 1: Standard Coupling to this compound (Solution Phase)
This protocol describes the coupling of an N-protected amino acid to this compound in solution.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
This compound
-
Coupling reagent (e.g., HATU)
-
Tertiary base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DCM or DMF.
-
In a separate flask, suspend this compound (1.0 eq) in the same anhydrous solvent.
-
To the suspension of the D-Isoleucine salt, add DIEA (2.0 eq) and stir for 1-2 minutes to effect neutralization.
-
Immediately add the activated N-protected amino acid solution to the neutralized D-Isoleucine benzyl ester.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with standard aqueous work-up and purification.
Protocol 2: Minimizing DKP Formation during the Second Coupling on Solid Phase
This protocol outlines the coupling of the second amino acid to a resin-bound D-Isoleucine, where the C-terminus is protected as a benzyl ester-type linkage to the resin (e.g., Wang resin).
Materials:
-
Resin-bound D-Isoleucine (Fmoc deprotected)
-
N-Fmoc protected amino acid (3.0 eq)
-
Coupling reagent (e.g., HCTU, 3.0 eq)
-
Tertiary base (e.g., DIEA, 6.0 eq)
-
Anhydrous DMF
Procedure:
-
Swell the resin in anhydrous DMF.
-
Deprotect the N-terminal Fmoc group of the resin-bound D-Isoleucine using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the N-Fmoc protected amino acid by dissolving it with HCTU and DIEA in DMF for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
If the coupling is incomplete, a second coupling can be performed.
Visualizing the Mechanism and Workflow
Caption: Mechanism of DKP formation and mitigation strategies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 6. Steric effects in cyclization reactions : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Optimizing Deprotection of D-Isoleucine Benzyl Ester
Welcome to the technical support guide for the deprotection of D-Isoleucine benzyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this critical synthetic step. As Senior Application Scientists, we aim to explain not just the how, but the why behind each experimental choice, ensuring your success.
Core Concepts & Method Selection
The removal of a benzyl ester from an amino acid like D-Isoleucine is a routine yet delicate procedure. The choice of method is paramount and depends on the overall molecular structure, the presence of other sensitive functional groups, and available laboratory equipment. The three primary strategies are Catalytic Hydrogenolysis, Catalytic Transfer Hydrogenation, and Acid-Mediated Cleavage.
Frequently Asked Questions (FAQs): Choosing Your Deprotection Strategy
Q1: What are the main methods for benzyl ester deprotection, and how do I choose the right one?
A1: The selection of a deprotection method hinges on your substrate's stability and functional group tolerance.[1]
-
Catalytic Hydrogenolysis: This is the most common and often cleanest method, utilizing hydrogen gas (H₂) and a palladium catalyst (typically 10% Pd/C).[2][3] It is highly efficient for simple substrates but requires hydrogenation equipment and is sensitive to catalyst poisons.
-
Catalytic Transfer Hydrogenation (CTH): This method avoids the use of pressurized hydrogen gas by employing a hydrogen donor molecule in the presence of a palladium catalyst.[4] Common donors include ammonium formate, formic acid, and cyclohexadiene.[5][6][7] CTH is an excellent alternative when high-pressure reactors are unavailable or when more controlled, milder conditions are needed.[4]
-
Acidic Cleavage: This strategy uses strong acids like trifluoroacetic acid (TFA) or hydrogen bromide (HBr) to cleave the ester.[8] It is suitable for molecules that are sensitive to hydrogenation but stable under strongly acidic conditions.[9] However, it is generally a harsher method and can lead to side reactions if not carefully controlled.
The flowchart below provides a logical path for selecting the optimal method for your specific application.
Caption: Decision tree for selecting a deprotection method.
Troubleshooting & Optimization Guide
Even with the best-chosen method, challenges can arise. This section addresses the most common issues in a problem-and-solution format.
Problem 1: Incomplete or Stalled Hydrogenolysis Reaction
Q: My reaction has been running for hours with minimal conversion. What are the likely causes and how can I fix it?
A: A stalled reaction is a frequent issue, often attributable to the catalyst, reaction conditions, or mass transfer limitations.
-
Probable Cause 1: Catalyst Inactivity. The quality and activity of commercial Pd/C catalysts can vary significantly.[10] An old catalyst may have reduced activity, or the batch quality may be poor. The product amine itself can also act as a catalyst poison, slowing the reaction over time.[11]
-
Solution:
-
Use a Fresh Catalyst: Always use a fresh batch of high-quality Pd/C.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%).[2]
-
Consider a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more active and robust than standard Pd/C, especially for stubborn deprotections.[12][13]
-
Add a Mild Acid: Adding a co-solvent like acetic acid can protonate the product amine, forming a salt that is less likely to coordinate to and poison the palladium surface.[14]
-
-
-
Probable Cause 2: Catalyst Poisoning. If your starting material was exposed to sulfur-containing reagents (e.g., thiols, dithiols) in previous steps, even trace amounts can irreversibly poison the palladium catalyst.[15]
-
Solution:
-
Purify the Starting Material: Ensure the D-Isoleucine benzyl ester is rigorously purified before the deprotection step.
-
Use a Stoichiometric "Poison Scavenger": In difficult cases, pre-treating the solution with a reagent like Raney Nickel to bind sulfur impurities before adding the palladium catalyst can be effective.
-
Switch Methods: If poisoning is unavoidable, an acid-mediated cleavage method is the best alternative.[1]
-
-
-
Probable Cause 3: Poor Mass Transfer. For hydrogenolysis to occur, three phases must interact: the solid catalyst, the liquid solution, and the hydrogen gas. Inefficient mixing prevents hydrogen from reaching the catalyst surface.
-
Solution:
-
Ensure Vigorous Stirring: Use a stir bar and stir plate that can achieve a vortex in the solution, ensuring the catalyst remains suspended.[10]
-
Increase Hydrogen Pressure: If using a balloon, ensure it is fully inflated. For more difficult reactions, switching to a Parr shaker or other high-pressure reactor (e.g., 10 bar) can dramatically increase the reaction rate.[10][16]
-
-
Problem 2: Formation of Unexpected Side Products
Q: My mass spectrometry data shows a peak at +6 amu from the expected product. What is this side product and how can I avoid it?
A: This is a classic sign of over-reduction, where the aromatic ring of the benzyl group is hydrogenated to a cyclohexylmethyl group.
-
Probable Cause: Overly Aggressive Hydrogenation Conditions. While palladium has a lower propensity to saturate aromatic rings compared to platinum or ruthenium, it can still occur under harsh conditions (high pressure, long reaction times) or with highly active catalysts.[16]
-
Solution:
-
Catalyst Pre-treatment: A highly effective strategy is to "tune" the catalyst's selectivity. Pre-treating the Pd/C catalyst with a DMF/water mixture before use has been shown to suppress aromatic saturation, leading to a more selective catalyst for hydrogenolysis.[16]
-
Switch to Catalytic Transfer Hydrogenation (CTH): CTH methods often provide a more controlled and limited supply of hydrogen to the catalyst surface, inherently reducing the risk of over-reduction.[8] Using a hydrogen donor like 1,4-cyclohexadiene can be particularly effective.[8]
-
Monitor the Reaction Closely: Track the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further reduction.
-
-
Q: After acidic deprotection with TFA, I'm having trouble with a persistent impurity. What might it be?
A: When using trifluoroacetic acid (TFA), a common side reaction is the trifluoroacetylation of the newly deprotected amine group of D-Isoleucine.[9] This forms a stable amide that can be difficult to remove.
-
Probable Cause: Reaction of the Amine with TFA. The free amine is a nucleophile and can react with TFA, especially if the workup involves heating or prolonged exposure to the acid.
-
Solution:
-
Minimize TFA Exposure: Use the minimum concentration and time required for complete deprotection.
-
Careful Workup: After deprotection, remove the TFA under reduced pressure at low temperature. Co-evaporation with a non-nucleophilic solvent like toluene can help remove residual acid.
-
Use a Scavenger: Adding a scavenger like triethylsilane (TES) to the reaction mixture can help trap reactive species.[9]
-
Switch to a Milder Acid: Using 4M HCl in dioxane is a common alternative to TFA and is less prone to causing this side reaction.[9]
-
-
Comparative Overview of Deprotection Conditions
| Parameter | Catalytic Hydrogenolysis | Catalytic Transfer Hydrogenation | Acidic Cleavage |
| Reagents | H₂ gas, 10% Pd/C or Pd(OH)₂/C | H-donor (HCOONH₄, HCOOH), 10% Pd/C | TFA, HBr in AcOH |
| Pressure | 1 - 10 atm (14 - 150 psi) | Atmospheric | Atmospheric |
| Temperature | Room Temperature | Room Temperature to 40 °C | 0 °C to Room Temperature |
| Typical Solvent | MeOH, EtOH, EtOAc[2] | MeOH, EtOH[5] | DCM, Dioxane[9] |
| Key Advantage | Clean byproducts (Toluene) | Avoids pressurized H₂ gas[4] | Tolerates hydrogenation-sensitive groups |
| Key Disadvantage | Requires special equipment; sensitive to poisons[15] | Can require heat; donor removal | Harsh conditions; potential side reactions[9] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis (H₂ Balloon)
This protocol is suitable for general-purpose deprotection of D-Isoleucine benzyl ester when no other reducible functional groups are present.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-Isoleucine benzyl ester (1 equivalent) in methanol (to a concentration of ~0.1 M).[2]
-
Inerting: Place a three-way valve with a balloon filled with hydrogen gas on the flask. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on carbon (10 mol% Pd). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this vacuum/hydrogen cycle three times to ensure a hydrogen atmosphere.[2]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude D-Isoleucine. Further purification can be performed by recrystallization or chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate)
This protocol is an excellent alternative that avoids the use of a pressurized hydrogen source.[5]
-
Preparation: In a round-bottom flask, dissolve D-Isoleucine benzyl ester (1 equivalent) in methanol (~0.1 M).
-
Reagent Addition: Add ammonium formate (HCOONH₄, 3-5 equivalents) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10-20 mol% Pd).
-
Reaction: Stir the mixture at room temperature or gently heat to 40 °C if the reaction is slow. The reaction is often accompanied by gentle gas evolution.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Workup and Isolation: Follow the same workup procedure as described in Protocol 1 (filtration through Celite® and concentration). The byproduct, ammonium formate, is volatile and is typically removed during solvent evaporation.
Caption: A logical workflow for troubleshooting a stalled hydrogenolysis reaction.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Crawford, C., & Oscarson, S. (2021). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Available at: [Link]
-
Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Indian Journal of Chemistry, Section B, 18B, 533-535. Available at: [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492. Available at: [Link]
-
ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. Available at: [Link]
-
Murali, C., Shashidhar, M. S., & Gopinath, C. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Tetrahedron, 63(19), 4149-4155. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Deprotection of Benzyl Esters. BenchChem.
-
Shimizu, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2365-2371. Available at: [Link]
- BenchChem. (2025). BOC-L-Alanine benzyl ester stability in acidic deprotection conditions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH. BenchChem.
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Retrieved from [Link]
-
Semantic Scholar. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Retrieved from [Link]
- BenchChem. (n.d.). Benzyl Ester vs.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Hydrogenolysis.
-
ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters. [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Retrieved from [Link]
- Paquette, L. A. (Ed.). (2001). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
-
Crawford, C., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1643-1654. Available at: [Link]
-
Huang, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 17(12), 14389-14397. Available at: [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442-6455. Available at: [Link]
-
Reddit. (2022). r/OrganicChemistry - Selective O-debenzylation in presence of allylic group? Retrieved from [Link]
-
Baker, A. E. G., et al. (2014). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Tetrahedron Letters, 55(48), 6543-6546. Available at: [Link]
-
Baker, A. E. G., et al. (2014). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. The Journal of Organic Chemistry, 79(23), 11483-11492. Available at: [Link]
-
Reddit. (2022). r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Miller, A. E., & Bischoff, J. J. (1986). Benzyl Esters of Amino Acids. Journal of the American Chemical Society, 108(24), 7773-7777. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
Kim, H., & Lam, Y. H. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Synthesis & Catalysis, 363(1), 3-34. Available at: [Link]
-
Verza, E., et al. (2010). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Tetrahedron: Asymmetry, 21(1), 1-6. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lzchemical.com [lzchemical.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Chiral Purity Analysis of D-Isoleucine Benzyl Ester p-Toluenesulfonate by High-Performance Liquid Chromatography
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles. D-Isoleucine benzyl ester p-toluenesulfonate is a crucial chiral building block used in the synthesis of complex active pharmaceutical ingredients (APIs), particularly peptides.[1][2][3] The presence of its unwanted stereoisomer, L-Isoleucine benzyl ester, or diastereomers like D-allo-Isoleucine, can introduce impurities that may be inactive, less effective, or even harmful.[4]
Therefore, robust and accurate analytical methods for determining enantiomeric purity are essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose, offering direct, reliable, and efficient separation of enantiomers.[5] This guide provides an in-depth analysis of the HPLC method for this compound, compares it with viable alternatives, and presents the experimental data and logic required for informed method selection.
Part 1: The Primary Method: Direct Chiral HPLC Analysis
Direct chiral HPLC is the gold standard for enantiomeric purity assessment due to its simplicity and reliability. The method avoids the need for sample derivatization, thereby eliminating potential sources of error such as incomplete reactions or racemization.
Principle of Chiral Recognition
The core of this technique lies in the Chiral Stationary Phase (CSP). These columns are packed with a chiral selector immobilized onto a silica support. For amino acid esters, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective.[5] The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector.
The differing spatial arrangements of the D- and L-enantiomers result in variations in the stability of these complexes due to interactions like hydrogen bonding, π-π stacking, and steric hindrance. The enantiomer forming the more stable complex interacts more strongly with the CSP and is retained longer on the column, thus enabling separation.
Methodology and Experimental Protocol
The choice of column and mobile phase is paramount for achieving baseline resolution. Our experience indicates that polysaccharide-based CSPs under normal-phase conditions provide excellent selectivity for amino acid derivatives like the target analyte.
Detailed HPLC Protocol:
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.
-
Scientist's Note: The immobilized nature of the IA column offers greater solvent compatibility compared to coated phases, enhancing method development flexibility.
-
-
Mobile Phase: Isocratic elution with n-Hexane / 2-Propanol (90:10, v/v).
-
Scientist's Note: The ratio of hexane (non-polar) to alcohol (polar modifier) is a critical parameter. Decreasing the alcohol percentage generally increases retention time and can improve resolution, but may also lead to broader peaks. Optimization is key.[5]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.
-
Scientist's Note: Temperature can significantly alter selectivity in chiral separations. Maintaining a constant temperature is crucial for reproducibility.
-
-
Detection: UV at 220 nm.
-
Scientist's Note: The benzyl and p-toluenesulfonate moieties provide strong UV absorbance. 220 nm offers high sensitivity for detecting trace-level enantiomeric impurities.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.
System Suitability (Self-Validation):
To ensure the trustworthiness of the results, each analytical run should meet predefined system suitability criteria:
-
Resolution (Rs): The resolution between the D- and L-enantiomer peaks must be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for the main D-enantiomer peak should be ≤ 1.5.
-
Theoretical Plates (N): The plate count for the D-enantiomer peak should be ≥ 2000.
Part 2: A Comparative Look at Alternative Methodologies
While direct HPLC is the preferred method, other techniques can be employed. Understanding their principles and trade-offs is crucial for comprehensive analytical support.
Alternative 1: Gas Chromatography with a Chiral Stationary Phase (Chiral GC)
Chiral GC can offer very high separation efficiency. However, its primary drawback for analyzing amino acid salts is the requirement for derivatization to increase analyte volatility.[6]
-
Principle: The analyte is chemically modified (e.g., N-trifluoroacetylation) and then separated on a capillary column coated with a chiral selector (e.g., a cyclodextrin derivative or an amino acid derivative like Chirasil-Val).[6]
-
Pros: High resolution, fast analysis times.
-
Cons: The derivatization step adds complexity, time, and potential for error, including racemization under harsh conditions and incomplete reactions. It is less direct and more labor-intensive than HPLC.
Alternative 2: Indirect HPLC via Chiral Derivatization
This approach involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).
-
Principle: A CDA, such as Marfey's reagent (L-FDAA) or one of its analogues, reacts with the primary amine of both the D- and L-isoleucine esters.[4][7] The resulting diastereomers (L-D and L-L) are then separated.
-
Pros: Utilizes common and robust C18 columns; can be very sensitive, especially with fluorescent CDAs.
-
Cons: The purity of the CDA is critical, as any impurity will lead to erroneous results. The reaction must proceed to completion without kinetic resolution (i.e., one enantiomer reacting faster than the other). This method is indirect and carries a higher risk of analytical artifacts compared to direct chiral HPLC.
Performance Comparison of Analytical Methods
| Parameter | Direct Chiral HPLC (Recommended) | Chiral Gas Chromatography (GC) | Indirect HPLC (via Derivatization) |
| Principle | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). | Separation of volatile derivatives on a chiral capillary column. | Separation of diastereomeric derivatives on an achiral (e.g., C18) column. |
| Sample Prep | Simple dissolution in mobile phase. | Multi-step derivatization required to increase volatility. | Chemical reaction with a Chiral Derivatizing Agent (CDA) required. |
| Risk of Artifacts | Low. The most direct and reliable method. | Moderate to High. Risk of racemization or side-reactions during derivatization. | Moderate. Dependent on CDA purity and reaction kinetics. |
| Instrumentation | Standard HPLC with UV detector + Chiral Column. | GC with FID/MS detector + Chiral Capillary Column. | Standard HPLC with UV/Fluorescence detector + Achiral C18 Column. |
| Key Advantage | Simplicity & Reliability. No derivatization needed. | High separation efficiency and speed. | Uses standard, robust achiral columns. |
| Key Disadvantage | Higher cost of chiral columns. | Complex Sample Prep. Derivatization is mandatory. | Indirect Method. Results depend on reaction success and CDA purity. |
Part 3: Decision Framework and Conclusion
The selection of an analytical method should be a logical process based on the specific requirements of the analysis. For routine quality control where accuracy and reliability are paramount, the decision pathway clearly favors the most direct method.
Authoritative Conclusion
For the routine, high-fidelity chiral purity analysis of this compound, direct High-Performance Liquid Chromatography on a polysaccharide-based chiral stationary phase is the unequivocally superior and recommended methodology.
This approach provides a robust, self-validating system that minimizes sample preparation and eliminates the analytical risks associated with chemical derivatization. Its direct nature ensures that the results accurately reflect the true enantiomeric composition of the sample. While alternative methods like chiral GC and indirect HPLC exist, they introduce complexities that make them better suited for specialized research applications rather than routine quality control in a regulated drug development environment. By adhering to the detailed HPLC protocol, researchers and scientists can ensure the chiral integrity of this critical synthetic intermediate, safeguarding the quality of the final pharmaceutical product.
References
- YAKHAK HOEJI (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Benchchem (n.d.). This compound | 80174-45-4.
- Journal of Chromatographic Science, Oxford Academic (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
- LCGC International (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Sigma-Aldrich (n.d.). Amino Acid and Peptide Chiral Separations.
- PubChem (n.d.). This compound | C20H27NO5S | CID 90477229.
- J-Stage (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent.
- PMC, NIH (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- PubMed (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent.
- ResearchGate (n.d.). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane.
- LCGC International (2023). Playing with Selectivity for Optimal Chiral Separation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
A Comparative Guide to Fmoc-D-Isoleucine and D-Isoleucine Benzyl Ester p-Toluenesulfonate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development and intricate protein engineering, the selection of appropriate amino acid derivatives is a critical determinant of synthetic success. This guide offers an in-depth comparison of two D-isoleucine derivatives: the widely adopted Fmoc-D-Isoleucine and the less conventional D-Isoleucine benzyl ester p-toluenesulfonate, within the context of Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, our objective is to provide not just a side-by-side comparison, but a nuanced understanding of the strategic implications of choosing one derivative over the other, backed by established chemical principles and practical considerations.
The Bedrock of Modern Peptide Synthesis: An Overview of SPPS
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1][2] This methodology simplifies the synthetic process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing, thereby driving reactions to completion and enabling automation.[3][4]
The core of SPPS relies on a cyclical process of:
-
Deprotection: Removal of the temporary Nα-protecting group from the terminal amino acid of the resin-bound peptide.
-
Washing: Thorough rinsing of the resin to remove the deprotection agent and any by-products.
-
Coupling: Activation of the carboxylic acid of the incoming protected amino acid and its subsequent reaction with the newly freed N-terminal amine of the peptide chain to form a peptide bond.
-
Washing: Removal of excess activated amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled. The choice of the Nα-protecting group strategy is fundamental to the success of SPPS, with the two dominant approaches being the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) strategies.[5] This guide will focus on the context of the milder and more commonly used Fmoc chemistry.
Fmoc-D-Isoleucine: The Gold Standard for D-Amino Acid Incorporation in SPPS
Fmoc-D-Isoleucine is a cornerstone building block in modern Fmoc-based SPPS, enabling the incorporation of the non-proteinogenic D-enantiomer of isoleucine into peptide sequences.[6][7] The inclusion of D-amino acids is a powerful strategy to enhance the metabolic stability of peptide therapeutics by increasing their resistance to proteolytic degradation, as well as to modulate their secondary structure and biological activity.[6][7]
Key Attributes of Fmoc-D-Isoleucine:
-
Mild Deprotection Conditions: The Fmoc group is labile to weak bases, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8] This is a significant advantage over the harsh acidic conditions (e.g., trifluoroacetic acid - TFA) required for Boc deprotection, which can lead to the degradation of sensitive peptide sequences or acid-labile side-chain protecting groups.[8][9]
-
Orthogonality: In Fmoc-SPPS, the Nα-Fmoc group is base-labile, while the side-chain protecting groups and the resin linker are typically acid-labile.[9][10] This "orthogonal" protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting other protected functionalities, ensuring the integrity of the growing peptide chain.[9][10]
-
High Purity and Availability: The widespread adoption of Fmoc chemistry has led to the commercial availability of high-purity Fmoc-amino acids, including Fmoc-D-Isoleucine, which is crucial for the synthesis of high-quality peptides.[8][11]
-
Real-Time Monitoring: The fluorenyl group of the Fmoc moiety exhibits strong UV absorbance, which can be utilized to monitor the completion of the deprotection step in real-time during automated synthesis.[8][9]
Challenges and Mitigation Strategies with Fmoc-D-Isoleucine:
Isoleucine is a β-branched and sterically hindered amino acid, which can present challenges during SPPS.[12]
-
Slower Coupling Kinetics: The steric hindrance can slow down the coupling reaction. To overcome this, extended coupling times, double coupling protocols, or the use of more potent coupling reagents may be necessary.[13]
-
Racemization: While the urethane-based Fmoc protecting group generally suppresses racemization during activation and coupling, the risk is not entirely eliminated, especially for sterically hindered amino acids or with certain coupling reagents and basic conditions.[14][15] The choice of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can help to minimize this side reaction.[16][17]
This compound: A Derivative for Alternative Synthetic Strategies
This compound is a salt in which the carboxylic acid group of D-isoleucine is protected as a benzyl ester, and the α-amino group is protonated and forms an ionic bond with the p-toluenesulfonate anion.[18] This derivative is less commonly used as a direct building block in standard stepwise Fmoc-SPPS compared to its Fmoc-protected counterpart. Its primary applications are often found in solution-phase peptide synthesis or as a starting material for the synthesis of other derivatives.[19]
Properties and Potential Applications:
-
Carboxyl Protection: The benzyl ester provides robust protection for the carboxylic acid, which can be removed under mild conditions via catalytic hydrogenolysis or by strong acids.[20]
-
Enhanced Solubility: The salt form can improve the solubility of the amino acid derivative in certain solvents.
-
Use in Solution-Phase Synthesis: In solution-phase synthesis, the free amino group of the neutralized salt can be coupled with an N-protected amino acid. The benzyl ester protects the C-terminus during this step.
-
Starting Material for N-derivatization: This salt can serve as a precursor for the introduction of various Nα-protecting groups.
Incompatibility with Standard Fmoc-SPPS Workflow:
Directly using this compound in a standard Fmoc-SPPS cycle presents a fundamental challenge: the lack of a temporary Nα-protecting group. After neutralizing the tosylate salt to free the α-amino group, this amine would be permanently available for reaction. In a stepwise synthesis, this would lead to uncontrolled polymerization and the inability to build a defined peptide sequence.
Therefore, this derivative is not a direct substitute for Fmoc-D-Isoleucine in a typical Fmoc-SPPS protocol. Its use in solid-phase synthesis would require a different strategic approach, such as its initial attachment to the resin, followed by the introduction of an Nα-protecting group for subsequent cycles.
Comparative Analysis: Fmoc-D-Isoleucine vs. This compound
| Feature | Fmoc-D-Isoleucine | This compound |
| Primary Application | Standard building block for Fmoc-SPPS.[6] | Intermediate for organic synthesis, solution-phase peptide synthesis.[19] |
| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) group.[9] | None (protonated amine as a tosylate salt).[18] |
| Cα-Protection | Free carboxylic acid for activation and coupling.[6] | Benzyl ester.[19] |
| Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF).[8] | N/A for the amino group (neutralization). Catalytic hydrogenolysis or strong acid for the benzyl ester.[20] |
| Compatibility with SPPS | Fully compatible and optimized for Fmoc-SPPS.[] | Not directly compatible with standard stepwise Fmoc-SPPS. |
| Racemization Risk | Low, but can be influenced by coupling reagents and conditions.[14][15] | Racemization can occur during synthesis of the derivative if not carefully controlled.[22] |
| Ease of Use in SPPS | High, with well-established protocols and automation.[8] | Low, requires a non-standard synthetic strategy. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-D-Isoleucine in Fmoc-SPPS
This protocol outlines a standard manual procedure for coupling Fmoc-D-Isoleucine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminally deprotected peptide
-
Fmoc-D-Isoleucine
-
Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base (e.g., DIPEA - N,N-diisopropylethylamine)
-
Solvent (e.g., DMF - N,N-dimethylformamide)
-
Washing solvents (e.g., DMF, DCM - dichloromethane)
-
20% piperidine in DMF for deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[13]
-
Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x).[13]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Isoleucine (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.[13]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours. Given the steric hindrance of isoleucine, a longer coupling time or a second coupling may be required.[13]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.
Conceptual Use of this compound
As this derivative is not suited for direct use in stepwise Fmoc-SPPS, a detailed protocol for such is not applicable. However, one could conceptualize its use in the initial loading of the first amino acid onto the resin, for instance, onto a chlorotrityl chloride resin. This would involve neutralizing the salt and reacting the free amine with the resin. Subsequently, an Nα-protecting group would need to be introduced before proceeding with the standard SPPS cycles.
Visualizing the Synthetic Workflows
Figure 1: Comparative workflows for Fmoc-D-Isoleucine and this compound in SPPS.
Conclusion and Recommendations
The comparison between Fmoc-D-Isoleucine and this compound is not one of direct substitution but rather of distinct synthetic strategies.
Fmoc-D-Isoleucine is the undisputed choice for the routine, efficient, and reliable incorporation of D-isoleucine in modern Fmoc-based Solid-Phase Peptide Synthesis. Its compatibility with automated synthesizers, mild deprotection conditions, and the vast body of literature supporting its use make it the authoritative standard for researchers and drug developers. While challenges related to its steric hindrance exist, they are well-documented and can be managed with established protocol modifications.
This compound , on the other hand, is a derivative suited for alternative synthetic methodologies, such as solution-phase synthesis or as a versatile starting material for custom derivatization. Its direct application in a standard stepwise SPPS workflow is impractical due to the absence of a temporary Nα-protecting group.
For professionals engaged in SPPS for drug discovery and development, Fmoc-D-Isoleucine remains the superior and recommended choice. The use of the benzyl ester tosylate salt should be considered only when a specific, non-standard synthetic route is required, for which its unique chemical handles are advantageous.
References
-
AAPPTec, Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Powder Systems, What is Solid-phase Peptide Synthesis?. [Link]
-
CFCAS, Methods and protocols of modern solid phase peptide synthesis. [Link]
-
National Center for Biotechnology Information, Introduction to Peptide Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., Optimizing Peptide Synthesis: The Advantages of Fmoc-Amino Acid Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., The Importance of D-Amino Acids in Modern Peptide Chemistry: Focus on Fmoc-D-Isoleucine. [Link]
-
National Center for Biotechnology Information, Advances in Fmoc solid-phase peptide synthesis. [Link]
-
ResearchGate, l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. [Link]
-
AAPPTec, Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
National Center for Biotechnology Information, Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
ResearchGate, Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. [Link]
-
PubMed, Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. [Link]
-
ResearchGate, Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. [Link]
-
PubChem, this compound. [Link]
-
National Center for Biotechnology Information, Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
National Center for Biotechnology Information, Solid-Phase Peptide Modification via Deaminative Photochemical Csp3-Csp3 Bond Formation Using Katritzky Salts. [Link]
-
Amerigo Scientific, Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]
-
National Center for Biotechnology Information, Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
Royal Society of Chemistry, CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]
-
PubMed, Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. [Link]
-
Chemistry LibreTexts, 26.7: Peptide Synthesis. [Link]
Sources
- 1. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 2. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chempep.com [chempep.com]
- 7. nbinno.com [nbinno.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. books.rsc.org [books.rsc.org]
- 18. This compound | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometric Validation of D-Isoleucine Incorporation in Peptides
<
For researchers, scientists, and professionals in drug development, the precise control and verification of peptide structure are paramount. The strategic incorporation of D-amino acids, such as D-isoleucine, can dramatically enhance the therapeutic properties of peptides by increasing their stability against enzymatic degradation. However, verifying the successful and site-specific incorporation of these chiral amino acids requires robust analytical methodologies. This guide provides an in-depth comparison of mass spectrometry-based techniques for the validation of D-isoleucine incorporation, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The primary challenge in this validation lies in differentiating D-isoleucine from its naturally occurring L-isoleucine enantiomer and its isobaric isomer, L-leucine. All three share the same nominal mass, rendering conventional mass spectrometry insufficient for definitive identification.[1][2] This guide will explore advanced techniques that overcome this limitation.
Comparative Analysis of Mass Spectrometric Methodologies
The choice of analytical strategy depends on several factors, including the complexity of the peptide, the required level of confidence, and the available instrumentation. Here, we compare three leading mass spectrometric approaches:
| Feature | LC-MS/MS with Chiral Derivatization (Marfey's Method) | Advanced Fragmentation Techniques (ETD, EThcD) | Ion Mobility-Mass Spectrometry (IM-MS) |
| Principle | Chemical derivatization to form diastereomers, separable by chromatography. | Gas-phase fragmentation that produces isomer-specific fragment ions. | Separation of ions based on their size, shape, and charge in the gas phase. |
| Chiral Discrimination | Excellent, based on chromatographic separation of diastereomers. | Good to Excellent, relies on the generation of diagnostic w-ions. | Good to Excellent, based on differences in collision cross-section (CCS). |
| Sample Requirement | Requires peptide hydrolysis and derivatization. | Applicable to intact peptides. | Applicable to intact peptides. |
| Throughput | Lower, due to sample preparation steps. | Higher, amenable to direct infusion or LC-MS. | Higher, amenable to direct infusion or LC-MS. |
| Instrumentation | Standard LC-MS/MS system. | Mass spectrometer with ETD/EThcD capability (e.g., Orbitrap Fusion). | Mass spectrometer with an ion mobility cell. |
| Key Advantage | Unambiguous chiral assignment through separation. | Provides sequence and chiral information simultaneously. | Offers an orthogonal dimension of separation for complex mixtures. |
| Key Limitation | Indirect method requiring sample modification and potential for side reactions. | Fragmentation efficiency can be sequence-dependent. | Resolution may not be sufficient for all diastereomeric peptides. |
In-Depth Methodologies and Experimental Protocols
LC-MS/MS with Chiral Derivatization: Marfey's Method
Marfey’s method is a classic and reliable technique for determining the chirality of amino acids.[3][4][5][6][7] It involves hydrolyzing the peptide to its constituent amino acids, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA).[6] This reaction creates diastereomers that can be separated by standard reverse-phase liquid chromatography and detected by mass spectrometry.[3][4][6]
-
Acid Hydrolysis: Complete hydrolysis is crucial to liberate all amino acids for derivatization. 6 M HCl at elevated temperatures is the standard, but care must be taken to avoid racemization, especially for serine and threonine.
-
Marfey's Reagent (L-FDAA): The L-configuration of the alanine amide in the reagent provides the chiral center necessary to form diastereomers with the D- and L-amino acids from the peptide. The resulting diastereomers (L-FDAA-D-Isoleucine and L-FDAA-L-Isoleucine) have different physicochemical properties, enabling their chromatographic separation.[6]
-
LC-MS/MS Detection: Tandem mass spectrometry provides high sensitivity and selectivity for quantifying the derivatized amino acids. Selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used for targeted quantification of the D- and L-isoleucine derivatives.
-
Peptide Hydrolysis:
-
Accurately weigh 10-50 µg of the peptide into a hydrolysis tube.
-
Add 200 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen.
-
Reconstitute the amino acid mixture in 100 µL of ultrapure water.
-
-
Derivatization with Marfey's Reagent:
-
To 20 µL of the amino acid hydrolysate, add 40 µL of 1% (w/v) Marfey's reagent in acetone.[3]
-
Add 10 µL of 1 M sodium bicarbonate to initiate the reaction.[3]
-
Incubate the mixture at 40°C for 1 hour.[3]
-
Quench the reaction by adding 10 µL of 2 M HCl.[3]
-
Dilute the sample with the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Mass Spectrometry: Operate in positive ion mode with SRM or PRM targeting the specific transitions for the Marfey's derivatives of D- and L-isoleucine.
-
Caption: Workflow for Marfey's Method.
Advanced Fragmentation Techniques: ETD and EThcD
For direct analysis of the intact peptide, advanced fragmentation techniques like Electron Transfer Dissociation (ETD) and Electron Transfer/Higher-Energy Collision Dissociation (EThcD) are powerful tools.[8][9][10] These methods can differentiate between isoleucine and leucine by producing characteristic fragment ions, specifically w-ions, which arise from cleavage of the amino acid side chain.[2][9][11][12]
-
ETD/EThcD Fragmentation: Unlike Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), which primarily cleave the peptide backbone, ETD and EThcD can induce fragmentation of the amino acid side chains.[8] For isoleucine, the fragmentation of the z• ion leads to a loss of an ethyl radical (29 Da), while for leucine, an isopropyl radical is lost (43 Da).[9] This difference in mass loss is the key to their differentiation.
-
High-Resolution Mass Analyzer: An Orbitrap or FT-ICR mass analyzer is essential to accurately measure the mass of the fragment ions and confidently assign the w-ions.
-
Sample Preparation:
-
Dissolve the purified peptide in a solvent compatible with electrospray ionization (e.g., 0.1% formic acid in 50% acetonitrile/water).
-
The concentration should be optimized for the instrument, typically in the low micromolar to nanomolar range.
-
-
LC-MS/MS Analysis:
-
LC Separation (Optional but Recommended): Use a C18 column to separate the target peptide from any impurities.
-
Mass Spectrometry:
-
Acquire a full MS scan to identify the precursor ion of the peptide.
-
Perform a data-dependent MS/MS experiment, selecting the precursor ion for fragmentation by EThcD.
-
Set the EThcD parameters to optimize for the generation of both backbone (c- and z-ions) and side-chain (w-ions) fragments.
-
-
-
Data Analysis:
-
Analyze the EThcD spectrum for the presence of diagnostic w-ions.
-
A w-ion corresponding to [z - 29] indicates the presence of isoleucine.
-
A w-ion corresponding to [z - 43] indicates the presence of leucine.
-
Software tools for proteomic analysis can be used to automate the identification of these diagnostic ions.
-
Caption: EThcD fragmentation logic for Ile/Leu differentiation.
Ion Mobility-Mass Spectrometry (IM-MS)
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the shape and size of the ions in the gas phase.[13][14] Diastereomeric peptides, such as those containing D- or L-isoleucine, can have slightly different conformations, leading to different collision cross-sections (CCS) that can be resolved by ion mobility.[14][15][16][17][18]
-
Ion Mobility Separation: The principle behind this technique is that even a single stereocenter difference can alter the overall three-dimensional structure of a peptide. This subtle change in shape affects how the peptide ion travels through a gas-filled mobility cell under the influence of an electric field, allowing for their separation.[14]
-
High-Resolution Ion Mobility: Instruments with high ion mobility resolution, such as trapped ion mobility spectrometry (TIMS) or cyclic ion mobility spectrometry (cIMS), are often required to resolve the small differences in CCS between diastereomers.[15][16][17][19]
-
Sample Preparation:
-
Prepare the peptide sample as described for the advanced fragmentation techniques.
-
-
IM-MS Analysis:
-
Introduce the sample into the IM-MS instrument via direct infusion or LC-MS.
-
Optimize the ion mobility separation parameters (e.g., drift gas pressure, voltage gradients) to achieve the best resolution between the diastereomeric forms of the peptide.
-
Acquire data, recording the drift time (or CCS) and the mass-to-charge ratio for all ions.
-
-
Data Analysis:
-
Generate an ion mobilogram, which is a plot of ion intensity as a function of drift time and m/z.
-
Extract the mobilograms for the m/z of the target peptide. The presence of two distinct peaks in the mobilogram at the same m/z indicates the successful separation of the D- and L-isoleucine containing peptides.
-
The relative intensities of the peaks can be used to quantify the incorporation of D-isoleucine.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Electron Transfer Dissociation in Modern Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. texere-v2.useast01.umbraco.io [texere-v2.useast01.umbraco.io]
- 11. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Composite Multidimensional Ion Mobility-Mass Spectrometry for Improved Differentiation of Stereochemical Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis-Trapped Ion Mobility Spectrometry Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 18. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to D-Isoleucine Peptide Synthesis: A Comparative Yield Analysis of Fmoc, Boc, and Cbz Protecting Groups
For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of peptides is paramount. The incorporation of sterically hindered amino acids, such as D-Isoleucine, presents a significant challenge that can impact reaction efficiency and overall yield. The choice of the α-amino protecting group is a critical determinant of success in navigating these synthetic hurdles. This guide provides an in-depth comparative analysis of three seminal protecting groups—Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz)—in the context of D-Isoleucine peptide synthesis. We will explore the mechanistic underpinnings of their performance, present comparative data, and provide detailed experimental protocols to inform your synthetic strategy.
The Challenge of Steric Hindrance with D-Isoleucine
D-Isoleucine, a β-branched amino acid, poses a considerable steric impediment to the incoming activated amino acid during peptide bond formation. This steric clash can lead to incomplete coupling reactions, resulting in deletion sequences and diminished overall yields. The selection of an appropriate Nα-protecting group is therefore not merely a matter of procedural convenience but a crucial strategic decision to mitigate these steric effects and optimize the synthesis outcome.
Comparative Analysis of Protecting Groups for D-Isoleucine
The efficacy of a protecting group in the synthesis of peptides containing D-Isoleucine is a function of its chemical properties, lability, and steric bulk. Here, we compare the performance of Fmoc, Boc, and Cbz protecting groups.
Fluorenylmethyloxycarbonyl (Fmoc): The Modern Workhorse
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[1]
Mechanism and Advantages: The Fmoc group is cleaved under mild basic conditions, typically with 20% piperidine in DMF, leaving other protecting groups intact.[2] This orthogonality is a significant advantage, enabling the synthesis of complex peptides with diverse functionalities.[1] For sterically hindered amino acids like D-Isoleucine, the Fmoc strategy, coupled with potent coupling reagents, generally provides high coupling efficiencies.[]
Yield and Purity: The Fmoc strategy often results in higher crude peptide purity due to the milder deprotection and final cleavage conditions.[4] Illustrative data for the synthesis of a model peptide containing L-isoleucine suggests that the Fmoc strategy can achieve an average coupling efficiency of 98-99.5%, with a crude peptide purity of 80-90% and an overall yield of 65-80%.[5]
Disadvantages: A potential side reaction associated with the Fmoc group is diketopiperazine formation, particularly at the dipeptide stage.[4]
tert-Butoxycarbonyl (Boc): The Robust Pioneer
The Boc group, a stalwart of peptide synthesis, is acid-labile and forms the basis of the Boc/Bzl (benzyl) protection strategy.[6]
Mechanism and Advantages: The Boc group is removed with moderately strong acids, such as trifluoroacetic acid (TFA).[4] A key advantage of the Boc strategy, particularly for hydrophobic and aggregation-prone sequences, is that the repeated acid treatment during deprotection can help disrupt secondary structures, improving solvation and reaction completeness.[6]
Yield and Purity: While the coupling efficiency for Boc-D-Isoleucine is generally high, the overall yield can be impacted by the harsh final cleavage conditions (e.g., HF) required to remove benzyl-based side-chain protecting groups, which can lead to side product formation.[4][5] For a model peptide with L-isoleucine, the Boc strategy shows an average coupling efficiency of 97-99%, with a crude peptide purity of 75-85% and an overall yield of 60-75%.[5]
Disadvantages: The primary drawback of the Boc strategy is the requirement for strong acids for the final cleavage, which can be detrimental to sensitive peptides.[5] There is also a risk of tert-butylation of sensitive residues like tryptophan and methionine.[4]
Carboxybenzyl (Cbz): The Classical Choice for Solution-Phase Synthesis
The Cbz group, also known as benzyloxycarbonyl (Z), is a historically significant protecting group, particularly in solution-phase peptide synthesis.[7]
Mechanism and Advantages: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[1] Its stability to a wide range of reagents makes it a robust protecting group for solution-phase synthesis.[2]
Yield and Purity: While not commonly used in modern SPPS, the Cbz group can be effective in solution-phase synthesis. A study on the coupling of N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles with sterically hindered amino acids reported isolated yields ranging from 41-95%.[8][9] However, direct comparison with SPPS yields is challenging due to the different methodologies. Solution-phase synthesis allows for the purification of intermediates, which can lead to high final purity, but the overall process can be more time-consuming and may result in lower overall yields due to losses at each purification step.
Disadvantages: The primary limitation of the Cbz group is its incompatibility with routine SPPS, as the conditions for its removal are not orthogonal to standard solid-phase chemistries.[7] Catalytic hydrogenolysis can also be problematic for peptides containing sulfur-containing amino acids.[2]
Quantitative Data Summary
The following table provides an illustrative comparison of the expected performance of Fmoc-, Boc-, and Cbz-protected D-Isoleucine in peptide synthesis. It is important to note that actual yields will vary depending on the specific peptide sequence, coupling reagents, and experimental conditions.
| Protecting Group | Synthesis Method | Average Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) | Key Considerations |
| Fmoc | SPPS | 98-99.5%[5] | 80-90%[5] | 65-80%[5] | Mild deprotection, high orthogonality, suitable for automation. |
| Boc | SPPS | 97-99%[5] | 75-85%[5] | 60-75%[5] | Robust, can mitigate aggregation, requires harsh final cleavage. |
| Cbz | Solution-Phase | 41-95% (dipeptide)[8][9] | High (with intermediate purification) | Variable | Primarily for solution-phase, not compatible with standard SPPS. |
Experimental Protocols
Detailed, step-by-step methodologies for the incorporation of D-Isoleucine using each protecting group are provided below.
Fmoc-SPPS Protocol for D-Isoleucine Incorporation
This protocol outlines a manual Fmoc-SPPS workflow for incorporating an Fmoc-D-Isoleucine residue.
1. Resin Preparation:
-
Swell a suitable resin (e.g., Rink Amide resin, 0.5-1.0 mmol/g substitution) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3 times).
2. Nα-Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the vessel and treat with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin with DMF (5 times) to ensure complete removal of piperidine.
3. Coupling of Fmoc-D-Isoleucine:
-
In a separate vessel, dissolve Fmoc-D-Isoleucine (3 eq.), a coupling agent such as HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIΕA (6 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours. Due to the steric hindrance of D-Isoleucine, a longer coupling time or a second coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
Wash the resin with DMF (3 times).
4. Repetition and Cleavage:
-
Repeat steps 2-3 for each subsequent amino acid in the peptide sequence.
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Boc-SPPS Protocol for D-Isoleucine Incorporation
This protocol describes a manual Boc-SPPS workflow for the incorporation of a Boc-D-Isoleucine residue.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution).
-
Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
2. Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3 times).
3. Neutralization:
-
Neutralize the resin with 5% DIEA in DCM (3 times for 2 minutes each).
-
Wash the resin with DCM (3 times).
4. Coupling of Boc-D-Isoleucine:
-
In a separate vessel, dissolve Boc-D-Isoleucine (3 eq.) and a coupling agent such as HBTU (2.9 eq.) in DMF.
-
Add DIΕA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. A longer coupling time or a second coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3 times) and DCM (3 times).
5. Repetition and Cleavage:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
For the final cleavage and deprotection, treat the resin with anhydrous HF with an appropriate scavenger (e.g., anisole) at 0°C for 1 hour.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Solution-Phase Protocol for Cbz-D-Isoleucine Coupling
This protocol outlines the synthesis of a dipeptide using Cbz-D-Isoleucine in solution.
1. Activation of Cbz-D-Isoleucine:
-
Dissolve Cbz-D-Isoleucine (1 eq.) and HOBt (1.1 eq.) in an appropriate solvent (e.g., DCM or DMF) and cool to 0°C.
-
Add a coupling agent such as DCC (1.1 eq.) and stir for 30 minutes at 0°C.
2. Coupling Reaction:
-
In a separate flask, dissolve the amino-component (e.g., H-Gly-OMe·HCl, 1.1 eq.) and a base (e.g., NMM or DIEA, 1.1 eq.) in the same solvent.
-
Add the solution of the amino-component to the activated Cbz-D-Isoleucine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
3. Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
4. Cbz Deprotection (Hydrogenolysis):
-
Dissolve the purified, Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for 2-16 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.
Visualizing the Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the key stages of each synthesis strategy.
Caption: Fmoc-SPPS workflow for D-Isoleucine incorporation.
Caption: Boc-SPPS workflow for D-Isoleucine incorporation.
Caption: Cbz solution-phase synthesis workflow.
Conclusion and Recommendations
The choice of protecting group for the synthesis of peptides containing the sterically hindered D-Isoleucine is a critical decision that directly influences the yield and purity of the final product.
-
Fmoc-SPPS stands out as the preferred method for most applications due to its mild deprotection conditions, high coupling efficiencies with modern reagents, and suitability for automation, which collectively contribute to higher overall yields and purity.
-
Boc-SPPS remains a viable and robust alternative, particularly for sequences prone to aggregation where the repeated acid treatments can be beneficial. However, the harsh final cleavage conditions necessitate careful consideration of the peptide's stability.
-
Cbz protection is primarily reserved for solution-phase synthesis. While it can provide high-purity products through intermediate purification, the process is more labor-intensive and generally less efficient for longer peptides compared to SPPS.
For the routine, high-yield synthesis of peptides containing D-Isoleucine, the Fmoc strategy is recommended . The use of potent coupling reagents like HATU is crucial to overcome the steric hindrance and ensure high coupling efficiency. Careful monitoring of each coupling step is advised to maximize the final yield and purity of the target peptide.
References
- Protecting Groups in Peptide Synthesis. Methods Mol Biol. 2020;2103:111-128.
- 1 Protection Reactions. Wiley-VCH.
- Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods. PubMed.
- Matching Protective Groups with Coupling Reagents. BOC Sciences.
- Amino Acid Deriv
- Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Protecting Groups for Amines: Carbam
- 4 Synthesis of Peptides. Wiley.
- A Comparative Guide: Unlocking the Advantages of Boc Chemistry over Fmoc for Specific Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of D-Isoleucine Benzyl Ester p-Toluenesulfonate in Synthetic Applications
This guide provides an in-depth assessment of the stability of D-Isoleucine benzyl ester p-toluenesulfonate, a critical building block in modern peptide synthesis and pharmaceutical development. As researchers, our choice of protecting groups is paramount, directly influencing yield, purity, and the viability of our synthetic strategy. This document moves beyond catalog data to offer a comparative analysis grounded in mechanistic principles and supported by actionable experimental protocols. We will explore the compound's resilience across various reaction conditions, compare it to viable alternatives, and provide the methodologies necessary to validate its performance in your own laboratory settings.
The Strategic Importance of Carboxyl Protection in Peptide Synthesis
In the stepwise assembly of peptides, the carboxylic acid moiety of an amino acid must be masked to prevent unwanted side reactions, primarily the formation of diketopiperazines or oligomerization during the activation of the subsequent amino acid. The ideal carboxyl-protecting group must be robust enough to withstand multiple cycles of Nα-deprotection and coupling, yet be removable under conditions that do not compromise the integrity of the final peptide.
The benzyl ester (Bzl) is a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).[1] It exhibits excellent stability towards the mild acidic conditions required for Nα-Boc group removal (e.g., trifluoroacetic acid in dichloromethane) but is readily cleaved by strong acids like anhydrous hydrogen fluoride (HF) during the final peptide-resin cleavage step.[1] The p-toluenesulfonate (tosylate) salt form of D-isoleucine benzyl ester not only enhances its crystallinity and ease of handling but also improves its solubility in organic solvents commonly used in synthesis.[2][3]
The D-isomer of isoleucine is of particular interest in the design of peptidomimetics and other specialty peptides, where its incorporation can enhance biological stability against enzymatic degradation.[2] The unique branched, aliphatic side chain of isoleucine also contributes to the stability of protein cores by participating in hydrophobic clusters that can shield the peptide backbone from solvent access.
Stability Profile of this compound
The stability of the title compound is dictated by two primary chemical features: the benzyl ester linkage and the protonated α-amino group complexed with the tosylate counter-ion. Degradation typically occurs via one of two pathways: hydrolysis of the ester or cleavage of the benzyl C-O bond.
pH and Solvent-Dependent Stability (Hydrolysis)
The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The p-toluenesulfonate salt form provides a localized acidic environment, but the overall stability is highly dependent on the external reaction medium.
-
Acidic Conditions: While stable to moderate acids like TFA used for Boc deprotection, prolonged exposure to strong aqueous acids will lead to hydrolysis, yielding D-isoleucine and benzyl alcohol.[2] The Fischer-Speier esterification process used for its synthesis is a reversible reaction driven to completion by removing water; the presence of water and acid will favor the reverse hydrolytic pathway.[4][5]
-
Neutral Conditions: The compound is generally stable at neutral pH in anhydrous organic solvents. However, in aqueous buffers, slow hydrolysis can occur over extended periods.
-
Basic Conditions: The ester is highly susceptible to base-catalyzed hydrolysis (saponification). Reagents such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) will rapidly cleave the ester. Amine bases, such as piperidine, used for Fmoc-deprotection, can also induce ester cleavage, making the benzyl ester generally incompatible with the Fmoc/tBu strategy.
Stability Under Reductive and Oxidative Conditions
The benzyl group is a key functional handle for deprotection via reductive methods.
-
Catalytic Hydrogenation: The most common and mildest method for benzyl ester cleavage is catalytic hydrogenation (H₂ gas with a palladium catalyst, e.g., Pd/C).[6] This reaction is clean, yielding the free carboxylic acid and toluene.[6]
-
Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas involves catalytic transfer hydrogenation, which employs a hydrogen donor like formic acid, ammonium formate, or cyclohexene in the presence of a palladium catalyst.[7][8][9] This method is often faster and can be more convenient for standard laboratory setups.[9]
-
Oxidative Conditions: The compound is generally stable to common oxidizing agents used in peptide synthesis, such as those for disulfide bond formation. However, very strong oxidants can potentially oxidize the aromatic rings or the sulfur atom in the tosylate group.
Thermal and Stereochemical Stability
A critical consideration, particularly during synthesis and purification, is the potential for racemization at the α-carbon.
-
Racemization Risk: The synthesis of amino acid benzyl esters via Fischer-Speier esterification at high temperatures (e.g., in refluxing toluene) can lead to significant racemization, especially for amino acids with electron-withdrawing side chains.[5][10] While isoleucine's alkyl side chain is less prone to this, maintaining lower reflux temperatures by using solvents like cyclohexane is crucial to preserve enantiopurity.[2][5] Once formed and crystallized, the tosylate salt is stereochemically stable under normal storage and use conditions.
Below is a diagram illustrating the primary degradation pathways for D-Isoleucine benzyl ester.
Caption: Potential degradation and deprotection pathways for this compound.
Comparative Analysis with Alternative Protecting Groups
The choice of a protecting group is always a trade-off between stability and ease of removal. Here, we compare the benzyl ester with other common carboxyl protecting groups for D-isoleucine.
| Protecting Group | Structure | Stability to Mild Acid (e.g., TFA) | Stability to Mild Base (e.g., Piperidine) | Common Deprotection Method | Key Advantages & Disadvantages |
| Benzyl Ester (Bzl) | -COOBn | Stable | Labile | H₂/Pd, Strong Acid (HF)[1][6] | Adv: Orthogonal to Fmoc, widely used in Boc-SPPS. Disadv: Requires H₂ or strong acid for removal, not compatible with Fmoc chemistry. |
| Methyl Ester (Me) | -COOMe | Stable | Labile | Saponification (e.g., NaOH) | Adv: Small, simple. Disadv: Removal requires basic conditions which can cause racemization and side reactions. |
| tert-Butyl Ester (tBu) | -COOtBu | Labile | Stable | Mild Acid (TFA)[11] | Adv: Easily removed with TFA, orthogonal to Boc, standard in Fmoc-SPPS. Disadv: Not suitable for Boc-SPPS as it would be cleaved during Nα-deprotection. |
| Allyl Ester (All) | -COOAll | Stable | Stable | Pd(0) catalyst[11] | Adv: Orthogonal to both Boc and Fmoc strategies. Disadv: Requires a specific palladium catalyst for removal, which can be costly and requires careful handling. |
This comparison highlights that D-Isoleucine benzyl ester is the protecting group of choice for Boc-based solid-phase synthesis, offering a robust shield for the C-terminus that is reliably removed at the final cleavage step.
Experimental Protocols for Stability Assessment
To ensure trustworthiness, protocols must be self-validating. The following methods provide a framework for assessing the stability of this compound under conditions relevant to peptide synthesis. The primary analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which can quantify the parent compound and resolve any degradation products.
Workflow for Stability Testing
Caption: General experimental workflow for assessing compound stability.
Protocol 4.1: Stability in Acidic Conditions (TFA)
-
Objective: To simulate the Nα-Boc deprotection step in SPPS.
-
Causality: This experiment verifies the essential claim that the benzyl ester is stable to the repeated acid treatments required in Boc-SPPS. Failure here would render it useless for this strategy.
-
Methodology:
-
Preparation: Prepare a 10 mg/mL stock solution of this compound in acetonitrile (ACN). Prepare the test solution: 25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Time Zero (T₀): Add 100 µL of the stock solution to 900 µL of the 25% TFA/DCM solution. Immediately quench the reaction by evaporating the solvent under a stream of nitrogen and redissolving the residue in 1 mL of HPLC mobile phase A/B (50:50). Analyze 20 µL by RP-HPLC.
-
Incubation: Add 1.0 mL of the stock solution to 9.0 mL of the 25% TFA/DCM solution in a sealed vial. Maintain at room temperature.
-
Time Points: At 1, 4, 8, and 24 hours, withdraw a 1.0 mL aliquot, quench as described in step 2, and analyze by RP-HPLC.
-
Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample by comparing the peak areas from the HPLC chromatograms.
-
Protocol 4.2: Stability in Basic Conditions (Piperidine)
-
Objective: To assess compatibility with Fmoc-deprotection conditions.
-
Causality: This experiment demonstrates the orthogonality of the benzyl ester to the Fmoc/tBu strategy. Significant degradation would confirm its incompatibility.
-
Methodology:
-
Preparation: Use the same 10 mg/mL stock solution in ACN. Prepare the test solution: 20% Piperidine in Dimethylformamide (DMF).
-
Time Zero (T₀): Add 100 µL of the stock solution to 900 µL of the 20% Piperidine/DMF solution. Immediately quench by adding 50 µL of acetic acid and diluting with 1 mL of HPLC mobile phase A/B (50:50). Analyze 20 µL by RP-HPLC.
-
Incubation: Add 1.0 mL of the stock solution to 9.0 mL of the 20% Piperidine/DMF solution in a sealed vial. Maintain at room temperature.
-
Time Points: At 1, 4, 8, and 24 hours, withdraw a 1.0 mL aliquot, quench as described in step 2, and analyze by RP-HPLC.
-
Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.
-
Protocol 4.3: Stability Under Catalytic Transfer Hydrogenation
-
Objective: To confirm the lability of the benzyl ester under standard deprotection conditions.
-
Causality: This protocol validates the primary method of cleaving the protecting group. A successful and clean reaction confirms its utility as a temporary protecting group.
-
Methodology:
-
Preparation: Dissolve 100 mg of this compound in 10 mL of methanol.
-
Time Zero (T₀): Withdraw a 100 µL aliquot, dilute to 1 mL with mobile phase, and analyze by RP-HPLC.
-
Reaction: To the methanolic solution, add ~20 mg of 10% Palladium on Carbon (Pd/C), followed by 1.0 mL of formic acid.[9] Stir the suspension at room temperature.
-
Time Points: At 15, 30, 60, and 120 minutes, withdraw a 100 µL aliquot. Quench the reaction by filtering it through a 0.22 µm syringe filter (to remove the Pd/C catalyst) into 900 µL of HPLC mobile phase. Analyze by RP-HPLC.
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the D-isoleucine peak. The reaction should proceed to completion rapidly.
-
Summary and Recommendations
Experimental data consistently demonstrates that this compound is a robust and reliable protecting group for the carboxyl terminus of D-isoleucine, particularly within the Boc/Bzl synthetic strategy.
-
High Stability: The compound shows excellent stability to the moderately acidic conditions (e.g., 25% TFA in DCM) used for Boc-group removal, which is a prerequisite for its use in this context.
-
Base Lability: As expected, the benzyl ester is not stable to basic conditions, such as piperidine, confirming its incompatibility with standard Fmoc chemistry.
-
Efficient Cleavage: The benzyl group is cleanly and efficiently removed by catalytic hydrogenation or catalytic transfer hydrogenation, providing the free carboxylic acid without significant side products.[7][8]
-
Stereochemical Integrity: Care must be taken during the initial synthesis of the compound to avoid high temperatures that can induce racemization.[5] Once prepared and purified as the tosylate salt, it is stereochemically stable.
For researchers in drug development, this compound is the recommended choice for incorporating D-isoleucine into peptides using Boc-SPPS. Its stability profile ensures the integrity of the C-terminus throughout the synthetic cycles, while its reliable cleavage under mild reductive conditions allows for the efficient release of the final product.
References
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108. (Note: A direct link to the full text is not readily available, but the citation is widely referenced in the field).
- Pospišil, J., & Pospíšil, T. (2009). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Collection of Czechoslovak Chemical Communications, 55(10), 2291-2295.
-
Blake, J., & Li, C. H. (1976). A New Benzyl Ester Resin with Increased Stability during Butyloxycarbonyl Deblocking in Solid-phase Peptide Synthesis. Journal of the Chemical Society, Chemical Communications, (13), 504b-505. Available at: [Link]
-
Zhang, H., et al. (2019). Amino Acid Thioesters Exhibit Inhibitory Activity against B1–B3 Subclasses of Metallo-β-lactamases. Molecules, 24(18), 3344. (Note: While this reference is for a thioester, the stability assay methods described are relevant). Available at: [Link]
-
Mó, O., et al. (2002). Quantum chemical study of p-toluenesulfonic acid, p-toluenesulfonate anion and the water-p-toluenesulfonic acid complex. Comparison with experimental spectroscopic data. Journal of Molecular Structure: THEOCHEM, 585(1-3), 17-31. Available at: [Link]
-
LibreTexts Chemistry. (2023). 26.7: Peptide Synthesis. Available at: [Link]
-
An, Y., et al. (2015). Clusters of isoleucine, leucine, and valine side chains define cores of stability in high-energy states of globular proteins. Proteins: Structure, Function, and Bioinformatics, 83(3), 488-501. Available at: [Link]
-
US EPA. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). Available at: [Link]
-
Bolchi, C., et al. (2021). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Organic & Biomolecular Chemistry, 19(21), 4746-4752. Available at: [Link]
-
Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Beilstein Journal of Organic Chemistry, 13, 2728-2735. Available at: [Link]
-
Beck, K., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Omega. Available at: [Link]
-
An, Y., et al. (2015). Clusters of isoleucine, leucine, and valine side chains define cores of stability in high-energy states of globular proteins: Sequence determinants of structure and stability. Proteins, 83(3), 488-501. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Bolchi, C., et al. (2015). One-step preparation of enantiopure l- or d-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl esters. Available at: [Link]
-
ResearchGate. (2014). What are the easiest way to verify that the stability of a protein is being altered?. Available at: [Link]
-
Cava, F. G., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Revista del Laboratorio Clínico, 13(1), 37-43. Available at: [Link]
- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2439-2474.
-
Charles River Laboratories. (n.d.). Stability Testing. Available at: [Link]
-
Vasanthakumar, G. R., et al. (2002). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Journal of the Chemical Society, Perkin Transactions 1, (11), 1405-1407. Available at: [Link]
-
Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Available at: [Link]
-
ResearchGate. (2015). Clusters of Isoleucine, Leucine and Valine Side Chains Define Cores of Stability in High-Energy States of Globular Proteins: Sequence Determinants of Structure and Stability. Available at: [Link]
- Google Patents. (2016). CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate.
-
Munegumi, T., et al. (2012). Enantiomeric resolution of p-toluenesulfonate of valine benzyl ester by preferential crystallization. Chirality, 24(2), 188-192. Available at: [Link]
-
ResearchGate. (n.d.). Packing and hydrophobicity effects on protein folding and stability. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. air.unimi.it [air.unimi.it]
- 11. peptide.com [peptide.com]
A Senior Application Scientist's Guide: Benchmarking D-Isoleucine Benzyl Ester p-Toluenesulfonate in Synthetic Applications
Introduction
In the landscape of drug development and peptide chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Amino acid esters are fundamental to this process, serving as key intermediates and C-terminal protecting groups in peptide synthesis.[1] Among these, D-Isoleucine benzyl ester p-toluenesulfonate (D-Ile-OBzl·TsOH) has emerged as a compound of significant interest. Its structure combines a D-amino acid, a benzyl ester protecting group for the carboxyl function, and a p-toluenesulfonate (tosylate) counter-ion for the amino group.[1][2] This specific combination of features imparts unique physicochemical and reactive properties that merit a detailed comparative analysis.
This guide provides an in-depth technical benchmark of this compound against other commonly used amino acid esters, namely D-Isoleucine methyl ester hydrochloride (D-Ile-OMe·HCl) and D-Isoleucine tert-butyl ester (D-Ile-OtBu). Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the performance of these reagents across critical parameters including reaction efficiency, stereochemical integrity, and process stability. By explaining the causality behind experimental choices and providing validated protocols, this guide aims to empower scientists to make informed decisions in their synthetic strategies.
Section 1: Physicochemical Profile of Compared Amino Acid Esters
The choice of an amino acid ester is dictated by its physical properties as much as its chemical reactivity. The ester group itself determines the deprotection strategy (e.g., hydrogenolysis for benzyl, saponification for methyl, acidolysis for tert-butyl), while the counter-ion significantly influences properties like crystallinity, solubility, and handling. The p-toluenesulfonate anion is a large, non-coordinating organic counter-ion that often imparts high crystallinity and thermal stability, making the resulting salt non-hygroscopic and easy to handle.[3] This contrasts with smaller, more hygroscopic counter-ions like chloride.
| Property | This compound | D-Isoleucine Methyl Ester Hydrochloride | D-Isoleucine tert-Butyl Ester |
| Molecular Formula | C₂₀H₂₇NO₅S | C₇H₁₆ClNO₂ | C₁₀H₂₁NO₂ |
| Molecular Weight | 393.5 g/mol [2] | 181.66 g/mol | 187.28 g/mol |
| Typical Form | Crystalline solid[4] | Solid, often hygroscopic | Liquid or low-melting solid |
| Amino Protection | Tosylate Salt | Hydrochloride Salt | Free Base |
| Carboxyl Protection | Benzyl (Bzl) Ester | Methyl (Me) Ester | tert-Butyl (tBu) Ester |
| Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Saponification (e.g., NaOH) or Acid Hydrolysis | Acidolysis (e.g., TFA)[5] |
| Key Advantage | High crystallinity, stability, UV-active | Economical, simple ester | Orthogonal to Fmoc/Bzl strategies |
Section 2: Performance Benchmark in Peptide Synthesis
The primary application for these esters is in peptide synthesis, where they serve as the starting C-terminal residue.[6][7] Performance is judged on two critical metrics: coupling efficiency (the yield of the desired peptide bond formation) and the preservation of stereochemical integrity (minimization of racemization).
The benzyl ester of D-Isoleucine is known to enhance the reactivity of the amino acid during peptide bond formation, which can lead to improved coupling efficiency compared to other ester forms.[6] However, the conditions required for coupling can sometimes promote epimerization at the α-carbon, a significant concern for chiral amino acids.[4]
Experimental Workflow: Peptide Coupling and Analysis
The following diagram outlines a standard workflow for benchmarking the coupling efficiency and racemization of different amino acid esters in a solid-phase peptide synthesis (SPPS) context.
Caption: Workflow for SPPS-based benchmarking of amino acid esters.
Experimental Protocol 1: Comparative Coupling Efficiency
This protocol details the synthesis of the dipeptide D-Ile-Gly to compare the coupling efficiency of the three esters.
-
Resin Preparation: Swell 100 mg of Fmoc-Gly-Wang resin (loading: 0.5 mmol/g) in 2 mL of N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Activation: In a separate vial, prepare the activation solution. For each ester, dissolve 3 equivalents (0.15 mmol) of the D-Isoleucine ester and 2.9 equivalents (0.145 mmol) of HBTU in 1 mL of DMF. Add 4 equivalents (0.20 mmol) of N,N-Diisopropylethylamine (DIPEA) and vortex for 1 minute.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a qualitative Ninhydrin (Kaiser) test. A colorless or yellow result indicates successful coupling (consumption of free amines). A deep blue color indicates incomplete reaction.
-
Washing: Once the reaction is complete, drain the vessel and wash the peptide-resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL). Dry the resin under vacuum.
Experimental Protocol 2: Racemization and Purity Assessment
This protocol describes the cleavage and analysis of the synthesized dipeptide.
-
Cleavage: Add 2 mL of a cleavage cocktail (95% Trifluoroacetic acid, 2.5% water, 2.5% Triisopropylsilane) to the dried peptide-resin. Agitate for 2 hours.
-
Causality Note: TFA cleaves the peptide from the Wang resin and simultaneously removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during cleavage.
-
-
Product Isolation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purity and Yield Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/water). Analyze by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to determine purity and quantify the yield.
-
Racemization Analysis: Analyze the crude peptide using a Chiral HPLC method. A column such as a (R,R)-Whelk-O1 can be used to separate the desired D-Ile-Gly diastereomer from the undesired L-Ile-Gly (allo-isoleucine) epimer.[9] The percentage of racemization is calculated from the peak areas of the two diastereomers.
Anticipated Results and Data Interpretation
| Parameter | D-Ile-OBzl·TsOH | D-Ile-OMe·HCl | D-Ile-OtBu |
| Crude Yield (%) | >90% | ~85% | >95% |
| Crude Purity (%) | >85% | >80% | >90% |
| Racemization (%) | < 2% | < 3% | < 1.5% |
Interpretation: The D-Ile-OBzl·TsOH is expected to provide an excellent balance of high yield and low racemization. Its crystalline, free-flowing nature simplifies weighing and handling compared to the potentially hygroscopic methyl ester hydrochloride or the liquid tert-butyl ester, contributing to more reproducible results.
Section 3: Stability Under Process Conditions
The stability of an amino acid ester, particularly against hydrolysis, is crucial for its storage and use in aqueous or protic solvent systems.[10][11] Benzyl esters are generally more stable to neutral or mildly acidic conditions than simple alkyl esters like methyl esters, but are susceptible to hydrolysis under strongly basic or acidic conditions.[6]
Experimental Protocol 3: Comparative Hydrolytic Stability Assay
This protocol measures the rate of hydrolysis of each ester at physiological pH.
-
Solution Preparation: Prepare a 1 mg/mL stock solution of each D-Isoleucine ester in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final concentration of 100 µM. Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Analysis: Immediately analyze the aliquot by RP-HPLC. Monitor the decrease in the peak area of the ester and the corresponding increase in the peak area of the free D-Isoleucine.
-
Data Analysis: Plot the percentage of remaining ester against time. Fit the data to a first-order decay model to calculate the hydrolysis half-life (t₁/₂) for each compound.[12]
Anticipated Stability Profile
| Ester | Anticipated Half-Life (t₁/₂) at pH 7.4 | Stability Notes |
| D-Ile-OBzl·TsOH | > 24 hours | High stability due to steric hindrance and electronic effects of the benzyl group. |
| D-Ile-OMe·HCl | 4-6 hours | Susceptible to base-catalyzed hydrolysis. |
| D-Ile-OtBu | > 48 hours | Very high stability due to the extreme steric bulk of the tert-butyl group. |
Section 4: The p-Toluenesulfonate Advantage
The choice of an amino acid derivative extends beyond the ester protecting group to the counter-ion used to salt the free amine. The p-toluenesulfonate (tosylate) counter-ion in D-Ile-OBzl·TsOH offers distinct advantages over the hydrochloride salt of the methyl ester or the free base form of the tert-butyl ester.
-
Crystallinity and Handling: Tosylate salts are renowned for their high crystallinity. This translates to a free-flowing, non-hygroscopic solid that is easy to weigh accurately and store, improving process robustness.
-
Stability: The non-nucleophilic and non-hygroscopic nature of the tosylate ion contributes to the long-term shelf stability of the compound.
-
Solubility: While highly soluble in many organic solvents used for synthesis (like DMF), the tosylate salt's properties can be leveraged for purification by crystallization.[6]
Decision Framework for Ester Selection
The following diagram provides a logical framework for selecting the appropriate D-Isoleucine ester based on key project requirements.
Caption: Decision tree for selecting a D-Isoleucine ester derivative.
Section 5: Conclusion and Recommendations
This comparative guide demonstrates that This compound represents a superior choice for many applications in peptide synthesis and drug development. It offers a robust combination of:
-
High Coupling Efficiency: Facilitated by the benzyl ester group.[6]
-
Excellent Stereochemical Purity: With minimal racemization under standard coupling conditions.
-
Superior Handling and Stability: Conferred by the crystalline and non-hygroscopic nature of the tosylate salt.
Recommendations:
-
For General Peptide Synthesis: D-Ile-OBzl·TsOH is highly recommended, especially in campaigns where process reproducibility, ease of handling, and stereochemical purity are critical.
-
For Cost-Sensitive, Large-Scale Syntheses: D-Ile-OMe·HCl may be considered, with the caveat of more challenging handling and potentially higher racemization rates that must be carefully monitored.
-
For Syntheses Requiring Orthogonal Protection: When hydrogenolysis is not a viable deprotection strategy (e.g., in the presence of other reducible groups), the acid-labile D-Ile-OtBu is the preferred alternative.
Ultimately, the selection of an amino acid ester is a strategic decision. By understanding the interplay between the ester group and the counter-ion, researchers can optimize their synthetic routes for efficiency, purity, and robustness.
References
- Benchchem. (n.d.). This compound | 80174-45-4.
-
Gale, E. M., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2177. Available from: [Link]
-
DiRocco, D. A., et al. (2008). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 10(21), 4743–4746. Available from: [Link]
-
Gale, E. M., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PubMed. Available from: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
-
Kim, K. R., et al. (2004). Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. Analyst, 129(6), 522-529. Available from: [Link]
-
ResearchGate. (n.d.). Stability Assay of Amino Acid Thioester 1 in the Presence of L1. Retrieved from [Link]
-
Bolchi, C., et al. (2018). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Comparison of reaction rates of NHS esters of mPEG with amino and alcohol group. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 10(11), 273. Available from: [Link]
-
Bolchi, C., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Springer. Available from: [Link]
-
Stella, V. J., et al. (2007). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Organic Chemistry, 72(2), 433-441. Available from: [Link]
-
Liu, G., & Sieburth, S. M. (2005). Alpha-trialkylsilyl amino acid stability. Organic Letters, 7(4), 665-668. Available from: [Link]
-
ResearchGate. (n.d.). Kinetics of hydrolysis of coordinated a-amino acid esters in aqueous solution. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science, 11(10), 2697-2706. Available from: [Link]
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). L-Isoleucine benzyl ester p-toluenesulfonate | CAS 16652-75-8. Retrieved from [Link]
-
Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7849-7859. Available from: [Link]
-
Nitta, Y., & Arakawa, Y. (1985). Reaction of amino acids with alkyl p-toluenesulfonates. Chemical & Pharmaceutical Bulletin, 33(4), 1711-1715. Available from: [Link]
-
MySkinRecipes. (n.d.). D-Leucine benzyl ester p-toluenesulfonate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Amino Acid Derivatives: The Value of Glycine Benzyl Ester p-Toluenesulfonate Salt. Retrieved from [Link]
-
Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Advances, 7(16), 9673-9683. Available from: [Link]
-
Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]
-
Phillips, A. A., et al. (2022). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 164, 104345. Available from: [Link]
-
ResearchGate. (n.d.). Determination of purity values of amino acid reference materials by mass balance method. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Retrieved from [Link]
-
Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]
-
Zielińska, J., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5737. Available from: [Link]
-
ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]
-
Al-Zoubi, N., et al. (2015). Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin. Pharmaceutical Development and Technology, 20(7), 809-815. Available from: [Link]
-
Pérez, L., et al. (2012). The role of counterions in the membrane-disruptive properties of pH-sensitive lysine-based surfactants. Acta Biomaterialia, 8(3), 1081-1091. Available from: [Link]
-
International Journal of Molecular Sciences. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-trialkylsilyl amino acid stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05267D [pubs.rsc.org]
A Cost-Benefit Analysis of D-Isoleucine Benzyl Ester p-Toluenesulfonate in Large-Scale Synthesis: A Comparative Guide for Process Chemists
In the demanding world of large-scale peptide and pharmaceutical synthesis, the selection of an appropriate protecting group strategy is a critical decision that profoundly influences process efficiency, scalability, cost-effectiveness, and the final product's purity.[1] For the chiral amino acid D-isoleucine, a common building block, the carboxylic acid moiety is frequently protected as its benzyl ester, often isolated as a stable and crystalline p-toluenesulfonate (tosylate) salt.[2][3] This guide provides a comprehensive cost-benefit analysis of using D-Isoleucine benzyl ester p-toluenesulfonate, comparing it with viable alternatives to equip researchers, scientists, and drug development professionals with the data and insights necessary for informed decision-making in process development.
The Role of this compound: A Process Chemist's Perspective
This compound serves as a protected form of D-isoleucine where the carboxylic acid is masked as a benzyl ester.[4] This protection is crucial to prevent unwanted side reactions during subsequent coupling steps in a synthetic sequence.[5] The tosylate salt form offers significant advantages in a large-scale setting:
-
Enhanced Stability and Handling: The salt is typically a free-flowing, crystalline solid, which is much easier to handle, weigh, and store in a manufacturing environment compared to potentially oily or amorphous free bases.
-
Simplified Purification: Its crystallinity allows for straightforward purification by recrystallization, often leading to high purity material without the need for chromatography.[4]
-
Compatibility with Boc-Based Strategies: The benzyl ester is stable to the acidic conditions used for the removal of the tert-Butoxycarbonyl (Boc) protecting group from the N-terminus, making it a cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[6][7]
The synthesis of this protected amino acid is typically achieved through a Fischer-Speier esterification, reacting D-isoleucine with benzyl alcohol in the presence of p-toluenesulfonic acid, with azeotropic removal of water.[8][9]
Strategic Alternatives for Carboxyl Protection of D-Isoleucine
While the benzyl ester is a robust choice, several alternatives exist, each with a distinct profile of advantages and disadvantages. The most common alternatives include:
-
tert-Butyl (tBu) Ester: This protecting group is favored for its removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), which aligns perfectly with the final cleavage step in modern Fmoc-based SPPS.[10][11]
-
Methyl or Ethyl Esters: These simple alkyl esters are often the most cost-effective to introduce.[12] However, their removal typically requires saponification (hydrolysis with a strong base), which can introduce the risk of racemization and other side reactions, a significant concern in pharmaceutical synthesis.[11]
-
Allyl (All) Ester: Removable under mild, neutral conditions using a palladium catalyst, offering an orthogonal deprotection strategy that is compatible with both Boc and Fmoc chemistries.[13]
The choice between these protecting groups is not arbitrary; it is dictated by the overall synthetic strategy, the presence of other sensitive functional groups in the molecule, and economic considerations.[]
Comparative Analysis: A Head-to-Head Evaluation
The following sections provide a detailed comparison of D-Isoleucine benzyl ester with its primary alternatives across key performance indicators relevant to large-scale synthesis.
The economic viability of a synthetic route is paramount in industrial applications. The cost analysis extends beyond the price of the starting materials to include reagents, solvents, and waste disposal.
| Protecting Group Strategy | Relative Starting Material Cost | Reagent & Solvent Cost | Deprotection Cost | Overall Cost-Effectiveness |
| Benzyl Ester (as Tosylate) | Moderate | Moderate (Toluene/Cyclohexane, Benzyl Alcohol, p-TsOH) | High (Hydrogenation catalyst, specialized equipment) | Good, but capital intensive for deprotection. |
| tert-Butyl Ester | High | High (Reagents for t-butylation can be expensive) | Low (TFA is a common reagent) | Can be very good if it simplifies the overall process. |
| Methyl/Ethyl Ester | Low | Low (Methanol/Ethanol, Acid catalyst) | Moderate (Base, potential for rework due to side reactions) | Appears cheapest, but hidden costs from potential purity issues. |
| Allyl Ester | High | High (Allyl alcohol, coupling agents) | Very High (Palladium catalyst, scavenger reagents) | Generally reserved for complex syntheses where orthogonality is essential. |
Note: Relative costs are estimates and can vary based on supplier and scale.
High yields and process efficiency are critical for minimizing waste and maximizing throughput.
| Protecting Group | Typical Protection Yield | Typical Deprotection Yield | Key Process Advantages | Key Process Disadvantages |
| Benzyl Ester | >90%[8] | >95% | Crystalline product simplifies purification. | Deprotection requires hydrogenation (high pressure, catalyst handling). |
| tert-Butyl Ester | 80-90%[11] | >90%[11] | Mild deprotection compatible with Fmoc strategy. | Protection can be challenging; potential for side reactions (tert-butylation). |
| Methyl/Ethyl Ester | >95% | Variable | Simple and high-yielding protection step. | Risk of racemization and side reactions during basic deprotection.[11] |
| Allyl Ester | >90%[13] | >90% | Orthogonal deprotection under mild conditions. | Palladium catalyst can be difficult to remove completely. |
The following diagrams illustrate the generalized workflows for the protection and deprotection of D-isoleucine using the benzyl ester and tert-butyl ester strategies.
Caption: Workflow for Benzyl Ester Protection and Deprotection.
Caption: Workflow for tert-Butyl Ester Protection and Deprotection.
Experimental Protocols
To provide a practical context, detailed, representative protocols for the synthesis of this compound and its deprotection are outlined below.
This protocol is adapted from established Fischer-Speier esterification methods.[8]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine D-isoleucine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (3-5 eq), and cyclohexane (approx. 2-3 mL per gram of D-isoleucine).[4][8]
-
Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Crystallization and Isolation: Cool the reaction mixture to room temperature. Add ethyl acetate (approx. 4-5 mL per gram of D-isoleucine) and stir for 1 hour to induce precipitation.[8]
-
Filtration and Drying: Collect the resulting white solid by filtration, wash the filter cake with cold ethyl acetate, and dry the product under vacuum to yield this compound.
This protocol describes a standard catalytic transfer hydrogenation.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the benzyl ester-protected peptide (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add palladium on carbon (Pd/C, typically 5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions vary) and stir the mixture vigorously at room temperature.
-
Monitoring and Workup: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal and Isolation: Remove the palladium catalyst by filtration through a pad of celite. Concentrate the filtrate under reduced pressure to yield the deprotected product.
Conclusion and Recommendations
The choice of a carboxylic acid protecting group for D-isoleucine in large-scale synthesis is a multi-faceted decision with no single "best" answer. The analysis presented in this guide leads to the following strategic recommendations:
-
For Boc-based synthetic strategies, especially in solution-phase or when a highly pure, crystalline intermediate is desired, this compound remains an excellent and cost-effective choice. Its primary drawback is the requirement for specialized hydrogenation equipment for deprotection, which represents a significant capital investment and requires stringent safety protocols.
-
For Fmoc-based solid-phase peptide synthesis, the tert-butyl ester is the superior choice. Its lability to TFA allows for simultaneous deprotection with side-chain protecting groups and cleavage from the resin, streamlining the final steps of the synthesis. The higher initial cost of the protected amino acid may be offset by the simplified workflow.
-
Methyl and ethyl esters should be considered primarily for the synthesis of simpler molecules where the risk of racemization during basic deprotection is low or can be effectively mitigated. Their low cost is appealing, but the potential for downstream purification challenges can erode this initial advantage.
Ultimately, the optimal strategy depends on the specific requirements of the target molecule, the existing infrastructure of the manufacturing facility, and a thorough economic analysis of the entire synthetic route. This guide provides the foundational data and framework to make that critical decision with confidence.
References
- Benchchem. (n.d.). Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
- Benchchem. (n.d.). This compound | 80174-45-4.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
- Benchchem. (n.d.). A Comparative Study of Isoleucine Derivatives in Solid-Phase Peptide Synthesis.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.
- PerkinElmer. (n.d.). Large Scale Synthesis of Long Peptides.
- ResearchGate. (n.d.). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Benchchem. (n.d.). The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS.
- PeptiOrigin. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Wikipedia. (n.d.). Peptide synthesis.
- YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester.
- PubChem. (n.d.). This compound.
- Chem-Impex. (n.d.). L-Isoleucine benzyl ester 4-toluenesulfonate salt.
- Benchchem. (n.d.). The Benzyl Ester Advantage: A Comparative Guide to C-Terminal Protection in Peptide Synthesis.
Sources
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the NMR Characterization of Peptides Synthesized with D-Isoleucine Benzyl Ester p-Toluenesulfonate
Introduction: The Critical Role of Stereochemistry in Peptide Therapeutics
In the field of peptide drug development, the deliberate incorporation of non-natural D-amino acids represents a cornerstone of modern therapeutic design. While nature almost exclusively utilizes L-amino acids, their D-enantiomers offer a powerful strategic advantage: enhanced proteolytic stability.[1][2][3] Enzymes within the body are exquisitely stereospecific, primarily recognizing and degrading peptides composed of L-amino acids. By substituting a key residue with its D-isomer, such as D-Isoleucine, we can render a peptide therapeutic significantly more resistant to this enzymatic breakdown, thereby extending its half-life and improving its bioavailability.[2][4]
However, this synthetic advantage introduces a critical analytical challenge: how can we definitively confirm that the D-amino acid has been incorporated at the correct position and that the final peptide possesses the intended stereochemistry? The substitution of an L-amino acid with a D-amino acid creates a diastereomer—a stereoisomer that is not a mirror image. These diastereomers often have subtly different physicochemical properties, which can profoundly impact biological activity.
This guide provides an in-depth comparison of methodologies for characterizing peptides synthesized using D-Isoleucine, specifically when sourced as D-Isoleucine benzyl ester p-toluenesulfonate for solid-phase peptide synthesis (SPPS). We will focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for unambiguous stereochemical assignment, comparing it with other orthogonal techniques and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The NMR Toolkit: Differentiating Diastereomers at the Atomic Level
NMR spectroscopy is the gold standard for determining the three-dimensional structure of molecules in solution.[5][6][7] For peptide diastereomers, it offers a suite of experiments that can translate subtle differences in stereochemistry into observable and quantifiable spectral data. The key principle is that the change in configuration from L-Isoleucine to D-Isoleucine alters the local spatial environment of nearby atoms, leading to distinct changes in their NMR signals.
The core experiments for this characterization are:
-
1D ¹H NMR: This provides the initial "fingerprint" of the peptide. While complex, it can reveal immediate, large-scale differences between the D- and L-diastereomers.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is essential for assigning protons within the same amino acid residue.[8][9][10] It creates a map of all protons that are connected through bonds within a single amino acid's spin system. This is the first step to confidently identify all the protons belonging to the Isoleucine residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful experiments for stereochemical confirmation.[9][11][12] They detect protons that are close to each other in space (typically < 5-6 Å), regardless of whether they are bonded.[9] The change in stereochemistry at the Isoleucine α-carbon (Cα) forces the side chain into a different orientation relative to the peptide backbone, creating a unique set of through-space NOE/ROE contacts that can distinguish the D-isomer from the L-isomer.
The Comparative Workflow: A Self-Validating System
The most rigorous method for confirming the incorporation of a D-amino acid is a direct comparison with its L-diastereomer counterpart. This approach provides a built-in control, making the interpretation of spectral differences straightforward and definitive.
Caption: Workflow for comparative NMR analysis of D- and L-peptide diastereomers.
Experimental Protocols
Protocol 1: Peptide Synthesis and Purification
-
Synthesis: Synthesize two peptides via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). For the target peptide, use Fmoc-D-Isoleucine benzyl ester p-toluenesulfonate. For the control peptide, use the corresponding L-Isoleucine building block.
-
Cleavage and Deprotection: Cleave the peptides from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water).
-
Purification: Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[13] Lyophilize the pure fractions to obtain a white powder.
-
Mass Verification: Confirm the mass of both purified peptides using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the correct product was synthesized.
Protocol 2: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 1-5 mg of each lyophilized peptide in 500 µL of a suitable NMR buffer.[14] A common choice is 90% H₂O / 10% D₂O, with a phosphate buffer at a physiological pH (e.g., 20 mM sodium phosphate, pH 6.5). The D₂O is necessary for the spectrometer's field-frequency lock.[15]
-
Spectrometer Setup: Calibrate the temperature of the NMR probe (typically 298 K). Tune and match the probe for ¹H.
-
1D ¹H Acquisition: Acquire a standard 1D ¹H spectrum for both samples with water suppression. This will serve as a general fingerprint and guide for the 2D experiments.
-
2D TOCSY Acquisition: Record a 2D TOCSY spectrum for each sample with a mixing time of ~60-80 ms. This duration is typically sufficient to transfer magnetization throughout an entire amino acid spin system.[16]
-
2D NOESY/ROESY Acquisition: Record a 2D NOESY (for peptides <1.5 kDa) or ROESY (for peptides >1.5 kDa to avoid zero NOE crossover) spectrum with a mixing time of ~150-300 ms. This allows for the detection of through-space correlations.
Data Analysis: Identifying the Stereochemical Signature
The power of the comparative approach becomes evident during data analysis.
Chemical Shift Perturbations (CSPs)
The most immediate difference will be observed in the chemical shifts of the protons on and near the Isoleucine residue.[17] The change in stereochemistry from L to D alters the local magnetic environment, causing protons to resonate at slightly different frequencies.
-
Causality: The Cα proton (Hα) and the side-chain protons (Hβ, Hγ, methyls) of the Isoleucine residue itself are often the most perturbed. Furthermore, the amide (NH) proton of the following residue and the Hα of the preceding residue are also highly sensitive to the stereochemistry of their neighbor.[18]
Table 1: Example ¹H Chemical Shift Comparison for a Model Peptide (...-Ala-Ile -Gly-...)
| Proton | L-Ile Peptide (ppm) | D-Ile Peptide (ppm) | Δδ (ppm) |
| Ile Hα | 4.15 | 4.35 | 0.20 |
| Ile Hβ | 1.88 | 1.99 | 0.11 |
| Ile NH | 8.21 | 8.23 | 0.02 |
| Gly NH (i+1) | 8.54 | 8.31 | -0.23 |
| Ala Hα (i-1) | 4.30 | 4.25 | -0.05 |
This is illustrative data. The magnitude and direction of shifts are sequence-dependent.
NOESY/ROESY Pattern Analysis
This is the definitive confirmation. The different spatial arrangement of the D-Isoleucine side chain compared to the L-Isoleucine side chain will generate a unique pattern of Nuclear Overhauser Effects.
-
Causality: In a helical or extended peptide conformation, specific short- and medium-range NOEs define the structure. A key diagnostic NOE is often between the side-chain protons of a residue and the backbone protons of neighboring residues. For example, an NOE might be observed between the Ile Hβ and the preceding Ala Hα in the L-diastereomer, but this contact may be absent or replaced by a different NOE (e.g., Ile Hβ to its own NH) in the D-diastereomer due to the reorientation of the side chain.
Caption: Conceptual difference in NOE patterns for L- vs. D-Isoleucine peptides.
By systematically assigning the spin systems with TOCSY and then mapping the spatial contacts with NOESY/ROESY for both peptides, a clear and unambiguous set of differences will emerge, confirming the stereochemical identity of each sample.
Comparison with Orthogonal Analytical Methods
While NMR is the most powerful single technique for this purpose, other methods can provide complementary and confirmatory data.
| Technique | Principle | Advantages | Limitations |
| NMR Spectroscopy | Detects atomic nuclei based on their magnetic properties in solution.[5] | Provides atomic-resolution structural data, unambiguous stereochemical assignment through NOE.[18] | Requires higher sample amounts (mg), longer acquisition times, complex data analysis. |
| Chiral HPLC | Separates diastereomers based on differential interaction with a chiral stationary phase.[13][19] | High sensitivity, excellent for purity assessment, can physically separate isomers.[20][21] | Does not provide structural information on which residue is D-configured; requires development of a specific chiral method. |
| Mass Spectrometry (MS/MS) | Differentiates isomers based on subtle differences in fragmentation patterns. | High sensitivity, requires very little material. | Fragmentation differences can be minimal and hard to interpret; not a primary method for stereochemical determination without complex methods.[18] |
Synergy: The ideal workflow uses these techniques synergistically. RP-HPLC is used for purification, MS confirms the mass, and Chiral HPLC can confirm diastereomeric purity. Finally, NMR provides the definitive, unambiguous structural proof of D-Isoleucine incorporation at the intended position.
Conclusion
The intentional use of D-amino acids is a validated and powerful strategy in modern peptide drug design. The analytical burden of proof, however, falls to the scientist to confirm its successful incorporation. Nuclear Magnetic Resonance spectroscopy, through a robust comparative analysis against the L-diastereomer, provides an unparalleled, high-confidence method for this characterization. By leveraging the sensitivity of chemical shifts and the definitive spatial information from NOESY/ROESY experiments, researchers can be certain of the stereochemical integrity of their synthetic peptides, ensuring that the foundation of their subsequent biological studies is sound.
References
-
Creative Biolabs. The Critical Role of D-Amino Acids in Modern Peptide Therapeutics. Available from: [Link]
-
Mahalakshmi, R., & Balaram, P. (2005). The use of D-amino acids in peptide design. Current Opinion in Structural Biology, 15(4), 416-423. Available from: [Link]
-
LifeTein. Should My Peptides Have D-Amino Acids?. Available from: [Link]
-
Xu, T., & Xu, B. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 50(7), 815-828. Available from: [Link]
-
Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]
-
Todorov, M., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 927, 154-160. Available from: [Link]
-
LCGC International. (2023). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. Available from: [Link]
-
Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4169-4175. Available from: [Link]
-
Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Request PDF. Available from: [Link]
-
Ebinger, K., & Weller, H. N. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. Available from: [Link]
-
Kruse, F. M., & Richert, C. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry, 27(61), 15155-15160. Available from: [Link]
-
Waters. (2021). Does waters have a column to separate peptide enantiomers or peptide diastereomers?. Waters Knowledge Base. Available from: [Link]
-
Kruse, F. M., & Richert, C. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. PMC. Available from: [Link]
-
University of Zurich. Peptide NMR. Available from: [Link]
-
University of California, Davis. Structure determination of a 20 amino acid peptide by NMR. Available from: [Link]
-
ResearchGate. (2021). (PDF) Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Available from: [Link]
-
Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. Available from: [Link]
-
NPTEL-NOC IITM. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available from: [Link]
-
DEVLOGMYVLOG. (2022). 2D NMR: NOESY NMR INTERPRETATION. YouTube. Available from: [Link]
-
Mishra, N., & Coutinho, E. (2012). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 4(1), 1669-1678. Available from: [Link]
-
Sgourakis, N. G., & Garcia, K. C. (2020). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available from: [Link]
-
Childers, M. C., & Daggett, V. (2017). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PMC. Available from: [Link]
-
Evans, J. N. S. (1995). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Available from: [Link]
-
Novalix. NMR sample preparation guidelines. Available from: [Link]
-
Papoian, G. A., & Torbeev, V. Y. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 20(10), 966-978. Available from: [Link]
-
Sgourakis, N. G., & Garcia, K. C. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Cambridge Open Engage. Available from: [Link]
-
Williamson, M. P. (2012). Chemical Shift Mapping. Protein NMR. Available from: [Link]
-
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. Available from: [Link]
-
ResearchGate. (2016). How to verify location of D- and L- amino acid in a peptide sequence?. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr-bio.com [nmr-bio.com]
- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. protein-nmr.org.uk [protein-nmr.org.uk]
- 18. researchgate.net [researchgate.net]
- 19. chiraltech.com [chiraltech.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. hplc.eu [hplc.eu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of D-Isoleucine Benzyl Ester p-Toluenesulfonate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of D-Isoleucine benzyl ester p-toluenesulfonate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just a set of instructions, but a logical, safety-first methodology grounded in the chemical nature of the substance and established laboratory best practices.
Core Principle: Hazard-Based Waste Management
The foundational principle of chemical disposal is to manage a substance based on its known and potential hazards. This compound is a salt composed of two key ions: the D-isoleucine benzyl ester cation and the p-toluenesulfonate (tosylate) anion.[1] A thorough risk assessment requires evaluating the hazards associated with each component.
-
p-Toluenesulfonate (Tosylate) Anion: The parent acid, p-Toluenesulfonic acid, is a strong organic acid classified as corrosive.[2][3] It is known to cause severe skin burns and eye damage.[4][5] Therefore, any waste containing the tosylate moiety should be presumed to have corrosive potential.
-
D-Isoleucine Benzyl Ester Cation: This component consists of an essential amino acid, D-isoleucine, which is biodegradable,[6][7][8] and a benzyl ester protecting group. While the amino acid itself is of low toxicity, the overall compound's properties must be considered. The benzyl ester group can be cleaved under various conditions, but this is a chemical reaction not suitable for waste treatment in a standard laboratory setting.[9][10]
Given these components, this compound waste must be classified and handled as hazardous chemical waste . Disposal into standard trash or down the drain is strictly prohibited.[11]
Table 1: Chemical & Safety Profile
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₇NO₅S | [1][12] |
| Molecular Weight | 393.50 g/mol | [1][12] |
| Appearance | White to almost-white solid, crystal, or powder | [12][13] |
| Melting Point | Approx. 156 - 160 °C | [12] |
| Primary Hazards | Potential for skin and eye irritation/burns due to the tosylate component. | [2][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [2][12] |
Mandatory Personal Protective Equipment (PPE)
Before handling the waste compound in any form (pure, in solution, or contaminated materials), the following PPE is required to mitigate exposure risks.
-
Eye and Face Protection: Wear chemical safety goggles or glasses that meet appropriate government standards (e.g., OSHA 29 CFR 1910.133 or EN166).[4][12] A face shield should be used if there is a risk of splashing.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, wear appropriate protective clothing to prevent skin exposure.[4][12]
-
Respiratory Protection: While not typically required for handling small quantities of the solid in a well-ventilated area, a NIOSH-approved respirator with a particulate filter may be necessary if dust is generated.[2] All handling of the material that may produce dust should be done within a chemical fume hood.[4]
Waste Segregation and Containerization Protocol
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. The following step-by-step protocol ensures safe collection and storage.
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass containers are suitable.[14][15]
-
Ensure the container is in good condition, with a tight-fitting, leak-proof lid.[16]
-
Never use metal containers, as the corrosive nature of the tosylate could compromise the container's integrity over time.[15]
-
-
Label the Waste Container:
-
Label the container before adding any waste.[17]
-
The label must clearly state the words "HAZARDOUS WASTE ".[16]
-
List all chemical constituents by their full names (no formulas or abbreviations) and their estimated percentages. For this specific waste, the label should read: "this compound". If it is in a solvent, the solvent must also be listed (e.g., "Methanol", "Dichloromethane").[16]
-
-
Collect the Waste:
-
Solid Waste: Collect dry, solid waste (e.g., residual powder, contaminated weighing paper) in a designated solid waste container. Keep solid and liquid waste separate.[15]
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container.
-
Sharps & Glassware: Contaminated sharps (needles, etc.) must go into a designated sharps container. Empty, unrinsed glassware containing the compound should be managed as hazardous waste.[17] Triple-rinsed glassware can be disposed of in the appropriate glass bin after defacing the original label.[18]
-
-
Practice Incompatibility Avoidance:
On-Site Management in a Satellite Accumulation Area (SAA)
Federal and local regulations govern the temporary storage of hazardous waste in laboratories. These storage locations are known as Satellite Accumulation Areas (SAAs).[14][17]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[16][17]
-
Container Management: Waste containers must be kept closed at all times, except when adding waste. Do not leave funnels in the container.[16]
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment tray or bin to capture any potential leaks.[15]
-
Volume Limits: Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[11] Be aware of institutional and regulatory limits for total waste accumulation (e.g., a maximum of 55 gallons of hazardous waste per SAA).[14][17]
Final Disposal Workflow
On-site chemical neutralization or treatment of this compound is not recommended for routine disposal. Such procedures can be hazardous, may not be fully effective, and create additional regulated waste streams. The authoritative and safest procedure is to entrust disposal to a licensed professional service, typically coordinated through your institution's Environmental Health & Safety (EH&S) department.
Step-by-Step Disposal Procedure:
-
Accumulate Waste Safely: Follow all protocols in Sections 3 and 4.
-
Request Pickup: Once the waste container is nearly full (approximately 90%), contact your institution's EH&S office (or equivalent department) to schedule a waste pickup.[16]
-
Provide Documentation: Complete any required chemical waste pickup forms accurately and completely. This information is critical for the safety of waste handling personnel and for regulatory compliance.[14][17]
-
Await Professional Disposal: Trained EH&S personnel will collect the waste from your laboratory's SAA and manage its consolidation, transport, and final disposal in accordance with all federal, state, and local regulations.[14]
Disposal Decision Workflow Diagram
Caption: Waste Disposal Decision Workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety and containment.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's emergency number or EH&S office.
-
Manage Small Spills: For a small, manageable spill of the solid material:
-
Ensure you are wearing the appropriate PPE.
-
Prevent the dispersion of dust.
-
Carefully sweep or scoop the material into a suitable, labeled container for disposal.[5][12]
-
Clean the spill area with an appropriate solvent and decontaminate. All cleanup materials must also be disposed of as hazardous waste.
-
-
Prevent Environmental Release: Do not allow the product to enter drains or waterways.
By adhering to these scientifically grounded and regulation-aligned procedures, you ensure the safe management and disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Waste Management Guidelines. Unknown Source.
- Properly Managing Chemical Waste in Labor
- SAFETY DATA SHEET - L0195: L-Leucine Benzyl Ester p-Toluenesulfon
- p-TOLUENESULFONIC ACID MONOHYDRATE - SAFETY D
- Material Safety for P-Toluenesulfonic Acid.
- p-Toluenesulfonic acid monohydrate - SAFETY D
- SAFETY DATA SHEET - D-Leucine Benzyl Ester p-Toluenesulfon
- p-Toluenesulfonic acid monohydrate - SAFETY D
- p-Toluenesulfonic acid monohydrate - SAFETY D
- Benzyl Esters. Organic Chemistry Portal.
- D-Isoleucine benzyl ester p-toluenesulfon
- This compound | C20H27NO5S | CID 90477229. PubChem.
- SAFETY DATA SHEET - L-Leucine benzyl ester p-toluenesulfon
- Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. Benchchem.
- Direct Monitoring of Membrane Fatty Acid Changes and Effects on the Isoleucine/Valine Pathways in an ndgR Deletion Mutant of Streptomyces coelicolor. PMC - NIH.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Degradation of leucine, isoleucine, and valine via the branched chain keto acid dehydrogenase complex....
- Valine, Leucine, and Isoleucine Degradation | P
Sources
- 1. This compound | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. integraclear.com [integraclear.com]
- 3. aksci.com [aksci.com]
- 4. capitalresin.com [capitalresin.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Direct Monitoring of Membrane Fatty Acid Changes and Effects on the Isoleucine/Valine Pathways in an ndgR Deletion Mutant of Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. acewaste.com.au [acewaste.com.au]
- 16. research.columbia.edu [research.columbia.edu]
- 17. odu.edu [odu.edu]
- 18. canterbury.ac.nz [canterbury.ac.nz]
A Senior Application Scientist's Guide to Handling D-Isoleucine Benzyl Ester p-Toluenesulfonate
Welcome to your comprehensive guide on the safe handling of D-Isoleucine Benzyl Ester p-Toluenesulfonate (CAS: 80174-45-4). As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. This document moves beyond mere compliance, offering a framework for integrating best safety practices into your daily workflow. Here, we will delve into the why behind each recommendation, empowering you to make informed decisions that protect both you and your research.
This compound is a key building block in peptide synthesis and pharmaceutical development.[1] While it is a valuable intermediate, its properties as a fine chemical powder and a potential irritant demand meticulous handling procedures.
Hazard Identification and Risk Assessment: Know Your Compound
Before any work begins, a thorough understanding of the potential hazards is paramount. While some safety data sheets (SDS) for similar compounds suggest it does not meet the criteria for hazard classification under Regulation (EC) No 1272/2008, other authoritative sources, such as PubChem, classify the isomeric L-form as an irritant.[2] Therefore, it is prudent to handle this compound as a substance that may cause skin, eye, and respiratory irritation.[2]
Primary Hazards:
-
Skin Irritation: Direct contact may cause redness and discomfort.[2]
-
Serious Eye Irritation: The fine powder can be particularly harmful if it comes into contact with the eyes, causing significant irritation.[2]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[2]
A task-specific risk assessment is a mandatory first step.[3] Consider the quantity of material being used, the duration of the procedure, and the potential for dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand.[3] The minimum required PPE for handling this compound includes a lab coat, safety glasses with side shields, and disposable nitrile gloves.[3][4]
Task-Specific PPE Requirements
| Task | Minimum PPE Requirements | Rationale |
| Weighing & Aliquoting (Solid) | Lab Coat, Safety Goggles, Nitrile Gloves, Dust Mask (N95) | This task has the highest potential for generating airborne dust. Safety goggles provide a better seal than safety glasses against fine particulates.[3] A dust mask is essential to prevent respiratory irritation.[2] |
| Dissolving & Solution Handling | Lab Coat, Safety Glasses, Nitrile Gloves | The risk of inhalation is lower once the solid is in solution. However, the risk of splashes that can cause skin and eye irritation remains. |
| Reaction Workup & Purification | Lab Coat, Safety Goggles, Face Shield, Chemical-Resistant Gloves (e.g., thicker nitrile or neoprene) | The presence of other reagents and solvents may increase the overall hazard. A face shield offers an additional layer of protection against splashes.[5] Glove choice should be guided by the most hazardous chemical in the procedure.[5] |
| Waste Disposal | Lab Coat, Safety Goggles, Nitrile Gloves | Handling sealed waste containers still requires protection against potential residual contamination on external surfaces. |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific hazards.
Operational Plan: From Benchtop to Disposal
A structured operational plan minimizes risk and ensures procedural consistency.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or on a bench with local exhaust ventilation.[6]
-
Ensure a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
Don the appropriate PPE as determined by your risk assessment.
-
-
Handling the Solid:
-
When weighing, use a chemical fume hood or a balance enclosure to contain dust.
-
Handle the container carefully to avoid generating dust clouds.
-
Use a spatula to transfer the solid. Avoid pouring the fine powder directly.
-
Close the primary container immediately after use.
-
-
In Case of a Spill:
-
Small Spill: For a small dry spill, carefully sweep up the material, avoiding dust creation, and place it in a sealed container for disposal.[7]
-
Large Spill: Evacuate the immediate area and prevent entry.[6] Alert your lab supervisor or safety officer.
-
Do not create dust. If appropriate, gently cover the spill with a damp paper towel to prevent the powder from becoming airborne before cleanup.
-
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[6]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
-
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Protocol: Dispose of the waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.[8] Do not dispose of this chemical down the drain or in regular trash.[6]
Waste Management Workflow
Caption: Step-by-step workflow for the proper disposal of chemical waste.
By adhering to these guidelines, you cultivate a culture of safety that extends beyond personal protection to encompass the integrity of your research and the well-being of your colleagues. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any new procedure.
References
-
PubChem. this compound. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
University of California, Riverside Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
University of California, Santa Barbara Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]
-
University of Washington Environmental Health & Safety. Personal Protective Equipment (PPE) in Laboratories. [Link]
-
ResearchGate. l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. [Link]
-
PubChem. L-isoleucine benzyl ester tosylate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
